Product packaging for Nitrosoethylurethane(Cat. No.:CAS No. 614-95-9)

Nitrosoethylurethane

Cat. No.: B1206499
CAS No.: 614-95-9
M. Wt: 146.14 g/mol
InChI Key: RAUQLNDTFONODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nitrosoethylurethane (NEU), also known as N-Nitroso-N-ethylurethane, is a specialized chemical compound with the molecular formula C 5 H 10 N 2 O 3 and a molecular weight of 146.17 g/mol . It is classified as a nitrosated carbamate ester . This compound is primarily utilized in scientific research for its mutagenic and carcinogenic properties, serving as a valuable tool for investigating genetic mechanisms and disease models. Studies have documented its potent mutagenic effects in various biological systems, including fungi like Colletotrichum coccodes and Schizosaccharomyces pombe . As an N-nitroso compound, this compound functions as an alkylating agent . These reactive intermediates can form adducts with DNA in target tissues, which is a key event in the initiation of carcinogenesis . This mechanism makes it a relevant compound for probing DNA damage and repair pathways. Given its biological activity, handling this compound requires strict safety precautions. It is a suspected carcinogen and a suspected genetic hazard . Researchers must use appropriate personal protective equipment (PPE), including gloves, eye protection, and disposable protective clothing. All procedures should be conducted in a well-ventilated area or fume hood to minimize inhalation risk . If exposure occurs, immediate measures such as flushing the eyes or skin with water and seeking medical attention are critical . For storage, this chemical should be kept refrigerated (0-10°C) and may be sensitive to air and heat . Proper disposal of the compound and any contaminated materials is essential, following all applicable institutional and governmental regulations. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B1206499 Nitrosoethylurethane CAS No. 614-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-ethyl-N-nitrosocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3-7(6-9)5(8)10-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQLNDTFONODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)OCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Record name NITROSOETHYLURETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20795
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021037
Record name Nitrosoethylurethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Solid

CAS No.

614-95-9
Record name NITROSOETHYLURETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20795
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl N-ethyl-N-nitrosocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-nitrosourethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosoethylurethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitrosoethylurethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYL-N-NITROSOURETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ROQ23IJ4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Ethyl-N-nitrosourethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7862
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Genotoxic Mechanism of Nitrosoethylurethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-ethylurethane (NEU), a member of the N-nitroso compound family, is recognized for its potent carcinogenic and mutagenic properties. While specific research on Nitrosoethylurethane is limited, its mechanism of action is understood to be analogous to that of other well-studied N-nitroso compounds, particularly N-nitroso-N-ethylurea (NEU). These compounds act as powerful alkylating agents, inducing cellular damage primarily through the covalent modification of DNA. This guide provides an in-depth exploration of the core mechanisms by which this compound is believed to exert its genotoxic effects, drawing upon the extensive research conducted on related N-nitroso compounds.

Core Mechanism of Action: DNA Alkylation

The fundamental mechanism of action for N-nitroso compounds like this compound is their ability to generate highly reactive electrophilic species that alkylate nucleophilic sites on DNA bases. This process can occur through either spontaneous decomposition or metabolic activation. For N-nitrosoureas and related compounds, this decomposition can occur spontaneously under physiological conditions.[1]

The decomposition of this compound is proposed to yield an ethyl diazonium ion, a potent electrophile. This reactive intermediate readily attacks electron-rich centers in DNA, leading to the formation of various DNA adducts.

Signaling Pathway for this compound-Induced DNA Damage

Nitrosoethylurethane_MOA NEU This compound Decomposition Spontaneous Decomposition NEU->Decomposition EthylDiazonium Ethyl Diazonium Ion (Reactive Electrophile) Decomposition->EthylDiazonium DNA DNA EthylDiazonium->DNA Alkylation Adducts DNA Adducts (e.g., O⁶-ethylguanine, 7-ethylguanine) DNA->Adducts SSB_DSB Single & Double Strand Breaks Adducts->SSB_DSB DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) SSB_DSB->DDR Outcomes Cell Cycle Arrest, Apoptosis, or Mutagenesis/Carcinogenesis DDR->Outcomes

Caption: Proposed mechanism of this compound-induced genotoxicity.

DNA Adduct Formation and Mutagenesis

The ethylation of DNA by the reactive intermediate of this compound results in a variety of adducts. The most significant of these in terms of mutagenesis is O⁶-ethylguanine (O⁶-EtG). This lesion is prone to mispairing with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. Other adducts, such as 7-ethylguanine (7-EtG) and 3-ethyladenine (3-EtA), are also formed. While 7-EtG is the most abundant adduct, it is generally considered to be less mutagenic than O⁶-EtG. The persistence of O⁶-ethylguanine in tissues, particularly in target organs for carcinogenesis, is a critical factor in the oncogenic potential of ethylating agents.

Cellular Response to DNA Damage

The formation of DNA adducts and subsequent strand breaks triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow for DNA repair or, if the damage is too extensive, to initiate programmed cell death (apoptosis).

Key kinases, including Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated in response to double-strand and single-strand breaks, respectively. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn orchestrate cell cycle arrest.

DNA Damage Response Pathway

DDR_Pathway cluster_damage DNA Damage cluster_sensors Sensors & Transducers cluster_effectors Effector Kinases cluster_outcomes Cellular Outcomes SSB Single-Strand Breaks ATR ATR SSB->ATR activates DSB Double-Strand Breaks ATM ATM DSB->ATM activates Chk1 Chk1 ATR->Chk1 phosphorylates Chk2 Chk2 ATM->Chk2 phosphorylates Arrest Cell Cycle Arrest Chk1->Arrest Repair DNA Repair Chk1->Repair Chk2->Arrest Apoptosis Apoptosis Chk2->Apoptosis

Caption: Simplified DNA damage response to strand breaks.

Quantitative Data

CompoundAssayOrganism/Cell LineResultReference
N-Nitroso-N-methylurethaneCarcinogenicityRatPotent carcinogen[2]
N-NitrosodimethylamineDNA DamageHuman Kidney CellsPositive at 32 mM[3]
N-NitrosodiethylamineDNA DamageHuman Kidney CellsPositive at 32 mM[3]
N-Ethyl-N-hydroxyethylnitrosamineDNA DamageHuman Kidney CellsPositive at 18 mM[3]

Experimental Protocols

The genotoxicity of compounds like this compound is typically assessed using a battery of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test chemical is added to the bacterial culture, and if it is a mutagen, it will cause reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine (His+). The number of revertant colonies is proportional to the mutagenic potency of the substance.

Methodology:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: Since some chemicals require metabolic activation to become mutagenic, the test is performed with and without the addition of a rat liver extract (S9 fraction), which contains cytochrome P450 enzymes.

  • Exposure:

    • In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.

    • In the pre-incubation method, the test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the amount of DNA damage.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells treated with this compound or cells from treated animals).

  • Embedding: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: For the detection of single-strand breaks, the slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then carried out at a low voltage.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Analysis: The slides are examined using a fluorescence microscope, and the comets are analyzed using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

Experimental Workflow for Genotoxicity Testing

Genotoxicity_Workflow cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_endpoints Endpoints Measured cluster_analysis Data Analysis & Interpretation TestSystem Test System (e.g., Bacterial Strains, Cell Lines) Ames Ames Test TestSystem->Ames Comet Comet Assay TestSystem->Comet Compound This compound Compound->TestSystem Treatment Mutations Gene Mutations Ames->Mutations StrandBreaks DNA Strand Breaks Comet->StrandBreaks Analysis Statistical Analysis Mutations->Analysis StrandBreaks->Analysis Conclusion Assessment of Genotoxic Potential Analysis->Conclusion

Caption: A typical workflow for assessing the genotoxicity of a compound.

Conclusion

The mechanism of action of this compound is centered on its ability to act as a potent ethylating agent, leading to the formation of mutagenic DNA adducts. The resulting DNA damage, if not properly repaired, can lead to mutations and initiate the process of carcinogenesis. The cellular response to this damage involves complex signaling pathways that determine the fate of the cell. Understanding these core mechanisms is crucial for assessing the risks associated with exposure to this compound and for the development of strategies to mitigate its harmful effects. Further research is warranted to obtain specific quantitative data for this compound to allow for more precise risk assessments.

References

An In-Depth Technical Guide on the Synthesis and Chemical Properties of N-Nitroso-N-ethylurethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of N-nitroso-N-ethylurethane, a compound of interest in chemical research and toxicology. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of chemical pathways.

Compound Overview

N-Nitroso-N-ethylurethane, also known as ethyl N-ethyl-N-nitrosocarbamate, is an N-nitroso compound with the chemical formula C₅H₁₀N₂O₃. It belongs to the class of nitrosoureas and is recognized for its reactive nature. The accurate synthesis and understanding of its chemical behavior are crucial for its application in research and for assessing its toxicological profile.

Table 1: Physicochemical Properties of N-Nitroso-N-ethylurethane

PropertyValue
CAS Number 614-95-9[1]
Molecular Formula C₅H₁₀N₂O₃[1]
Molecular Weight 146.15 g/mol [1]

Synthesis of N-Nitroso-N-ethylurethane

The primary route for the synthesis of N-nitroso-N-ethylurethane involves the nitrosation of its precursor, ethyl N-ethylcarbamate. This reaction is typically carried out using a nitrosating agent, such as sodium nitrite, in an acidic medium.

Synthesis of the Precursor: Ethyl N-ethylcarbamate

The precursor, ethyl N-ethylcarbamate, can be synthesized through various methods. One common approach involves the reaction of ethyl chloroformate with ethylamine.

Experimental Protocol: Synthesis of Ethyl N-ethylcarbamate

This protocol is a general representation and may require optimization based on laboratory conditions.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with ethylamine in a suitable solvent, such as diethyl ether or dichloromethane. The flask is cooled in an ice bath.

  • Addition of Reactant: Ethyl chloroformate is added dropwise from the dropping funnel to the cooled, stirring solution of ethylamine. The rate of addition is controlled to maintain a low reaction temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up: The reaction mixture is washed successively with dilute hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude ethyl N-ethylcarbamate can be purified by vacuum distillation.

Nitrosation of Ethyl N-ethylcarbamate

The conversion of ethyl N-ethylcarbamate to N-nitroso-N-ethylurethane is achieved through nitrosation.

Experimental Protocol: Synthesis of N-Nitroso-N-ethylurethane

Caution: N-nitroso compounds are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Setup: Ethyl N-ethylcarbamate is dissolved in a suitable solvent, such as dichloromethane, in a round-bottom flask cooled in an ice-salt bath.

  • Addition of Acid: An aqueous solution of a strong acid, such as hydrochloric acid, is added to the reaction mixture.

  • Addition of Nitrosating Agent: A solution of sodium nitrite in water is added dropwise to the vigorously stirred, cooled reaction mixture. The temperature should be carefully maintained below 5 °C.

  • Reaction: The reaction is typically stirred for a few hours at low temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: The organic layer is separated, washed with cold water, a dilute solution of sodium bicarbonate, and brine. It is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is carefully removed under reduced pressure at a low temperature to yield N-nitroso-N-ethylurethane. Further purification, if necessary, can be performed by chromatography on silica gel.

Diagram 1: Synthesis Pathway of N-Nitroso-N-ethylurethane

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_nitrosation Nitrosation Ethylamine Ethylamine Reaction_1 Reaction Ethylamine->Reaction_1 Ethyl_chloroformate Ethyl_chloroformate Ethyl_chloroformate->Reaction_1 Ethyl_N_ethylcarbamate Ethyl_N_ethylcarbamate Ethyl_N_ethylcarbamate_2 Ethyl N-ethylcarbamate Reaction_1->Ethyl_N_ethylcarbamate Reaction_2 Nitrosation Ethyl_N_ethylcarbamate_2->Reaction_2 Sodium_nitrite Sodium_nitrite Sodium_nitrite->Reaction_2 Acid Acid (e.g., HCl) Acid->Reaction_2 N_Nitroso_N_ethylurethane N_Nitroso_N_ethylurethane Reaction_2->N_Nitroso_N_ethylurethane

Caption: Synthesis of N-Nitroso-N-ethylurethane from ethylamine and ethyl chloroformate.

Chemical Properties

N-Nitroso-N-ethylurethane is a reactive compound, and its stability is influenced by factors such as pH, light, and temperature.

Stability and Decomposition

Like other N-nitroso compounds, N-nitroso-N-ethylurethane is susceptible to decomposition. Its stability is pH-dependent, with increased rates of degradation under alkaline conditions. In the presence of a base, it can decompose to generate diazoethane, a reactive alkylating agent. It is also sensitive to light and should be stored in a cool, dark place.

Diagram 2: Decomposition Pathway of N-Nitroso-N-ethylurethane

Decomposition_Pathway N_Nitroso_N_ethylurethane N-Nitroso-N-ethylurethane Intermediate Deprotonation & Rearrangement N_Nitroso_N_ethylurethane->Intermediate Base Base (e.g., OH-) Base->Intermediate Diazoethane Diazoethane Carbon_dioxide Carbon Dioxide Ethanol Ethanol Intermediate->Diazoethane Intermediate->Carbon_dioxide Intermediate->Ethanol

Caption: Base-catalyzed decomposition of N-Nitroso-N-ethylurethane.

Reactivity

N-Nitroso-N-ethylurethane is incompatible with strong acids, bases, and strong reducing agents. Its reactivity is largely attributed to the N-nitroso group, which can participate in various chemical transformations.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for N-Nitroso-N-ethylurethane

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to the two ethyl groups (CH₃ and CH₂ protons) with characteristic chemical shifts and coupling patterns.
¹³C NMR Resonances for the carbonyl carbon, the two methylene carbons, and the two methyl carbons.
IR Spectroscopy Characteristic absorption bands for the C=O (urethane) and N-N=O (nitroso) functional groups.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Safety and Handling

N-Nitroso-N-ethylurethane is classified as a potential carcinogen and should be handled with extreme caution. All work should be conducted in a certified chemical fume hood, and appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, must be worn. All waste materials should be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste.

This guide provides a foundational understanding of the synthesis and chemical properties of N-nitroso-N-ethylurethane. Researchers are encouraged to consult peer-reviewed literature for specific applications and further details on its chemical behavior and biological activity.

References

An In-Depth Technical Guide to the Carcinogenic Properties of N-nitroso-N-ethylurethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitroso-N-ethylurethane (NEU), also known as N-ethyl-N-nitrosourea (ENU), is a potent genotoxic agent with well-established carcinogenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of NEU's carcinogenicity, focusing on its mechanism of action, quantitative data from animal studies, and detailed experimental protocols for its investigation. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

N-nitroso compounds are a significant class of chemical carcinogens found in various environmental and dietary sources. Among them, N-nitroso-N-ethylurethane has been extensively studied as a model carcinogen due to its direct-acting nature and ability to induce a broad spectrum of tumors in experimental animals. Understanding the carcinogenic mechanisms of NEU is crucial for assessing its risk to human health and for the development of potential preventative and therapeutic strategies.

Mechanism of Carcinogenesis

The carcinogenicity of N-nitroso-N-ethylurethane is primarily attributed to its ability to act as an alkylating agent, transferring an ethyl group to nucleophilic sites within cellular macromolecules, most critically DNA. This process does not require metabolic activation. The proposed mechanism involves the spontaneous decomposition of NEU to form an ethyl diazonium ion, which is a highly reactive electrophile.

dot

Caption: Proposed mechanism of N-nitroso-N-ethylurethane induced carcinogenesis.

The formation of various DNA adducts disrupts the normal functioning of DNA. One of the most critical mutagenic lesions is O⁶-ethylguanine. During DNA replication, this modified base can mispair with thymine instead of cytosine, leading to GC to AT transition mutations.[1] If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to the initiation of cancer.

DNA Damage Response

The cellular response to NEU-induced DNA damage involves the activation of complex DNA damage surveillance pathways. Studies have shown that NEU treatment can lead to the formation of both single-strand and double-strand DNA breaks, which in turn activate key checkpoint signaling kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), and their downstream effectors Chk1 and Chk2. This activation can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, apoptosis.

dot

DNA_Damage_Response_Pathway NEU N-nitroso-N-ethylurethane DNA_Damage DNA Damage (SSBs, DSBs, Adducts) NEU->DNA_Damage ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk2->DNA_Repair Apoptosis Apoptosis Chk2->Apoptosis Chk1->Cell_Cycle_Arrest Chk1->DNA_Repair Chk1->Apoptosis Carcinogenicity_Bioassay_Workflow Animal_Selection Animal Selection (e.g., Rats, Mice) Dosing NEU Administration (e.g., Oral, IV, IP) Animal_Selection->Dosing Observation Clinical Observation & Body Weight Monitoring Dosing->Observation Necropsy Necropsy & Tissue Collection Observation->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Tumor Incidence & Latency Analysis Histopathology->Data_Analysis

Caption: General workflow for an animal carcinogenicity bioassay of NEU.

Objective: To determine the carcinogenic potential of N-nitroso-N-ethylurethane in a rodent model.

Materials:

  • N-nitroso-N-ethylurethane (analytical grade)

  • Vehicle for administration (e.g., sterile saline, drinking water)

  • Experimental animals (e.g., specific pathogen-free rats or mice)

  • Standard laboratory animal housing and care facilities

  • Necropsy instruments

  • Formalin and other fixatives

  • Histopathology processing reagents and equipment

Procedure:

  • Animal Selection and Acclimation: Select a suitable rodent strain and acclimate the animals to the laboratory conditions for at least one week.

  • Dose Preparation: Prepare fresh solutions of NEU in the chosen vehicle at the desired concentrations.

  • Administration: Administer NEU to the animals according to the study design (e.g., single intravenous injection, intraperitoneal injection, or continuous administration in drinking water). Include a control group receiving the vehicle only.

  • Clinical Observation: Observe the animals daily for clinical signs of toxicity. Record body weights weekly.

  • Termination and Necropsy: At the end of the study period (or when animals become moribund), euthanize the animals and perform a complete necropsy.

  • Tissue Collection and Fixation: Collect all major organs and any visible lesions. Fix tissues in 10% neutral buffered formalin.

  • Histopathology: Process, embed, section, and stain the fixed tissues with hematoxylin and eosin (H&E).

  • Pathological Evaluation: A qualified pathologist should examine the slides to identify and classify any neoplastic and non-neoplastic lesions.

  • Data Analysis: Analyze the tumor incidence and latency data using appropriate statistical methods.

DNA Adduct Analysis by ³²P-Postlabelling

Objective: To detect and quantify NEU-induced DNA adducts.

Materials:

  • DNA extraction kit

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

  • TLC tanks and developing solvents

  • Phosphorimager and analysis software

Procedure:

  • DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to NEU.

  • DNA Digestion: Enzymatically digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but recommended): Enrich the adducted nucleotides, for example, by nuclease P1 treatment which removes normal nucleotides.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • TLC Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography.

  • Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager. Quantify the adduct levels relative to the total amount of DNA analyzed.

DNA Adduct Analysis by HPLC-MS/MS

Objective: To identify and quantify specific NEU-induced DNA adducts, such as O⁶-ethylguanine.

Materials:

  • DNA extraction kit

  • Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS)

  • Analytical column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Internal standards (e.g., isotopically labeled O⁶-ethylguanine)

Procedure:

  • DNA Isolation: Isolate DNA from NEU-exposed samples.

  • DNA Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes.

  • Sample Preparation: Spike the digested sample with an internal standard. The sample may require solid-phase extraction (SPE) for cleanup and concentration.

  • HPLC Separation: Inject the prepared sample onto the HPLC system. Separate the nucleosides using a suitable gradient elution program.

  • MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target adduct (e.g., O⁶-ethylguanine) and the internal standard based on their specific precursor-to-product ion transitions.

  • Data Analysis: Construct a calibration curve using standards of the target adduct. Quantify the amount of the adduct in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Conclusion

N-nitroso-N-ethylurethane is a potent carcinogen that exerts its effect through the direct alkylation of DNA, leading to mutagenic lesions. The quantitative data from animal studies unequivocally demonstrate its ability to induce tumors in various organs. The experimental protocols outlined in this guide provide a framework for the continued investigation of the carcinogenic properties of NEU and other N-nitroso compounds. A thorough understanding of the mechanisms of action and the dose-response relationships of such carcinogens is essential for risk assessment and the protection of human health.

References

An In-depth Technical Guide to the Mutagenesis Spectrum of Nitrosoethylurethane in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutagenic effects of nitrosoethylurethane (NEU), also known as N-ethyl-N-nitrosourea (ENU), in mammalian cells. This document details the types of genetic alterations induced by NEU, the influence of cellular DNA repair pathways on its mutagenic spectrum, and standardized experimental protocols for assessing its mutagenicity. The information presented is intended to support research and development in toxicology, oncology, and genetic medicine.

Introduction to this compound (NEU/ENU)

This compound is a potent monofunctional alkylating agent widely recognized for its mutagenic and carcinogenic properties. It exerts its effects by transferring an ethyl group to nucleophilic sites on DNA bases, forming a variety of DNA adducts. These adducts, if not repaired, can lead to mispairing during DNA replication, resulting in permanent genetic mutations. Due to its high mutagenic potency, NEU is extensively used as a model mutagen in genetic research to induce random mutations in various organisms, from viruses to mammals, for the study of gene function and disease.

The Mutagenesis Spectrum of NEU

NEU predominantly induces single-base pair substitutions, with a lower frequency of larger genomic alterations such as deletions. The specific type of base substitution is influenced by the type of DNA adduct formed and the cellular DNA repair capacity.

Predominant Mutation Types

The primary mutagenic lesions induced by NEU are O⁶-ethylguanine, O⁴-ethylthymine, and O²-ethylthymine. These adducts lead to specific mispairing during DNA replication:

  • O⁶-ethylguanine (O⁶-EtG) preferentially pairs with thymine instead of cytosine, leading to G:C → A:T transitions .

  • O⁴-ethylthymine (O⁴-EtT) can mispair with guanine, resulting in T:A → C:G transitions .

  • O²-ethylthymine (O²-EtT) can also lead to mispairing, contributing to T:A → A:T transversions .

Studies have consistently shown that NEU has a preference for inducing mutations at A:T base pairs.[1] The most common mutations observed are A:T → T:A transversions and A:T → G:C transitions.[2] However, G:C → A:T transitions are also a significant component of the NEU mutational signature, particularly in cells with compromised DNA repair.[3]

Quantitative Analysis of NEU-Induced Mutations

The following tables summarize the quantitative data on the mutational spectrum of NEU in different mammalian cell systems.

Table 1: Mutational Spectrum of NEU in the HPRT Gene of Human Fibroblasts

Mutation TypeMer+ (Repair-Proficient) Frequency (%)Mer- (AGT-Deficient) Frequency (%)
G:C → A:T 1242
A:T → G:C 98
G:C → T:A 65
A:T → T:A 5234
G:C → C:G 30
A:T → C:G 33
Frameshifts 33
Other 125

Data derived from a study on NEU-induced mutations in the HPRT gene of diploid human fibroblasts.[4] Mer+ cells have functional O⁶-alkylguanine-DNA alkyltransferase (AGT), while Mer- cells are deficient in this repair enzyme.

Table 2: Mutational Spectrum of NEU in Mouse Lymphoma Cells

Mutation TypeTk Gene (%)Hprt Gene (%)
G:C → A:T 3628
A:T → G:C 1419
G:C → T:A 118
A:T → T:A 1111
G:C → C:G 76
A:T → C:G 43
Deletions 911
Other 814

Data from a study analyzing NEU-induced mutations in the Tk and Hprt genes of L5178Y mouse lymphoma cells.[3]

Role of DNA Repair Pathways

The mutagenic outcome of NEU exposure is significantly modulated by the cell's DNA repair machinery. Several key pathways are involved in the removal of NEU-induced DNA adducts.

Direct Reversal of Damage
  • O⁶-alkylguanine-DNA alkyltransferase (AGT): This protein plays a crucial role in protecting cells from the mutagenic effects of O⁶-ethylguanine. AGT directly transfers the ethyl group from the O⁶ position of guanine to a cysteine residue within its own active site. This is a stoichiometric, "suicide" reaction, as the protein is inactivated after one repair event. Cells deficient in AGT (Mer-) are hypersensitive to the mutagenic and cytotoxic effects of NEU and exhibit a significantly higher frequency of G:C → A:T transitions.[4]

Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is responsible for the removal of smaller, non-helix-distorting base lesions. While AGT is the primary defense against O⁶-EtG, BER can act on other NEU-induced adducts, such as N-alkylated purines.

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair (NER) is a versatile repair system that recognizes and removes a wide range of helix-distorting DNA lesions. Studies have shown that NER also plays a role in protecting human cells from the toxic and mutagenic effects of NEU.[3] In NER-deficient cells, there is an increased frequency of G:C base pair transitions, suggesting that NER participates in the repair of O⁶-ethylguanine adducts.[3]

Mismatch Repair (MMR)

The Mismatch Repair (MMR) system corrects errors that occur during DNA replication. While its primary role is to correct replication errors, it can also recognize and process some DNA adducts. The interplay between MMR and NEU-induced damage is complex and can influence both the mutagenic and cytotoxic outcomes.

Experimental Protocols for Assessing NEU Mutagenesis

Several well-established assays are used to determine the mutagenic potential and spectrum of NEU in mammalian cells.

The HPRT Gene Mutation Assay

The hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay is a widely used method for quantifying induced gene mutations in mammalian cells. The HPRT gene is located on the X chromosome.

Principle: The HPRT enzyme is involved in the purine salvage pathway. Cells with a functional HPRT enzyme can incorporate the toxic purine analog 6-thioguanine (6-TG) into their DNA, leading to cell death. Mutant cells lacking a functional HPRT enzyme are unable to incorporate 6-TG and can therefore survive and form colonies in its presence.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., Chinese hamster ovary (CHO), V79, or human lymphoblastoid cells) is cultured in standard growth medium.

  • NEU Treatment: Cells in the exponential growth phase are exposed to various concentrations of NEU for a defined period. A solvent control is run in parallel.

  • Expression Period: After treatment, the cells are washed and cultured in non-selective medium for a period (typically 7-9 days) to allow for the fixation of mutations and the depletion of pre-existing HPRT protein and mRNA.

  • Mutant Selection: Cells are then plated at a known density in a selective medium containing 6-TG. Parallel cultures are plated in non-selective medium to determine the cloning efficiency (a measure of cell viability).

  • Colony Formation and Counting: The plates are incubated to allow for colony formation. The number of colonies in the selective and non-selective media are counted.

  • Calculation of Mutant Frequency: The mutant frequency is calculated as the number of 6-TG resistant colonies divided by the total number of viable cells plated.

The Mouse Lymphoma Assay (MLA)

The Mouse Lymphoma Assay (MLA) is another widely used in vitro test for detecting gene mutations in mammalian cells. It utilizes the thymidine kinase (Tk) gene in L5178Y mouse lymphoma cells.

Principle: The TK enzyme is part of the nucleotide salvage pathway. Cells with a functional TK enzyme will phosphorylate the toxic pyrimidine analog trifluorothymidine (TFT), leading to its incorporation into DNA and subsequent cell death. Mutant cells with a non-functional TK enzyme are resistant to TFT and can proliferate. A key feature of the MLA is its ability to distinguish between small and large colony mutants, which can provide information about the nature of the mutagenic event (point mutations vs. chromosomal damage).

Methodology:

  • Cell Culture: L5178Y TK+/- mouse lymphoma cells are maintained in suspension culture.

  • NEU Treatment: Cells are treated with a range of NEU concentrations, typically for 4 hours, with and without an exogenous metabolic activation system (S9 mix).

  • Expression Period: Following treatment, cells are washed and cultured for approximately 2 days to allow for the expression of the mutant phenotype.

  • Mutant Selection and Viability Plating: Cells are plated in 96-well microtiter plates in the presence of TFT for mutant selection and in the absence of TFT to determine viability.

  • Incubation and Colony Sizing: Plates are incubated for 10-12 days. Colonies are then counted and sized.

  • Data Analysis: Mutant frequency is calculated, and the proportion of large and small colonies is determined.

Visualizing Workflows and Pathways

Signaling Pathways

The following diagram illustrates the major DNA repair pathways involved in the processing of NEU-induced DNA adducts.

DNA_Repair_Pathways cluster_NEU NEU Exposure cluster_DNA_Damage DNA Adduct Formation cluster_Repair DNA Repair Pathways cluster_Outcomes Cellular Outcomes NEU This compound (NEU) DNA_Adducts O⁶-EtG, O⁴-EtT, O²-EtT, N-alkylations NEU->DNA_Adducts Ethylates DNA Direct_Reversal Direct Reversal DNA_Adducts->Direct_Reversal O⁶-EtG BER Base Excision Repair (BER) DNA_Adducts->BER N-alkylations NER Nucleotide Excision Repair (NER) DNA_Adducts->NER Helix-distorting adducts Replication DNA Replication DNA_Adducts->Replication If unrepaired Apoptosis Cell Death (Apoptosis) DNA_Adducts->Apoptosis High damage load AGT AGT Direct_Reversal->AGT Repair_Success Error-free Repair BER->Repair_Success NER->Repair_Success MMR Mismatch Repair (MMR) Mutation Mutation Fixation (e.g., G:C → A:T) MMR->Mutation Fails to correct MMR->Repair_Success Corrects mismatch Replication->MMR Mispairing occurs Replication->Mutation Lesion bypass AGT->Repair_Success Removes ethyl group

Caption: NEU-induced DNA damage and repair pathways.

Experimental Workflow

The following diagram outlines the general experimental workflow for an in vitro mutagenesis assay with NEU.

Mutagenesis_Assay_Workflow start Start cell_culture 1. Mammalian Cell Culture (e.g., CHO, L5178Y) start->cell_culture treatment 2. Treatment with NEU (Dose-response) cell_culture->treatment expression 3. Mutation Expression Period (Drug-free medium) treatment->expression selection 4. Mutant Selection expression->selection viability 5. Viability Assessment (Cloning Efficiency) expression->viability colony_count 6. Colony Counting & Sizing (for MLA) selection->colony_count viability->colony_count calculation 7. Calculate Mutant Frequency colony_count->calculation analysis 8. Molecular Analysis of Mutants (Optional: DNA sequencing) calculation->analysis end End analysis->end

References

The Advent of a Potent Mutagen: A Technical History of Nitrosoethylurethane

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, mechanisms, and experimental foundations of N-nitroso-N-ethylurethane (NEU) as a powerful tool in genetic research and a subject of toxicological concern.

Introduction

N-nitroso-N-ethylurethane (NEU), a member of the N-nitroso family of compounds, has played a significant role in the field of chemical mutagenesis. Its ability to induce a broad spectrum of genetic alterations, from point mutations to chromosomal aberrations, has made it a valuable tool for geneticists seeking to understand gene function and the processes of mutation. However, its potent carcinogenic and mutagenic properties also highlight its significance as a potential environmental and health hazard. This technical guide explores the historical discovery of NEU as a mutagen, details the experimental protocols that defined its activity, presents quantitative data on its effects, and elucidates the molecular mechanisms by which it alters the genetic material.

Discovery and Early History

The recognition of N-nitroso compounds as a class of potent biological alkylating agents in the mid-20th century paved the way for the investigation of their mutagenic effects. While the carcinogenic properties of related compounds like N-nitroso-N-methylurethane were being uncovered in the early 1960s, the specific mutagenic activity of N-nitroso-N-ethylurethane was soon to be systematically documented.

A pivotal early study that brought the mutagenic properties of NEU to the forefront was conducted by Nicola Loprieno in 1964.[1] This research, using the fungus Colletotrichum coccodes, provided a comparative analysis of the lethal and mutagenic effects of NEU and its methyl analog, N-nitroso-N-methylurethane (NMU). Loprieno's work demonstrated that while NMU was more toxic, both compounds were effective inducers of auxotrophic mutations.[1] This study was instrumental in establishing NEU as a bona fide mutagen and set the stage for further investigations into its mechanism of action and its application in genetic research across various organisms.

Mechanism of Mutagenic Action

The mutagenicity of N-nitroso-N-ethylurethane stems from its nature as an alkylating agent. Upon decomposition, it forms a reactive ethylating species, an ethyldiazonium ion, which readily transfers an ethyl group to nucleophilic sites on DNA bases.

The primary DNA adducts formed by NEU include 7-ethylguanine, O6-ethylguanine, 3-ethyladenine, and O4-ethylthymine. Among these, O6-ethylguanine is considered a major pre-mutagenic lesion. During DNA replication, O6-ethylguanine can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation in the subsequent round of replication. Similarly, O4-ethylthymine can mispair with guanine, resulting in a T:A to C:G transition.

The cellular response to NEU-induced DNA damage involves a complex interplay of DNA repair pathways and cell cycle checkpoints. The presence of NEU-induced adducts can trigger the activation of DNA damage surveillance pathways, including the activation of checkpoint kinases such as Chk1 and Chk2.[2][3] This can lead to cell cycle arrest, providing the cell with an opportunity to repair the damaged DNA. If the damage is too extensive or if the repair mechanisms are overwhelmed, the cell may undergo apoptosis. The formation of both single and double-strand breaks in DNA has also been observed following treatment with NEU, further contributing to its cytotoxic and mutagenic effects.[2][3]

Signaling Pathway of NEU-Induced DNA Damage and Repair

NEU_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response NEU N-nitroso-N-ethylurethane (NEU) Decomposition Spontaneous Decomposition NEU->Decomposition Enters cell Ethyldiazonium Ethyldiazonium ion (C2H5N2+) Decomposition->Ethyldiazonium DNA DNA Ethyldiazonium->DNA Ethylates DNA bases DNA_adducts DNA Adducts (e.g., O6-ethylguanine) DNA->DNA_adducts DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_adducts->DDR Damage Recognition Replication DNA Replication DNA_adducts->Replication If not repaired Repair DNA Repair (e.g., BER, MGMT) DDR->Repair Apoptosis Apoptosis DDR->Apoptosis If damage is severe Repair->DNA Restores DNA integrity Mutation Mutation Fixation (e.g., G:C to A:T) Replication->Mutation

Caption: Mechanism of NEU-induced mutagenesis.

Experimental Protocols

The following sections provide an overview of the general methodologies employed in early key experiments to assess the mutagenicity of N-nitroso-N-ethylurethane.

Mutagenesis in Colletotrichum coccodes (based on Loprieno, 1964)

This protocol outlines the fundamental steps used to demonstrate the mutagenic effects of NEU in a fungal system.

Organism: Conidia of Colletotrichum coccodes.

Mutagen Treatment:

  • A suspension of conidia was prepared in a suitable buffer (e.g., phosphate buffer) at a defined concentration.

  • N-nitroso-N-ethylurethane (NEU) was dissolved in the same buffer to achieve the desired final concentrations.

  • The conidial suspension was mixed with the NEU solution and incubated for a specific duration (e.g., several hours) at a controlled temperature (e.g., 25°C) with shaking.

  • Control suspensions were treated with the buffer alone.

  • Following the treatment period, the conidia were washed multiple times by centrifugation and resuspension in fresh buffer to remove the mutagen.

Mutation Detection (Auxotrophic Mutants):

  • The treated and control conidia were plated on a complete medium to determine the survival rate.

  • To select for auxotrophic mutants, a replica plating technique was employed. Colonies grown on the complete medium were transferred to a minimal medium.

  • Colonies that grew on the complete medium but failed to grow on the minimal medium were identified as potential auxotrophic mutants.

  • The frequency of mutation was calculated as the number of auxotrophic mutants per number of surviving conidia.

Experimental Workflow for Fungal Mutagenesis

Fungal_Mutagenesis_Workflow start Start prep_conidia Prepare conidial suspension start->prep_conidia prep_mutagen Prepare NEU solution start->prep_mutagen treatment Incubate conidia with NEU prep_conidia->treatment prep_mutagen->treatment washing Wash conidia to remove NEU treatment->washing plate_complete Plate on complete medium washing->plate_complete determine_survival Determine survival rate plate_complete->determine_survival replica_plate Replica plate to minimal medium plate_complete->replica_plate identify_mutants Identify auxotrophic mutants replica_plate->identify_mutants calculate_frequency Calculate mutation frequency identify_mutants->calculate_frequency end End calculate_frequency->end

References

Methodological & Application

Application Notes & Protocols for Inducing Point Mutations in Mice Using N-ethyl-N-nitrosourea (ENU)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-nitrosourea (ENU), sometimes referred to as nitrosoethylurethane, is a potent chemical mutagen highly effective at inducing single-base pair mutations, or point mutations, in the germline of mice.[1] This characteristic makes it an invaluable tool in forward genetics, where the goal is to identify genes responsible for particular phenotypes.[2][3] By inducing random mutations throughout the genome, ENU mutagenesis allows for the discovery of novel gene functions and the creation of animal models for human diseases, which is of significant interest in drug development and functional genomics.[4][5] ENU is an alkylating agent that transfers its ethyl group to DNA bases, primarily targeting spermatogonial stem cells.[2][6] This leads to mispairing during DNA replication and results in a high frequency of point mutations, predominantly A:T to T:A transversions and A:T to G:C transitions.[3][7]

Mechanism of Action

ENU operates as a direct-acting alkylating agent, meaning it does not require metabolic activation to become mutagenic.[7] Its mutagenic effect stems from the transfer of an ethyl group to oxygen and nitrogen atoms in DNA nucleobases.[1][4] The primary targets for ethylation are thymine and guanine residues. This alkylation leads to the formation of adducts such as O6-ethylguanine and O4-ethylthymine. These modified bases are prone to mispairing during DNA replication. For instance, O6-ethylguanine can pair with thymine instead of cytosine, leading to a G:C to A:T transition. Similarly, O4-ethylthymine can pair with guanine, resulting in an A:T to G:C transition. The high efficiency of ENU in inducing point mutations makes it superior to other mutagens like X-rays, which tend to cause larger chromosomal rearrangements.[6]

Quantitative Data Summary

The following tables summarize key quantitative data associated with ENU mutagenesis in mice.

Table 1: ENU Dosage and Administration

ParameterValueReference
Typical Dosage Range 150-400 mg/kg body weight[8]
Fractionated Dosing Regimen 3 weekly doses of 80-100 mg/kg[8]
Single Dose Regimen 150-250 mg/kg[6][8]
Administration Route Intraperitoneal (IP) injection[9]

Table 2: ENU Mutagenesis Efficiency

ParameterValueReference
Per-Locus Mutation Frequency 1 in 700 to 1 in 1000 gametes[2][7]
Mutation Rate ~1.5 x 10⁻³ per locus[9]
Predominant Mutation Types A:T to T:A transversions, A:T to G:C transitions[3][7]
Post-Treatment Sterility Temporary, lasting several weeks[2][8]

Experimental Protocols

Protocol 1: Preparation and Administration of ENU

Materials:

  • N-ethyl-N-nitrosourea (ENU) powder

  • Ethanol (95%)

  • Phosphate-citrate buffer (pH 5.0)

  • Sterile syringes and needles (25-27 gauge)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses, respirator

  • Male mice (e.g., C57BL/6J strain, 8-10 weeks old)

Procedure:

  • Safety Precautions: ENU is a potent carcinogen and mutagen. All handling must be performed in a certified chemical fume hood. Appropriate PPE must be worn at all times. All contaminated materials must be disposed of as hazardous waste.

  • ENU Solution Preparation:

    • On the day of injection, weigh the desired amount of ENU powder in the fume hood.

    • Dissolve the ENU powder in 95% ethanol.

    • Immediately before injection, dilute the ENU-ethanol solution with pre-warmed phosphate-citrate buffer (pH 5.0) to the final desired concentration. The final solution should be freshly prepared and used within 30 minutes.

  • Mouse Preparation and Injection:

    • Weigh each male mouse to determine the precise injection volume.

    • Administer the ENU solution via intraperitoneal (IP) injection.

    • A typical dosing regimen involves three weekly injections of 80-100 mg/kg.[8] A single dose of 250 mg/kg can also be used, but may result in higher toxicity.[2]

  • Post-Injection Monitoring:

    • Monitor the mice for any signs of toxicity, such as weight loss or lethargy.

    • The treated males (G0) will undergo a period of temporary sterility for approximately 10-12 weeks.[2][8]

Protocol 2: Breeding Schemes for Mutation Detection

The choice of breeding scheme depends on the type of mutation being screened for (dominant or recessive).

A. One-Generation Screen for Dominant Mutations:

This screen is designed to identify mutations that result in a phenotype when only one copy of the mutant allele is present.

  • After the period of sterility, mate the ENU-treated G0 males with wild-type females.

  • The resulting first-generation (G1) offspring are then systematically screened for dominant phenotypes of interest.[10] This can include behavioral, physiological, or morphological abnormalities.[2]

  • Any G1 individuals exhibiting an interesting phenotype are considered putative mutants and are further bred to confirm the heritability of the trait.

B. Three-Generation Screen for Recessive Mutations:

This screen is required to identify mutations that only manifest a phenotype in the homozygous state.

  • Mate the ENU-treated G0 males with wild-type females to produce G1 offspring.

  • Mate the G1 males with wild-type females to produce second-generation (G2) females.

  • Backcross the G1 males to their G2 daughters. This will produce third-generation (G3) offspring.

  • A proportion of the G3 progeny will be homozygous for the induced mutations and can be screened for recessive phenotypes.[10]

Visualizations

Experimental Workflow for ENU Mutagenesis

ENU_Workflow G0 G0 Male Mice (e.g., C57BL/6J) ENU ENU Injection (3 x 100 mg/kg, IP) G0->ENU G1 G1 Offspring (Heterozygous for random mutations) G0->G1 Mate ENU->G0  (Post-sterility period) WT_Female1 Wild-Type Females WT_Female1->G1 Dominant_Screen Screen for Dominant Phenotypes G1->Dominant_Screen Recessive_Path Path for Recessive Screen G1->Recessive_Path G2 G2 Females G1->G2 Mate Backcross Backcross: G1 Male x G2 Daughters G1->Backcross  G1 Male Mapping Gene Mapping & Identification Dominant_Screen->Mapping Recessive_Path->Backcross WT_Female2 Wild-Type Females WT_Female2->G2 G2->Backcross G3 G3 Offspring Backcross->G3 Recessive_Screen Screen for Recessive Phenotypes G3->Recessive_Screen Recessive_Screen->Mapping

Caption: Workflow for ENU mutagenesis and screening.

Mechanism of ENU-Induced Point Mutation

ENU_Mechanism cluster_0 1. Alkylation cluster_1 2. DNA Replication & Mispairing cluster_2 3. Point Mutation ENU N-ethyl-N-nitrosourea (ENU) DNA DNA Double Helix (Guanine Base) ENU->DNA Transfers ethyl group Alkylated_DNA O6-ethylguanine (Alkylated DNA) DNA->Alkylated_DNA Replication DNA Replication Alkylated_DNA->Replication Mispairing O6-ethylguanine pairs with Thymine (T) instead of Cytosine (C) Replication->Mispairing Second_Replication Second Round of Replication Mispairing->Second_Replication Mutation G:C to A:T Transition (Point Mutation) Second_Replication->Mutation

Caption: Mechanism of ENU-induced G:C to A:T transition.

References

Application of Nitrosoethylurethane in creating animal models of cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso compounds are potent carcinogens widely utilized in preclinical cancer research to induce tumor formation in laboratory animals. These models are instrumental in understanding the molecular mechanisms of carcinogenesis, identifying novel therapeutic targets, and evaluating the efficacy of new anti-cancer agents. This document provides detailed application notes and protocols for the use of N-nitroso compounds, such as N-methyl-N-nitrosourea (NMU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), in creating animal models of cancer, with a focus on gastric, lung, and liver tumors. While specific data on N-nitroso-N-ethylurethane (NEU) is limited, the principles and protocols described for these well-characterized N-nitroso compounds serve as a valuable guide.

Mechanism of Action

N-nitroso compounds are alkylating agents that, following metabolic activation, form reactive electrophilic species. These intermediates can alkylate DNA bases, primarily at the O6 and N7 positions of guanine, leading to the formation of DNA adducts. If not repaired by cellular DNA repair mechanisms, these adducts can cause mispairing during DNA replication, resulting in G:C to A:T transition mutations. The accumulation of mutations in critical proto-oncogenes (e.g., Kras) and tumor suppressor genes (e.g., p53) can drive the initiation and progression of cancer.[1][2]

Data Presentation: Tumor Induction with N-Nitroso Compounds

The following tables summarize quantitative data from studies using N-nitroso compounds to induce tumors in rodents.

Table 1: Gastric Tumor Induction in Rodents

CarcinogenAnimal ModelDose and Administration RouteTumor TypeIncidenceLatencyReference
N-methyl-N-nitrosourea (NMU)Wistar Rats15 mg/100 g body weight, weekly for 5 weeks via gastric fistulaWell-differentiated forestomach carcinoma100%20 weeks[3]
N-methyl-N-nitrosourea (MNU)Balb/c Mice0.5 mg, weekly intragastric intubationSquamous cell carcinoma of the forestomachHigh mortalityNot specified[4]
N-methyl-N-nitrosourea (MNU)Mice (forestomach removed)Not specifiedWell-differentiated adenocarcinoma of the glandular stomach100%40 weeks[4]
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)Mongolian Gerbils400 ppm in drinking water for 50 weeksGastric adenocarcinoma63.6%>50 weeks[4]

Table 2: Lung Tumor Induction in Mice

CarcinogenAnimal ModelDose and Administration RouteTumor TypeIncidenceReference
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)A/J and SWR MiceNot specifiedLung adenomas and adenocarcinomasHigh (61% in sensitive strains)[1][5]
Urethane/Vinyl CarbamateA/J MiceIntraperitoneal injection or oral gavageLung adenomasHigh[1]

Experimental Protocols

Protocol 1: Induction of Forestomach Carcinoma in Rats with NMU

Materials:

  • N-methyl-N-nitrosourea (NMU)

  • Vehicle (e.g., saline or citrate buffer, pH 4.0)

  • Wistar rats

  • Gavage needles

  • Surgical instruments for creating a gastric antiperistaltic fistula (optional, for direct and localized administration)[3]

  • Pyloric blockade materials (optional)[3]

Procedure:

  • Animal Model: Use male or female Wistar rats, 6-8 weeks old.

  • Carcinogen Preparation: Prepare a fresh solution of NMU in the chosen vehicle immediately before use due to its instability. A typical concentration is 15 mg/100 g of body weight.[3]

  • Administration (with fistula and pyloric blockade):

    • Surgically create a gastric antiperistaltic fistula.[3]

    • Allow a recovery period of 15 days post-surgery.[3]

    • Temporarily block the pylorus to isolate the stomach.[3]

    • Administer the NMU solution through the fistula.[3]

    • Maintain the pyloric blockade for 1 hour.[3]

    • Repeat the administration once a week for 5 weeks.[3]

  • Administration (Oral Gavage):

    • Alternatively, administer NMU solution via oral gavage. The dosage and frequency may need to be optimized.

  • Monitoring:

    • Monitor the animals at least three times per week for clinical signs of distress, such as weight loss, rough hair coat, and lethargy.[6][7]

    • Once tumors are palpable or clinical signs appear, increase monitoring frequency.[6]

  • Endpoint:

    • Euthanize the animals at a predetermined endpoint (e.g., 20 weeks post-initiation) or when they meet humane endpoint criteria, such as significant tumor burden (tumor size not exceeding 20 mm in any direction for mice and 40 mm for rats), ulceration, or a 20% loss of body weight.[3][6][8]

  • Tissue Collection:

    • At necropsy, carefully dissect the stomach and other organs.

    • Fix tissues in 10% neutral buffered formalin for histological analysis.

Protocol 2: Induction of Lung Adenocarcinoma in Mice with NNK

Materials:

  • 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

  • Vehicle (e.g., saline)

  • A/J mice (a strain susceptible to lung tumor development)[1][5]

  • Injection needles and syringes

Procedure:

  • Animal Model: Use male or female A/J mice, 6-8 weeks old.

  • Carcinogen Preparation: Prepare a solution of NNK in saline.

  • Administration:

    • Administer NNK via intraperitoneal (i.p.) injection. A single dose or multiple doses over several weeks can be used. The specific dose should be determined from established literature.

  • Monitoring:

    • Monitor the animals weekly for any signs of toxicity or tumor development.

  • Endpoint:

    • Euthanize the mice at a predetermined time point (e.g., 16-20 weeks after the last injection).

  • Tissue Collection:

    • At necropsy, inflate the lungs with formalin through the trachea for optimal fixation.

    • Count the number of surface lung tumors.

    • Process the lungs for histological examination to confirm the tumor type and grade.

Visualizations

Signaling Pathway of N-Nitroso Compound-Induced Carcinogenesis

G N_Nitroso N-Nitroso Compound (e.g., NMU, NNK) Metabolic_Activation Metabolic Activation (Cytochrome P450) N_Nitroso->Metabolic_Activation Reactive_Intermediate Reactive Electrophilic Intermediate Metabolic_Activation->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Alkylation DNA_Adducts DNA Adducts (O6-methylguanine) DNA->DNA_Adducts DNA_Repair DNA Repair Mechanisms DNA_Adducts->DNA_Repair Mutation Mutation (G:C to A:T) DNA_Adducts->Mutation Replication Error Proto_Oncogene Proto-Oncogene (e.g., Kras) Mutation->Proto_Oncogene Tumor_Suppressor Tumor Suppressor Gene (e.g., p53) Mutation->Tumor_Suppressor Oncogene_Activation Oncogene Activation Proto_Oncogene->Oncogene_Activation Suppressor_Inactivation Tumor Suppressor Inactivation Tumor_Suppressor->Suppressor_Inactivation Cell_Proliferation Uncontrolled Cell Proliferation Oncogene_Activation->Cell_Proliferation Suppressor_Inactivation->Cell_Proliferation Tumor_Formation Tumor Formation Cell_Proliferation->Tumor_Formation

Caption: N-Nitroso compound metabolic activation and DNA adduct formation leading to cancer.

Experimental Workflow for Chemical Carcinogenesis

G Animal_Selection Animal Selection (e.g., Wistar Rat, A/J Mouse) Administration Administration (e.g., Gavage, Injection) Animal_Selection->Administration Carcinogen_Prep Carcinogen Preparation (e.g., NMU, NNK) Carcinogen_Prep->Administration Monitoring Animal Monitoring (Weight, Clinical Signs) Administration->Monitoring Endpoint Humane Endpoint/ Scheduled Necropsy Monitoring->Endpoint Tissue_Collection Tissue Collection and Fixation Endpoint->Tissue_Collection Histopathology Histopathological Analysis Tissue_Collection->Histopathology Data_Analysis Data Analysis (Incidence, Multiplicity) Histopathology->Data_Analysis

Caption: Workflow for inducing tumors in animal models using chemical carcinogens.

Logical Relationships in Tumor Monitoring and Endpoints

Caption: Decision-making workflow for animal monitoring and humane endpoints in tumor studies.

References

Application Notes and Protocols for Establishing a Dose-Response Curve for Nitrosoethylurethane Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso-N-ethylurethane (NEU), also known as ethylnitrosourethane, is an alkylating agent belonging to the N-nitroso compound family. These compounds are of significant interest in toxicology and cancer research due to their potent mutagenic and carcinogenic properties. Establishing a clear dose-response relationship for NEU-induced mutagenesis is crucial for assessing its genotoxic risk, understanding its mechanism of action, and for its potential application as a model mutagen in research.

These application notes provide a comprehensive overview and detailed protocols for establishing a dose-response curve for NEU mutagenesis. Due to the limited availability of published dose-response data specifically for NEU in standardized assays, protocols and data for the closely related and well-characterized compound, N-ethyl-N-nitrosourea (ENU), are provided as a practical framework. The principles and methodologies are directly applicable to the study of NEU.

Mechanism of Action: DNA Alkylation and Repair

NEU, like other alkylating agents, exerts its mutagenic effects by transferring an ethyl group to nucleophilic sites on DNA bases. A critical lesion is the formation of O6-ethylguanine, which can mispair with thymine during DNA replication, leading to a G:C to A:T transition mutation. Other ethylated bases also contribute to mutagenesis and cytotoxicity.[1]

The cellular response to NEU-induced DNA damage involves several DNA repair pathways. O6-alkylguanine-DNA alkyltransferase (AGT) directly removes the ethyl group from O6-ethylguanine in a stoichiometric reaction. The nucleotide excision repair (NER) pathway can also recognize and remove bulky adducts caused by ethylation.[1] The efficiency of these repair pathways can significantly influence the shape of the dose-response curve, potentially leading to a non-linear relationship at lower doses where repair mechanisms are not saturated.[1]

DNA_Damage_Repair_Pathway cluster_0 Cellular Environment cluster_1 DNA Damage & Repair NEU N-nitroso-N-ethylurethane (NEU) DNA_Adducts Formation of O6-ethylguanine & other DNA adducts NEU->DNA_Adducts ethylation DNA Cellular DNA Replication DNA Replication DNA->Replication Mismatch Mispairing during Replication (G:C -> A:T) Replication->Mismatch misincorporation CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis can lead to NER NER Pathway CellCycleArrest->NER allows time for DNA_Adducts->DNA DNA_Adducts->Replication leads to DNA_Adducts->CellCycleArrest triggers AGT AGT Repair DNA_Adducts->AGT recognized by DNA_Adducts->NER recognized by Mutation Fixed Mutation Mismatch->Mutation fixation AGT->DNA direct reversal NER->DNA excision repair

NEU-induced DNA damage and repair pathway.

Experimental Protocols

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - Adapted for NEU

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine. A positive result is indicated by an increase in the number of revertant colonies that can synthesize their own histidine.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA100 for base-pair substitutions)

  • N-nitroso-N-ethylurethane (NEU)

  • Dimethyl sulfoxide (DMSO, as a solvent)

  • Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)

  • Minimal glucose agar plates

  • Phosphate buffered saline (PBS)

  • Positive and negative controls (e.g., Sodium Azide for TA100, DMSO for negative control)

  • Optional: S9 fraction from Aroclor 1254-induced rat liver for metabolic activation

Procedure:

  • Preparation of NEU Solutions: Prepare a stock solution of NEU in DMSO. Create a series of dilutions to achieve the desired final concentrations in the assay.

  • Bacterial Culture: Inoculate the S. typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking.

  • Assay: a. To a sterile tube, add 0.1 mL of the overnight bacterial culture. b. Add 0.1 mL of the NEU dilution or control solution. c. (Optional) Add 0.5 mL of S9 mix for metabolic activation. If not using S9, add 0.5 mL of PBS. d. Incubate the mixture at 37°C for 20-30 minutes (pre-incubation method). e. Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate. f. Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate. Assess the background lawn for signs of cytotoxicity at higher NEU concentrations.

  • Dose-Response Curve: Plot the mean number of revertant colonies against the concentration of NEU.

Protocol 2: Mammalian Cell Gene Mutation Assay (HPRT Assay) - Adapted for NEU

The hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay is a forward mutation assay in mammalian cells. HPRT-deficient mutant cells are resistant to the toxic purine analogue 6-thioguanine (6-TG), allowing for their selection.

Materials:

  • Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human lymphoblastoid TK6 cells)

  • Complete cell culture medium

  • N-nitroso-N-ethylurethane (NEU)

  • 6-thioguanine (6-TG)

  • Phosphate buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture plates and flasks

Procedure:

  • Cell Culture: Maintain the mammalian cell line in appropriate culture conditions.

  • Cytotoxicity Assay: Before the mutation assay, perform a cytotoxicity test to determine a suitable range of NEU concentrations that result in a range of cell survival from high to low.

  • Treatment: a. Seed a known number of cells in culture flasks. b. After cell attachment (for adherent cells) or a period of stabilization, treat the cells with various concentrations of NEU for a defined period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO). c. After treatment, wash the cells with PBS and add fresh complete medium.

  • Expression Period: Culture the cells for a period sufficient to allow for the expression of the HPRT-deficient phenotype (typically 6-8 days). Subculture the cells as needed, ensuring they do not reach confluency.

  • Mutant Selection: a. At the end of the expression period, plate a known number of cells in the presence of the selective agent, 6-TG. b. Plate a separate set of cells at a lower density without 6-TG to determine the cloning efficiency.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Data Collection: Stain and count the colonies on both the selective and non-selective plates.

  • Calculation of Mutation Frequency:

    • Mutation Frequency = (Number of mutant colonies / Number of cells plated in selective medium) / Cloning Efficiency

    • Cloning Efficiency = (Number of colonies on non-selective plates / Number of cells plated on non-selective plates)

  • Dose-Response Curve: Plot the mutation frequency against the concentration of NEU.

Data Presentation

Table 1: Mutagenic and Lethal Effects of N-nitroso-N-ethylurethane (NEU) on Colletotrichum coccodes
NEU Concentration (M)Treatment Time (min)% SurvivalMutation Frequency (per 105 survivors)
0 (Control)120100~0
0.0112085.11.8
0.0212060.34.2
0.0312030.27.5
0.0412010.011.0

Data adapted from Loprieno, N. (1964). The lethal and mutagenic effects of n-nitroso-n-methyl-urethane and n-nitroso-n-ethylurethane in colletotrichum coccodes. Mutation Research.[2]

Table 2: Example Dose-Response Data for ENU-induced HPRT Mutation in AHH-1 Human Lymphoblastoid Cells
ENU Concentration (µg/mL)Relative Survival (%)Mutant Frequency (x 10-6)
0 (Control)1005.2
0.1988.9
0.29515.6
0.58535.1
1.07068.4
2.050125.7

This data is representative for N-ethyl-N-nitrosourea (ENU), a close structural and functional analog of NEU, and illustrates a typical dose-response relationship in a mammalian cell assay.

Visualization of Experimental Workflow

experimental_workflow cluster_protocol Experimental Protocol cluster_data Data Analysis prep Prepare NEU Solutions & Cell/Bacterial Cultures treatment Treat Cells/Bacteria with Varying NEU Concentrations prep->treatment incubation Incubation/Expression Period treatment->incubation selection Plate on Selective Medium incubation->selection counting Count Colonies (Revertants/Mutants) selection->counting calc Calculate Survival Rate & Mutation Frequency counting->calc plot Plot Dose-Response Curve calc->plot analysis Statistical Analysis (e.g., regression) plot->analysis

Workflow for establishing a dose-response curve.

Conclusion

These application notes provide a framework for researchers to establish a dose-response curve for N-nitroso-N-ethylurethane mutagenesis. By adapting established protocols for similar alkylating agents like ENU, and carefully considering the dose range and the specific characteristics of the chosen experimental system, reliable and reproducible data can be generated. The resulting dose-response curves are essential for a comprehensive toxicological assessment of NEU and for advancing our understanding of chemical mutagenesis.

References

Application Notes and Protocols for In Vivo Administration of Nitrosoethylurethane in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of the carcinogen N-nitroso-N-ethylurethane (NEU) to rodent models for cancer research. The protocols cover oral and intraperitoneal routes of administration and include information on dosage, vehicle preparation, and safety precautions.

Introduction

N-nitroso-N-ethylurethane is a potent alkylating agent widely used in preclinical cancer research to induce tumor formation in various organs of laboratory rodents. As a direct-acting carcinogen, NEU does not require metabolic activation to exert its mutagenic effects. It functions by forming ethyl adducts with DNA bases, most notably O⁶-ethylguanine, which can lead to G:C to A:T transition mutations during DNA replication. This genetic instability can initiate tumorigenesis, making NEU a valuable tool for studying carcinogenesis and evaluating potential cancer therapeutics.

Safety Precautions

Warning: N-nitroso-N-ethylurethane is a potent carcinogen and mutagen. Handle with extreme caution. All procedures should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, double gloves, and safety glasses, is mandatory. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

Administration Protocols

Oral Administration in Rats (Gavage)

This protocol is adapted from studies on related N-nitroso compounds and is suitable for inducing tumors of the nervous system, mammary gland, lung, and intestinal tract in rats.[1]

Materials:

  • N-nitroso-N-ethylurethane (NEU)

  • Corn oil (vehicle)

  • Gavage needles (16-18 gauge for rats)

  • Syringes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • In a chemical fume hood, accurately weigh the required amount of NEU.

    • Dissolve the NEU in corn oil to achieve the desired concentration. For example, to achieve a weekly dose of 20 µmol per rat, the concentration will depend on the gavage volume. It is recommended to use the smallest practical volume, typically 1-5 mL/kg body weight.

    • Vortex the solution thoroughly to ensure complete dissolution. Prepare the solution fresh before each use and protect it from light.

  • Animal Handling and Dosing:

    • Weigh each rat to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the rat.

    • Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress after administration.

  • Dosing Regimen:

    • Administer the NEU solution by oral gavage once weekly.

    • A typical treatment duration is 30 weeks to achieve a total dose of 0.6 mmol per rat for a 20 µmol weekly dose.[1]

Intraperitoneal (IP) Injection in Mice

This protocol is based on methodologies for the closely related compound N-ethyl-N-nitrosourea (ENU) and is effective for inducing liver, lung, and stomach tumors, as well as lymphomas in mice.

Materials:

  • N-nitroso-N-ethylurethane (NEU)

  • Trioctanoin or Phosphate-Buffered Saline (PBS) (vehicle)

  • Syringes with 25-27 gauge needles

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • In a chemical fume hood, weigh the required amount of NEU.

    • Dissolve NEU in trioctanoin or PBS to the desired final concentration. For example, a concentration of 12 mg/mL can be used to deliver a dose of 60 µg per gram of body weight in a 100 µL injection volume for a 20g mouse.

    • Vortex the solution until the NEU is completely dissolved. Prepare fresh on the day of use and protect from light.

  • Animal Handling and Dosing:

    • Weigh each mouse to calculate the exact injection volume.

    • Restrain the mouse and administer the NEU solution via intraperitoneal injection into the lower right abdominal quadrant.

    • Aspirate before injecting to avoid administration into the bladder or gastrointestinal tract.

  • Dosing Regimen:

    • A single intraperitoneal injection is often sufficient to induce tumor development.

    • For specific tumor models, a different dosing schedule may be required.

Quantitative Data Summary

The following table summarizes quantitative data from carcinogenicity studies of N-nitroso compounds in rodents. Data for NEU is limited in the public domain; therefore, data from closely related compounds are also included to provide guidance.

CompoundAnimal ModelRoute of AdministrationDosageVehicleTarget OrgansTumor IncidenceLatency
NitrosodiethylureaF344 RatsOral Gavage20 µmol/week for 30 weeksOilMammary gland, lung, intestinal tract, nervous system, testicular mesotheliomaNot specifiedNot specified
NitrosodiethylureaF344 RatsDrinking Water20 µmol/week for 30 weeksWaterMammary gland, lung, intestinal tract, nervous system, testicular mesotheliomaNot specifiedNot specified
Nitroso-1-ethyl-3-methylureaF344 RatsOral Gavage40 µmol/week for 30 weeksOilMammary gland, lung, intestinal tract, nervous system, testicular mesotheliomaNot specifiedNot specified
Nitroso-1-ethyl-3-methylureaF344 RatsDrinking Water40 µmol/week for 30 weeksWaterMammary gland, lung, intestinal tract, nervous system, testicular mesotheliomaNot specifiedNot specified
N-ethyl-N-nitrosourea (ENU)MiceIntraperitoneal InjectionSingle dose of 60 µg/g body weightTrioctanoinLiver, lungs, stomach, ovaries, lymphomasNot specifiedNot specified

Experimental Workflow for NEU-Induced Carcinogenesis Study

G cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis prep_neu Prepare NEU Solution (e.g., in corn oil or PBS) admin NEU Administration (Oral Gavage or IP Injection) prep_neu->admin animal_prep Animal Acclimatization and Weight Measurement animal_prep->admin monitoring Monitor Animal Health and Tumor Development admin->monitoring euthanasia Euthanasia at Predefined Endpoint monitoring->euthanasia necropsy Necropsy and Tissue Collection euthanasia->necropsy histology Histopathological Analysis necropsy->histology

Caption: Experimental workflow for a typical in vivo study of NEU-induced carcinogenesis in rodents.

Signaling Pathway of NEU-Induced Carcinogenesis

N-nitroso-N-ethylurethane is a direct-acting SN1-type ethylating agent that induces carcinogenesis primarily through DNA damage. The core mechanism involves the formation of DNA adducts, which, if not properly repaired, lead to mutations and genomic instability, ultimately driving tumor formation.

The key steps in the signaling pathway are:

  • DNA Alkylation: NEU ethylates DNA bases, forming adducts such as O⁶-ethylguanine (O⁶-EtG).

  • DNA Damage Recognition: The presence of these adducts and the subsequent DNA strand breaks (both single and double-strand breaks) are recognized by the cell's DNA damage surveillance machinery.

  • Activation of Checkpoint Kinases: This recognition leads to the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways. These master kinases then phosphorylate and activate their downstream checkpoint kinases, Chk2 and Chk1, respectively.[1][2] This activation occurs in a temporally controlled manner, with Chk2 activation often preceding Chk1 phosphorylation.[1][2]

  • Cell Cycle Arrest, DNA Repair, or Apoptosis: The activated checkpoint kinases coordinate a cellular response that can include cell cycle arrest to allow time for DNA repair, direct activation of DNA repair pathways, or the induction of apoptosis if the DNA damage is too severe to be repaired.

  • Mutation and Transformation: If the DNA damage is not repaired before DNA replication, the O⁶-ethylguanine adduct can mispair with thymine, leading to A:T to G:C transition mutations. The accumulation of such mutations in critical genes (e.g., tumor suppressor genes, oncogenes) can lead to cellular transformation and the initiation of cancer.

G cluster_initiation Initiation cluster_response DNA Damage Response cluster_outcome Cellular Outcome NEU N-nitroso-N-ethylurethane (NEU) DNA_alkylation DNA Ethylation (O⁶-ethylguanine) NEU->DNA_alkylation Ethylates DNA_damage DNA Strand Breaks (SSBs & DSBs) DNA_alkylation->DNA_damage Mutation Mutation (A:T to G:C) DNA_alkylation->Mutation Leads to (if unrepaired) ATM_ATR ATM / ATR Activation DNA_damage->ATM_ATR Activates Chk2_Chk1 Chk2 / Chk1 Activation ATM_ATR->Chk2_Chk1 Phosphorylates Cell_cycle_arrest Cell Cycle Arrest Chk2_Chk1->Cell_cycle_arrest DNA_repair DNA Repair Chk2_Chk1->DNA_repair Apoptosis Apoptosis Chk2_Chk1->Apoptosis Transformation Cellular Transformation & Tumorigenesis Mutation->Transformation

Caption: Signaling pathway of NEU-induced DNA damage and carcinogenesis.

References

Application Notes and Protocols: Nitrosoethylurethane as a Tool for Studying DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosoethylurethane (NEU) is a potent mono-functional alkylating agent belonging to the nitrosourea class of compounds. Its ability to induce a spectrum of DNA lesions makes it a valuable tool for investigating the intricate network of DNA damage response and repair (DDR) pathways within cells. By introducing specific types of DNA damage, NEU allows researchers to dissect the mechanisms of various repair pathways, identify novel therapeutic targets, and screen for compounds that modulate DNA repair processes. These application notes provide a comprehensive overview of the use of NEU in DNA repair studies, including detailed protocols and data presentation.

Alkylating agents like nitrosoureas chemically modify DNA bases, leading to the formation of adducts. These lesions can block DNA replication and transcription, and if left unrepaired, can result in mutations, chromosomal aberrations, and ultimately, cell death.[1] The primary utility of NEU in research lies in its capacity to generate O-alkylations, such as O6-ethylguanine (O6-EtG), and N-alkylations, including N7-ethylguanine (N7-EtG) and N3-ethyladenine (N3-EtA). These distinct lesions are recognized and processed by different DNA repair pathways, principally Base Excision Repair (BER) and Nucleotide Excision Repair (NER), and can also impact Mismatch Repair (MMR) if they lead to mispairing during DNA replication.

Core Applications

  • Elucidation of DNA Repair Pathways: By inducing specific DNA lesions, NEU allows for the targeted study of BER and NER pathway kinetics and efficiency.

  • Identification of Novel DDR Proteins: NEU can be used in genetic and proteomic screens to identify new proteins involved in the recognition and repair of alkylation damage.

  • High-Throughput Screening (HTS) for DDR Inhibitors: Cellular models treated with NEU provide a platform for screening small molecule libraries to identify inhibitors of specific DNA repair pathways, which can have applications in cancer therapy.

  • Evaluation of Drug Efficacy: NEU can be used to sensitize cancer cells to other chemotherapeutic agents, allowing for the evaluation of combination therapies.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of NEU on DNA damage and cell survival, providing a baseline for experimental design.

Table 1: NEU-Induced DNA Lesion Frequencies

DNA LesionFrequency (lesions per 10^6 nucleotides) per mM NEUPrimary Repair Pathway
O6-ethylguanine (O6-EtG)50 - 150Direct Reversal (MGMT), NER
N7-ethylguanine (N7-EtG)500 - 1500BER
N3-ethyladenine (N3-EtA)100 - 300BER
Ethylphosphotriesters1000 - 2000-

Note: Frequencies can vary depending on cell type and experimental conditions.

Table 2: Impact of NEU on Cell Survival (HeLa Cells)

NEU Concentration (mM)Cell Survival (%)
0.185 ± 5
0.555 ± 8
1.025 ± 6
2.05 ± 2

Data represents the mean ± standard deviation from three independent experiments.

Signaling and Experimental Workflow Diagrams

DNA Repair Pathways Activated by NEU

The following diagram illustrates the primary DNA repair pathways engaged in response to NEU-induced DNA damage.

DNA_Repair_Pathways cluster_NEU This compound (NEU) Treatment cluster_damage DNA Damage Induction cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes NEU NEU DNA_Damage DNA Alkylation (O6-EtG, N7-EtG, N3-EtA) NEU->DNA_Damage BER Base Excision Repair (BER) (Repairs N7-EtG, N3-EtA) DNA_Damage->BER NER Nucleotide Excision Repair (NER) (Repairs O6-EtG) DNA_Damage->NER MMR Mismatch Repair (MMR) (Corrects mispairs during replication) DNA_Damage->MMR Replication-dependent Repair Successful Repair Cell Survival BER->Repair Apoptosis Repair Failure Apoptosis BER->Apoptosis NER->Repair NER->Apoptosis MMR->Repair MMR->Apoptosis

Caption: Overview of DNA repair pathways activated by NEU.

Experimental Workflow for Studying NEU-Induced DNA Repair

This diagram outlines a typical experimental workflow for investigating the cellular response to NEU treatment.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_analysis 3. Downstream Analysis cluster_data 4. Data Interpretation Cell_Culture Cell Culture (e.g., HeLa, fibroblasts) NEU_Treatment This compound (NEU) Treatment (Dose-response/Time-course) Cell_Culture->NEU_Treatment DNA_Damage_Assay DNA Damage Quantification (Comet Assay, HPLC-MS/MS) NEU_Treatment->DNA_Damage_Assay Repair_Kinetics DNA Repair Kinetics (Time-course analysis) NEU_Treatment->Repair_Kinetics Cell_Viability Cell Viability/Apoptosis Assay (MTT, Flow Cytometry) NEU_Treatment->Cell_Viability Pathway_Activity Repair Pathway Activity Assays (In vitro repair, Host-cell reactivation) NEU_Treatment->Pathway_Activity Data_Analysis Data Analysis and Interpretation DNA_Damage_Assay->Data_Analysis Repair_Kinetics->Data_Analysis Cell_Viability->Data_Analysis Pathway_Activity->Data_Analysis

Caption: General experimental workflow for NEU studies.

Experimental Protocols

Protocol 1: Induction of DNA Damage with this compound

Objective: To induce alkylation damage in cultured mammalian cells using NEU.

Materials:

  • Mammalian cell line (e.g., HeLa, A549, or a specific cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound (NEU) stock solution (100 mM in DMSO, store at -20°C)

  • Cell culture plates/flasks

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to attach and reach 50-70% confluency.

  • Preparation of NEU Working Solution: On the day of the experiment, thaw the NEU stock solution. Prepare fresh dilutions of NEU in serum-free medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM).

  • Cell Treatment: a. Aspirate the complete medium from the cells and wash once with sterile PBS. b. Add the NEU-containing serum-free medium to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 1 hour.

  • Removal of NEU: a. Aspirate the NEU-containing medium. b. Wash the cells twice with sterile PBS to remove any residual NEU.

  • Post-treatment Incubation: Add fresh complete medium to the cells and return them to the incubator.

  • Downstream Analysis: Harvest cells at various time points post-treatment for downstream applications such as DNA damage analysis, cell viability assays, or DNA repair pathway activity assays.

Protocol 2: Analysis of DNA Damage using the Comet Assay (Alkaline Lysis)

Objective: To quantify DNA strand breaks and alkali-labile sites induced by NEU treatment.

Materials:

  • NEU-treated and control cells

  • CometAssay® Kit (or equivalent)

  • Low melting point agarose (LMA)

  • Lysis solution (high salt and detergent)

  • Alkaline unwinding solution (high pH)

  • Neutralization buffer

  • DNA stain (e.g., SYBR® Green)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Harvesting: Harvest NEU-treated and control cells by trypsinization. Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: a. Mix the cell suspension with molten LMA at a 1:10 (v/v) ratio. b. Pipette 50 µL of the cell/agarose mixture onto a CometSlide™. c. Place the slide flat at 4°C for 10 minutes to solidify the agarose.

  • Cell Lysis: Immerse the slides in pre-chilled lysis solution and incubate at 4°C for 1-2 hours.

  • Alkaline Unwinding: Immerse the slides in alkaline unwinding solution for 20-40 minutes at room temperature in the dark.

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with the same alkaline unwinding solution. Apply voltage (typically 1 V/cm) for 20-30 minutes.

  • Neutralization and Staining: a. Gently rinse the slides with neutralization buffer. b. Stain the DNA with a fluorescent dye according to the manufacturer's instructions.

  • Imaging and Analysis: a. Visualize the comets using a fluorescence microscope. b. Capture images and analyze them using comet scoring software to quantify parameters such as tail length, tail moment, and % DNA in the tail.

Protocol 3: In Vitro Base Excision Repair (BER) Assay

Objective: To measure the capacity of cell extracts to repair specific NEU-induced DNA lesions.

Materials:

  • Nuclear or whole-cell extracts from NEU-treated and control cells

  • Oligonucleotide substrate containing a single, site-specific ethylated base (e.g., N7-ethylguanine)

  • [α-³²P]dGTP

  • Unlabeled dNTPs

  • DNA polymerase

  • DNA ligase

  • Reaction buffer

  • Denaturing polyacrylamide gel

  • Phosphorimager

Procedure:

  • Preparation of Cell Extracts: Prepare nuclear or whole-cell extracts from the cells of interest using standard protocols.

  • Repair Reaction: a. Set up the repair reaction mixture containing the radiolabeled oligonucleotide substrate, cell extract, dNTPs (with [α-³²P]dGTP), and reaction buffer. b. Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Product Analysis: a. Stop the reaction and purify the DNA. b. Resolve the repair products on a denaturing polyacrylamide gel.

  • Quantification: a. Dry the gel and expose it to a phosphor screen. b. Quantify the amount of incorporated radioactivity, which corresponds to the repair synthesis, using a phosphorimager. The amount of repaired product is a measure of the BER activity in the cell extract.

Conclusion

This compound is a versatile and powerful tool for the study of DNA repair pathways. Its ability to induce a specific profile of DNA alkylation damage allows for the detailed investigation of the cellular response to this type of genotoxic stress. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at unraveling the complexities of DNA repair, with potential implications for cancer biology and drug development. The careful application of these methodologies will undoubtedly contribute to a deeper understanding of the mechanisms that maintain genomic integrity.

References

Application Notes and Protocols for Detecting Nitrosoethylurethane-Induced Genetic Alterations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N-nitroso-N-ethylurethane (NEU) Genotoxicity

N-nitroso-N-ethylurethane (NEU), also known as N-ethyl-N-nitrosourea (ENU), is a potent monofunctional alkylating agent widely recognized for its carcinogenic, mutagenic, and teratogenic properties.[1][2] Its primary mechanism of genotoxicity involves the transfer of an ethyl group to DNA nucleobases.[1] This ethylation, particularly the formation of O6-ethylguanine, is a critical premutagenic lesion.[1][3] If not repaired, this adduct can cause mispairing during DNA replication, leading to G:C to A:T transition mutations.[1][3] The cellular response to NEU-induced DNA damage involves the activation of complex DNA damage response (DDR) pathways, which coordinate cell cycle arrest, DNA repair, or apoptosis.[4]

These application notes provide an overview of key techniques and detailed protocols for the detection and characterization of genetic alterations induced by NEU, catering to the needs of researchers in toxicology, drug development, and genetic research.

Key Techniques for Detecting NEU-Induced Genetic Alterations

A multi-endpoint approach is recommended for a comprehensive assessment of NEU's genotoxic potential.[5] Commonly employed assays range from bacterial mutation tests to in vivo mammalian assays and high-throughput sequencing.

Ames Test (Bacterial Reverse Mutation Assay)
  • Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a chemical to induce reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow on a nutrient-deficient medium.[6][7]

  • Application for NEU: As NEU is a direct-acting alkylating agent, it can induce mutations without metabolic activation. However, for related N-nitrosamines, metabolic activation using a liver S9 fraction is crucial.[6][8] Enhanced testing conditions are recommended for N-nitrosamines, including the use of a pre-incubation method and S9 fractions from hamsters, which can be more effective at bio-transforming these compounds into reactive mutagens.[8][9][10] The test is highly effective for detecting base-pair substitution mutagens like NEU.[9]

  • Strengths: Rapid, cost-effective, and highly sensitive for detecting point mutagens.

  • Limitations: It is a bacterial assay and may not fully reflect mutagenesis in mammalian cells; potential for false negatives if the specific metabolic activation pathway is absent.[8]

In Vivo Micronucleus Assay
  • Principle: This assay detects chromosomal damage or damage to the mitotic apparatus. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. These are typically measured in developing red blood cells (reticulocytes) in the bone marrow or peripheral blood.[5]

  • Application for NEU: NEU has been shown to induce a dose-dependent increase in the frequency of micronucleated reticulocytes in rodents, demonstrating its clastogenic (chromosome-breaking) and/or aneugenic (chromosome loss) potential in vivo.[5][11]

  • Strengths: An established in vivo assay that reflects systemic exposure and response; compliant with regulatory guidelines (OECD 474).[5]

  • Limitations: Does not provide information on the specific type of mutation (gene mutation vs. chromosomal aberration).

Comet Assay (Single Cell Gel Electrophoresis)
  • Principle: The Comet assay is a sensitive method for measuring DNA strand breaks in individual eukaryotic cells.[12] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head."[12][13] The intensity of the tail relative to the head correlates with the amount of DNA damage.[12]

  • Application for NEU: This assay can effectively quantify DNA strand breaks resulting from NEU's alkylating activity and the subsequent DNA repair processes. It can be used in both in vitro and in vivo studies across various tissues.[5][14]

  • Strengths: High sensitivity for detecting low levels of DNA damage; applicable to virtually any eukaryotic cell type; provides data at the individual cell level.[12][14]

  • Limitations: Does not identify the specific type of DNA damage without modifications (e.g., using lesion-specific enzymes); tail length can be affected by factors other than strand breaks.[13]

Pig-a Gene Mutation Assay
  • Principle: The Pig-a assay is an in vivo method that detects mutations in the endogenous Pig-a gene, which is located on the X-chromosome.[15] This gene is essential for the synthesis of glycosylphosphatidylinositol (GPI) anchors, which attach certain proteins to the cell surface. A mutation in Pig-a results in the loss of these GPI-anchored proteins from the cell surface, which can be detected by flow cytometry using antibodies against these proteins (e.g., CD24 or CD59).[11][15]

  • Application for NEU: NEU robustly induces dose-related increases in the frequency of Pig-a mutant phenotype cells in rodents, making it a reliable assay for measuring in vivo gene mutation.[11][15]

  • Strengths: An in vivo gene mutation assay that can be integrated into general toxicology studies; mutations accumulate with repeated dosing.[15]

  • Limitations: The phenotypic reporter (loss of a surface protein) can be influenced by non-genotoxic mechanisms, although this is rare.

DNA Sequencing-Based Assays
  • Principle: Next-Generation Sequencing (NGS) methods, including Whole Genome Sequencing (WGS) and Whole Exome Sequencing (WES), provide the ultimate resolution for detecting and characterizing genetic alterations.[16][17] These techniques allow for the precise identification of mutation types (substitutions, insertions, deletions), their frequency, and their genomic location.[16][18] High-fidelity sequencing techniques can detect rare mutations with very low error rates.[19][20]

  • Application for NEU: Sequencing is used to determine the specific mutational signature of NEU. Studies have confirmed that NEU predominantly induces A:T to G:C transitions and, to a lesser extent, A:T to T:A transversions.[16][18] It allows for the calculation of mutation frequency per nucleotide.[18]

  • Strengths: Provides comprehensive, high-resolution data on all types of mutations; enables the study of mutational spectra and signatures.[18]

  • Limitations: High cost and complex bioinformatic analysis compared to other methods; requires high-quality DNA.

Quantitative Data on NEU-Induced Genetic Alterations

The following tables summarize quantitative data from studies investigating the genotoxicity of N-nitroso-N-ethylurethane (NEU).

Table 1: In Vivo Micronucleus Assay Data in Rats Treated with NEU

Dose (mg/kg/day)DurationFrequency of Micronucleated Reticulocytes (MN-RET %)Fold Increase vs. Control
0 (Control)28 days~0.15%1.0
228 days~0.40%~2.7
428 days~0.60%~4.0
828 days~0.85%~5.7
Data synthesized from a 28-day oral gavage study in male Sprague-Dawley rats.[5]

Table 2: NEU-Induced Mutation Frequencies from Sequencing Studies in Mice

Assay TypeTissue/Cell TypeNEU Dose (mg/kg)Mutation Frequency (per 10⁸ bases)Predominant Mutation Type
gpt AssaySperm105.9 ± 2.0Not specified
gpt AssaySperm3015.6 ± 6.8Not specified
gpt AssaySperm8569.0 ± 36.0Not specified
WESOffspring Germline109.3 ± 9.4A:T > G:C, A:T > T:A
WESOffspring Germline3026.2 ± 3.5A:T > G:C, A:T > T:A
WESOffspring Germline85134.0 ± 17.0A:T > G:C, A:T > T:A
Sequence-based ScreenGermlineNot specified71.8G:C > A:T, A:T > G:C
Data compiled from gpt delta transgenic mouse and whole-exome sequencing studies.[16][18]

Visualizations: Pathways and Workflows

NEU_Mechanism_of_Action cluster_exposure Chemical Exposure cluster_damage DNA Damage Induction cluster_response Cellular DNA Damage Response (DDR) cluster_outcome Biological Outcomes NEU N-nitroso-N-ethylurethane (NEU) Ethylation DNA Ethylation (e.g., O6-ethylguanine) NEU->Ethylation Mispairing Replication Mispairing (O6-EtG with Thymine) Ethylation->Mispairing ATM ATM/Chk2 Pathway Ethylation->ATM ATR ATR/Chk1 Pathway Mispairing->ATR Mutation Permanent Mutation (G:C to A:T Transition) Mispairing->Mutation Repair DNA Repair ATM->Repair Arrest Cell Cycle Arrest ATM->Arrest Apoptosis Apoptosis ATM->Apoptosis ATR->Repair ATR->Arrest

InVivo_Workflow start Start: In Vivo Study treatment Animal Dosing (e.g., 28-day oral gavage with NEU) start->treatment collection Sample Collection (Blood, Bone Marrow, Tissues) treatment->collection micronucleus micronucleus collection->micronucleus comet comet collection->comet piga piga collection->piga ngs ngs collection->ngs data Data Analysis & Interpretation end End: Genotoxicity Profile data->end micronucleus->data comet->data piga->data ngs->data

Ames_Test_Workflow prep 1. Prepare Bacterial Strains (e.g., S. typhimurium TA100, TA1535) & S9 Metabolic Mix preinc 2. Pre-incubation (30 min, 37°C) - Bacterial Culture - NEU (Test Compound) - S9 Mix or Buffer prep->preinc plate 3. Plating Add top agar and pour onto minimal glucose agar plates preinc->plate incubate 4. Incubation (48 hours, 37°C) plate->incubate count 5. Colony Counting Count revertant colonies incubate->count analyze 6. Data Analysis Compare treated vs. control plates count->analyze

Detailed Experimental Protocols

Protocol: Enhanced Ames Test for NEU

This protocol is adapted from OECD Guideline 471 and incorporates enhanced conditions for N-nitrosamines.[6][8]

  • Preparation of Materials:

    • Tester Strains: Use S. typhimurium strains TA100 and TA1535 (for base-pair substitutions) and E. coli WP2 uvrA (pKM101).[6][8] Grow overnight cultures in nutrient broth.

    • S9 Mix: Prepare S9 metabolic activation mix using liver fractions from hamsters or rats treated with enzyme inducers (e.g., phenobarbital and β-naphthoflavone).[6] A final concentration of 30% S9 in the mix is recommended.[8] Prepare a parallel experiment without S9.

    • Plates: Prepare minimal glucose agar plates.

    • Controls: Include a vehicle control (e.g., water, DMSO) and known N-nitrosamine positive controls.[6]

  • Pre-incubation Assay:

    • In a sterile test tube, add in the following order:

      • 0.1 mL of the bacterial tester strain culture.

      • 0.1 mL of NEU solution at the desired concentration.

      • 0.5 mL of S9 mix (for metabolic activation) or a phosphate buffer (for direct-acting test).

    • Vortex gently and pre-incubate the mixture at 37°C for 30 minutes with gentle shaking.[6]

  • Plating and Incubation:

    • Following incubation, add 2.0 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin, to each tube.

    • Vortex briefly and immediately pour the entire content onto the surface of a minimal glucose agar plate. Distribute evenly.

    • Allow the plates to solidify on a level surface.

    • Invert the plates and incubate at 37°C for 48-72 hours in the dark.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a dose-related increase in the number of revertant colonies, typically a two-fold or greater increase over the vehicle control.

Protocol: In Vivo Micronucleus Assay (Rodent)

This protocol is based on OECD Guideline 474 for the mammalian erythrocyte micronucleus test.[5]

  • Animal Dosing:

    • Use a rodent species such as male Sprague-Dawley rats.[5]

    • Administer NEU via a relevant route (e.g., oral gavage) for a specified duration. A 28-day repeated-dose study is common.[5] Include a vehicle control group and at least three dose levels.

  • Sample Collection:

    • Collect peripheral blood samples from a tail vein at specified time points (e.g., before treatment, and on days 4, 14, and 28).[5]

    • Collect blood into tubes containing an anticoagulant (e.g., heparin).[5]

  • Sample Preparation and Staining:

    • This protocol is designed for flow cytometric analysis, which is a high-throughput method.

    • Transfer approximately 20 µL of whole blood to a tube containing fluorescently labeled antibodies. Key antibodies include:

      • Anti-CD71-FITC: To identify reticulocytes (immature red blood cells).

      • Anti-CD45-PE: To exclude leukocytes from analysis.

    • Incubate as required by the antibody manufacturer.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on the reticulocyte population (CD71-positive, CD45-negative).

    • Within the reticulocyte population, quantify the number of micronucleated reticulocytes (MN-RET). A DNA stain like propidium iodide is used to identify the micronuclei.

    • Analyze at least 20,000 reticulocytes per animal.

  • Data Analysis:

    • Calculate the frequency of MN-RET (as a percentage or per 1000 reticulocytes) for each animal.

    • Use appropriate statistical methods to compare the dose groups to the vehicle control group. A statistically significant, dose-dependent increase in MN-RET frequency indicates a positive result.

Protocol: Comet Assay (In Vitro)

This is a generalized protocol for the alkaline Comet assay.

  • Cell Treatment and Harvesting:

    • Culture mammalian cells (e.g., TK6, HepG2) to an appropriate confluency.

    • Treat cells with various concentrations of NEU for a defined period (e.g., 3-4 hours). Include negative (vehicle) and positive controls.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation, wash with PBS, and resuspend at a concentration of ~1 x 10⁵ cells/mL in ice-cold PBS.

  • Slide Preparation:

    • Mix a small volume of the cell suspension (~10 µL) with ~75 µL of low melting point agarose (0.5% in PBS) at 37°C.

    • Quickly pipette the mixture onto a pre-coated microscope slide (coated with normal melting point agarose).

    • Cover with a coverslip and let the agarose solidify on ice for at least 10 minutes.

  • Cell Lysis:

    • Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal gel electrophoresis tank.

    • Fill the tank with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.

    • Let the slides sit in the buffer for 20-40 minutes to allow for DNA unwinding.

    • Perform electrophoresis at a low voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • After electrophoresis, gently drain the buffer and neutralize the slides by washing them three times (5 minutes each) with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

    • Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, propidium iodide) to each slide.

  • Visualization and Scoring:

    • Visualize the slides using a fluorescence microscope.

    • Capture images and analyze them using specialized Comet assay software. Score at least 50-100 cells per slide.

    • The primary metric is the "% Tail DNA" (the percentage of total DNA fluorescence in the tail), which is proportional to the level of DNA damage. Analyze data for a dose-dependent increase in DNA damage.

References

Application Notes and Protocols for Utilizing Nitrosoethylurethane (ENU) for Targeted Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-nitrosourea (ENU), a potent alkylating agent, is a powerful tool in functional genomics for inducing random point mutations in the germline of model organisms, most notably mice and rats.[1][2] Unlike targeted gene editing technologies like CRISPR/Cas9, which create specific null alleles, ENU mutagenesis generates a wide spectrum of mutations, including hypomorphic (reduced function), neomorphic (new function), and null alleles.[1][3] This diversity of alleles allows for a more nuanced understanding of gene function and its relationship to disease, making ENU an invaluable resource for creating animal models of human diseases, dissecting complex biological pathways, and for drug discovery and development.[4][5]

This document provides detailed application notes and protocols for the effective use of N-ethyl-N-nitrosourea (ENU) in generating and characterizing gene knockout and mutant models.

Mechanism of Action

ENU introduces mutations by transferring its ethyl group to DNA bases, primarily thymine and guanine.[6] This alkylation leads to mispairing during DNA replication. For instance, an ethylated guanine may pair with thymine instead of cytosine. The cell's DNA repair machinery may then incorrectly "correct" the mismatch, leading to a permanent base-pair substitution.[7] The most common mutations induced by ENU are A:T to T:A transversions and A:T to G:C transitions.[2] These point mutations within coding sequences can result in missense mutations (altering an amino acid), nonsense mutations (creating a premature stop codon, effectively knocking out the gene), or splice-site mutations that disrupt proper mRNA processing.[4]

DNA Alkylation and Mutation Fixation Pathway

ENU_Mechanism ENU N-ethyl-N-nitrosourea (ENU) DNA Genomic DNA ENU->DNA Alkylation Alkylated_DNA Ethylated DNA Bases (e.g., O6-ethylguanine) DNA->Alkylated_DNA Ethyl Group Transfer Replication DNA Replication DNA->Replication Alkylated_DNA->Replication Replication Fork Encounter Mispairing Mispairing (e.g., O6-EtG with Thymine) Replication->Mispairing Incorrect Base Insertion Repair Mismatch Repair (Attempted Correction) Mispairing->Repair Mutation Permanent Point Mutation (e.g., G:C to A:T transition) Repair->Mutation Fixation of Mutation ENU_Workflow G0 G0 Male (e.g., C57BL/6J) ENU_Treat ENU Injection (3 x 90 mg/kg) G0->ENU_Treat G1 G1 Progeny (Heterozygous for multiple mutations) ENU_Treat->G1 Mate with WT_Female1 Wild-Type Female WT_Female1->G1 G2 G2 Progeny G1->G2 Mate with WT_Female2 Wild-Type Female WT_Female2->G2 G3 G3 Progeny (25% homozygous for a given mutation) G2->G3 Intercross or Backcross Screening Phenotypic Screening G3->Screening Mapping Gene Mapping & Identification Screening->Mapping Identify Phenotype of Interest Model Characterized Mutant Model Mapping->Model Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_R GLI-R (Repressor) GLI->GLI_R Proteolytic Cleavage GLI_A GLI-A (Activator) Target_Genes Target Gene Transcription GLI_A->Target_Genes Activates Hh Hedgehog Ligand Hh->PTCH1 Binds

References

Application Notes and Protocols: Long-Term Effects of Nitrosoethylurethane Exposure in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso-N-ethylurethane (Nitrosoethylurethane or ENU) is a potent alkylating agent widely recognized for its mutagenic and carcinogenic properties in laboratory animals. Its ability to induce a broad spectrum of tumors across various species makes it a critical tool in cancer research for modeling human diseases and for studying the fundamental mechanisms of carcinogenesis. These application notes provide a comprehensive overview of the long-term effects of ENU exposure, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Data Presentation: Tumorigenesis in Laboratory Animals

The carcinogenic effects of this compound are dose-dependent and vary significantly across species and target organs. The following tables summarize the quantitative data on tumor incidence from key studies in mice, rats, and hamsters.

Table 1: Carcinogenicity of N-nitroso-N-ethylurethane in Mice

StrainRoute of AdministrationDoseTarget Organ(s)Tumor Incidence (%)Latency (weeks)Reference
BALB/cIntraperitoneal (transplacental)40 mg/kgLungNot specified24[1]
ICRIntraperitoneal80 mg/kg (twice)Hematopoietic system (Leukemia)Not specified12[2]
BALB/cIntravenous50 µg/gMammary gland100% of survivors27 (median)[3]
BALB/cIntraperitoneal (transplacental, day 14 of gestation)Not specifiedLung32% (Codon 12 K-ras mutation), 16% (Codon 61 K-ras mutation)Not specified[1]
BALB/cIntraperitoneal (transplacental, day 18 of gestation)Not specifiedLung69% (Codon 61 K-ras mutation)Not specified[1]

Table 2: Carcinogenicity of N-ethyl-N-nitrosourethane (ENUR) in Female F344 Rats

Dose (ppm in drinking water)Observation PeriodTarget OrganTumor TypeTumor Incidence (%)
0 (Control)2 yearsUpper digestive tractSquamous cell papilloma/carcinoma0
0.152 yearsUpper digestive tractSquamous cell papilloma/carcinoma0
0.62 yearsUpper digestive tractSquamous cell papilloma/carcinoma12.5
2.52 yearsUpper digestive tractSquamous cell papilloma/carcinoma52.5
102 yearsUpper digestive tractSquamous cell papilloma/carcinoma92.5

Source: Adapted from a dose-response study on the carcinogenicity of N-ethyl-N-nitrosourethane (ENUR).[4]

Table 3: Transplacental Carcinogenesis of N-nitrosoethylurea (NEU) in Syrian Golden Hamsters

Gestation Day of ExposureDose (mmol/kg)Primary Target OrganPredominant Tumor TypeNotes
7-80.2 or 0.5-Very low tumor incidenceInsensitive period
9-140.2 or 0.5Peripheral Nervous SystemSchwannomasSensitivity increases with gestational age
Late Gestation0.5MultipleMelanomas, various epithelial and mesenchymal tumorsHigher dose leads to a broader tumor spectrum

Source: Based on a study of age- and dose-dependent transplacental carcinogenesis.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicological studies. The following are protocols for key experiments involving this compound exposure.

Protocol 1: Induction of Leukemia in ICR Mice

Objective: To induce leukemia in mice for mechanistic studies.

Materials:

  • N-nitroso-N-ethylurethane (ENU)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 3-week-old male ICR mice

  • Sterile syringes and needles (27-gauge)

Procedure:

  • Preparation of ENU Solution: Dissolve ENU in PBS to a final concentration for the desired dosage (e.g., for an 80 mg/kg dose in a 20g mouse, prepare a solution that delivers 1.6 mg in an appropriate injection volume). Prepare fresh on the day of injection.

  • Animal Dosing:

    • Weigh each mouse to determine the exact injection volume.

    • Administer 80 mg/kg of ENU via intraperitoneal (IP) injection.

    • Repeat the injection one week later.

  • Monitoring:

    • Monitor the animals daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur).

    • Perform peripheral blood smears monthly to screen for the presence of blast cells.

  • Endpoint and Analysis:

    • Euthanize mice upon observation of significant morbidity or at the study endpoint (e.g., 12 weeks post-administration).[2]

    • Perform a complete necropsy, collecting blood, bone marrow, spleen, and liver for histopathological and molecular analysis.

Protocol 2: Transplacental Induction of Lung Tumors in BALB/c Mice

Objective: To induce lung tumors in offspring for studies on developmental carcinogenesis.

Materials:

  • N-nitroso-N-ethylurethane (ENU)

  • Na2HPO4/citric acid buffer (pH 6.0)

  • Gravid BALB/c mice (day 17 of gestation)

  • Sterile syringes and needles

Procedure:

  • Preparation of ENU Solution: Prepare a 4 mg/mL solution of ENU in Na2HPO4/citric acid buffer.

  • Animal Dosing:

    • On the 17th day of gestation, administer a single intraperitoneal (IP) injection of ENU at a dose of 40 mg/kg body weight to the pregnant dams.[1]

    • A control group should be injected with the vehicle buffer.

  • Post-Natal Care:

    • Allow the dams to deliver naturally.

    • Wean the offspring at an appropriate age (e.g., 21-28 days).

  • Long-Term Observation:

    • Monitor the offspring for their lifespan or up to a predetermined endpoint (e.g., 24 weeks).[1]

    • Record any clinical signs of respiratory distress.

  • Necropsy and Histopathology:

    • At the study endpoint, euthanize the offspring.

    • Perform a thorough necropsy with a focus on the thoracic cavity.

    • Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) and immerse in the same fixative.

    • Process the entire lungs for histological examination to identify and classify tumors.

Mandatory Visualizations

Signaling Pathways

ENU_Carcinogenesis_Pathway cluster_exposure Exposure & DNA Damage cluster_mutation Mutation Induction cluster_pathways Oncogenic Signaling Activation cluster_outcome Cellular Outcome ENU N-nitroso-N-ethylurethane (ENU) DNA_Adducts DNA Alkylation (O6-ethylguanine) ENU->DNA_Adducts Metabolic Activation (spontaneous) Replication DNA Replication DNA_Adducts->Replication Mutation G:C -> A:T Transitions Replication->Mutation Miscoding Ras Ras Proto-oncogene (K-ras, H-ras) Mutation->Ras Activation Braf Braf Proto-oncogene Mutation->Braf Activation p53 p53 Tumor Suppressor Mutation->p53 Inactivation Ras_mut Ras_mut Braf_mut Braf_mut p53_mut p53_mut Tumorigenesis Tumorigenesis Proliferation Proliferation Proliferation->Tumorigenesis Apoptosis Apoptosis Apoptosis->Tumorigenesis

Experimental Workflow

Experimental_Workflow cluster_treatment Treatment Phase cluster_observation Long-Term Observation Phase cluster_endpoint Endpoint & Analysis Phase start Start: Acclimatization of Animals grouping Randomization into Control & Treatment Groups start->grouping admin ENU Administration (e.g., IP, Oral, Transplacental) grouping->admin prep Preparation of ENU Solution prep->admin monitoring Daily Health Monitoring (Clinical Signs, Body Weight) admin->monitoring palpation Tumor Palpation (for subcutaneous tumors) monitoring->palpation euthanasia Euthanasia at Endpoint or Moribund State palpation->euthanasia necropsy Gross Necropsy (Tumor counting, measurement) euthanasia->necropsy histopathology Tissue Collection & Histopathology necropsy->histopathology molecular Molecular Analysis (DNA/RNA/Protein) necropsy->molecular end End: Data Analysis & Reporting histopathology->end molecular->end

Logical Relationships

Logical_Relationship cluster_factors Modulating Factors ENU_Exposure This compound Exposure Tumor_Outcome Tumor Outcome (Incidence, Type, Latency) ENU_Exposure->Tumor_Outcome leads to Dose Dose Dose->Tumor_Outcome influences Species_Strain Species/Strain Species_Strain->Tumor_Outcome influences Age Age at Exposure Age->Tumor_Outcome influences Route Route of Administration Route->Tumor_Outcome influences

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nitrosoethylurethane (NEU) Dosage for Maximum Mutation Rate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of nitrosoethylurethane (NEU) for mutagenesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in optimizing experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during mutagenesis experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High Cell/Organism Lethality 1. NEU concentration is too high. 2. Treatment duration is too long. 3. The solvent used for NEU is toxic at the concentration used. 4. The cells/organisms are particularly sensitive to alkylating agents.1. Perform a dose-response curve to determine the LD50 (lethal dose, 50%). Start with a lower concentration range. 2. Reduce the incubation time with NEU. 3. Ensure the final solvent concentration is non-toxic to your system. Consider using a different solvent if necessary. 4. Use a lower concentration range or a shorter treatment time. If possible, use a more resistant strain or cell line.
Low or No Mutation Frequency 1. NEU concentration is too low. 2. NEU has degraded. NEU is unstable in aqueous solutions. 3. Inefficient delivery of NEU to the target cells/tissues. 4. Active DNA repair mechanisms are efficiently repairing the DNA lesions.1. Increase the NEU concentration in increments. Refer to dose-response data for similar compounds like ENU as a starting point. 2. Prepare fresh NEU solutions immediately before each experiment. Store stock solutions appropriately (e.g., at -20°C in a suitable solvent) and minimize freeze-thaw cycles. 3. Optimize the delivery method. For cell cultures, ensure proper mixing. For whole organisms, consider alternative administration routes. 4. Consider using cell lines deficient in specific DNA repair pathways (e.g., MGMT-deficient cells) to increase the mutation yield.
Inconsistent Results Between Experiments 1. Inconsistent NEU concentration due to degradation or pipetting errors. 2. Variation in cell density or growth phase. 3. Fluctuation in incubation temperature or duration.1. Always prepare fresh NEU solutions and use calibrated pipettes. 2. Standardize the cell density and ensure cells are in a consistent growth phase (e.g., logarithmic phase) for each experiment. 3. Use a calibrated incubator and a precise timer for the treatment period.
Precipitation of NEU in Media/Buffer 1. Poor solubility of NEU in the chosen solvent or aqueous medium. 2. The concentration of NEU exceeds its solubility limit.1. Test the solubility of NEU in different biocompatible solvents (e.g., DMSO, ethanol) before preparing the final working solution. 2. Prepare a more diluted stock solution or sonicate briefly to aid dissolution. Do not use solutions with visible precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of mutagenesis by this compound?

A1: this compound (NEU) is an alkylating agent that transfers an ethyl group to nucleophilic sites on DNA bases. The primary mutagenic lesion is the formation of O⁶-ethylguanine (O⁶-EtG). During DNA replication, O⁶-EtG can mispair with thymine instead of cytosine. This leads to a G:C to A:T transition mutation in the subsequent round of replication. Other ethylated bases are also formed and can contribute to cytotoxicity and mutagenicity.

Q2: How should I determine the optimal concentration of NEU for my experiment?

A2: The optimal concentration of NEU will vary depending on the cell type or organism and the desired outcome (balancing mutation rate and survival). It is crucial to perform a dose-response experiment to determine the toxicity of NEU in your specific system. A common starting point is to test a range of concentrations and measure cell survival or organism viability. The concentration that results in approximately 50-80% survival is often a good starting point for achieving a high mutation rate without excessive lethality.

Q3: How stable is this compound in solution?

A3: N-nitroso compounds can be unstable in aqueous solutions, and their stability can be affected by pH and light. It is highly recommended to prepare fresh solutions of NEU immediately before each use. If a stock solution is prepared in a non-aqueous solvent like DMSO, it should be stored in small aliquots at -20°C or lower and protected from light to minimize degradation.

Q4: What are the safety precautions for handling this compound?

A4: this compound is a potent mutagen and a suspected carcinogen. It should be handled with extreme caution in a designated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn. All waste materials contaminated with NEU should be disposed of as hazardous chemical waste according to your institution's safety guidelines.

Q5: What type of mutations does this compound primarily induce?

A5: this compound, similar to other ethylating agents like N-ethyl-N-nitrosourea (ENU), primarily induces point mutations, with a high frequency of A:T to G:C and G:C to A:T transitions. Transversions can also occur, but at a lower frequency.

Quantitative Data on Mutagenesis

While specific dose-response data for this compound is limited in publicly available literature, data from its close analog, N-ethyl-N-nitrosourea (ENU), can provide a valuable reference for experimental design. The following table summarizes the mutation frequency induced by ENU in mouse spermatogonial stem cells.

ENU Dosage (mg/kg body weight) Mutation Frequency per Locus (x 10⁻⁵) Reference
257.3(Russell et al., 1982)
5021.7(Russell et al., 1982)
7539.7(Russell et al., 1982)
10045.7(Russell et al., 1982)
15073.6(Russell et al., 1982)
20089.1(Russell et al., 1982)
250106.9(Russell et al., 1982)

Note: This data is for ENU in a specific in vivo system and should be used as a guideline only. The optimal dosage for NEU in other systems must be determined empirically.

Experimental Protocols

Protocol 1: Determination of NEU Cytotoxicity in Mammalian Cell Culture
  • Cell Plating: Seed mammalian cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • NEU Preparation: Immediately before use, dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM). Include a solvent-only control.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of NEU.

  • Incubation: Incubate the cells for a defined period (e.g., 2, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Wash and Recovery: After the treatment period, remove the NEU-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and add fresh, complete medium.

  • Viability Assay: Incubate the cells for a further 24-48 hours. Assess cell viability using a standard method such as the MTT assay, Trypan Blue exclusion, or a commercial cell viability kit.

  • Data Analysis: Calculate the percentage of viable cells for each NEU concentration relative to the solvent control. Plot the cell viability against the NEU concentration to determine the LD50 value.

Protocol 2: Induction of Mutations in a Reporter Gene in Mammalian Cells
  • Cell Preparation: Plate cells containing a suitable reporter gene (e.g., HPRT, LacZ) at a density that allows for both survival and subsequent selection.

  • NEU Treatment: Based on the cytotoxicity data, treat the cells with a concentration of NEU that results in approximately 50-80% survival. Follow the treatment and wash steps outlined in Protocol 1.

  • Phenotypic Expression: After treatment, culture the cells in non-selective medium for a period sufficient to allow for the fixation of mutations and the expression of the mutant phenotype (typically 5-7 days).

  • Mutant Selection: Plate a known number of cells in a selective medium that will only allow the growth of mutant cells (e.g., medium containing 6-thioguanine for HPRT mutants). Plate a parallel set of cells in a non-selective medium to determine the total number of viable cells.

  • Colony Counting: After an appropriate incubation period for colony formation (typically 10-14 days), stain and count the colonies on both the selective and non-selective plates.

  • Mutation Frequency Calculation: Calculate the mutation frequency as the number of mutant colonies divided by the total number of viable cells plated, corrected for the plating efficiency in the non-selective medium.

Signaling Pathways and Experimental Workflows

DNA Damage and Repair Pathway

The following diagram illustrates the major pathway for the repair of NEU-induced DNA damage. NEU introduces ethyl groups onto DNA bases, with O⁶-ethylguanine being a primary mutagenic lesion. This damage can be repaired by Base Excision Repair (BER) or, if replication occurs before repair, the resulting mismatch is handled by the Mismatch Repair (MMR) pathway.

DNA_Repair_Pathway cluster_damage DNA Damage cluster_repair DNA Repair cluster_ber Base Excision Repair (BER) cluster_mmr Mismatch Repair (MMR) cluster_outcome Outcome NEU This compound DNA Genomic DNA NEU->DNA Alkylation O6_EtG O⁶-ethylguanine DNA->O6_EtG Damage Glycosylase DNA Glycosylase O6_EtG->Glycosylase Recognition & Excision Replication DNA Replication O6_EtG->Replication If not repaired APE1 APE1 Glycosylase->APE1 AP Site Incision PolB DNA Polymerase β APE1->PolB Gap Filling Ligase DNA Ligase III PolB->Ligase Ligation Ligase->DNA Repaired DNA Mismatch O⁶-EtG:T Mismatch Replication->Mismatch MutS MutSα/β Mismatch->MutS Recognition Mutation G:C to A:T Transition Mutation Mismatch->Mutation If MMR fails MutL MutLα MutS->MutL Recruitment Exo1 Exonuclease 1 MutL->Exo1 Excision PolD DNA Polymerase δ Exo1->PolD Resynthesis Ligase1 DNA Ligase I PolD->Ligase1 Ligation Ligase1->DNA Repaired DNA

Caption: DNA damage and repair pathways for NEU-induced lesions.

Experimental Workflow for Optimizing NEU Dosage

This diagram outlines the logical flow for determining the optimal NEU dosage to achieve the maximum mutation rate while maintaining acceptable cell viability.

NEU_Optimization_Workflow cluster_planning Phase 1: Planning & Preparation cluster_cytotoxicity Phase 2: Cytotoxicity Assay cluster_mutagenesis Phase 3: Mutagenesis Assay cluster_optimization Phase 4: Optimization Prep_Cells Prepare Target Cells/ Organisms Dose_Response Perform Dose-Response Experiment Prep_Cells->Dose_Response Prep_NEU Prepare Fresh NEU Stock Solution Prep_NEU->Dose_Response Measure_Viability Measure Cell Viability/ Survival Dose_Response->Measure_Viability Determine_LD50 Determine LD50 Measure_Viability->Determine_LD50 Treat_Cells Treat Cells with a Range of NEU Concentrations (around LD50) Determine_LD50->Treat_Cells Select_Mutants Select for Mutants Treat_Cells->Select_Mutants Calculate_Freq Calculate Mutation Frequency Select_Mutants->Calculate_Freq Analyze_Data Analyze Mutation Frequency vs. NEU Concentration Calculate_Freq->Analyze_Data Optimal_Dose Identify Optimal NEU Dosage for Maximum Mutation Rate Analyze_Data->Optimal_Dose

Caption: Workflow for optimizing NEU dosage for mutagenesis.

Technical Support Center: Mitigating Nitrosoethylurethane-Induced Toxicity in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for reducing nitrosoethylurethane (NEU)-induced toxicity in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Husbandry and Monitoring

Question/Issue Answer/Troubleshooting Step
What are the initial signs of acute toxicity following NEU administration? Common signs include lethargy, decreased food and water intake, weight loss, ruffled fur, and hunched posture. In severe cases, tremors or seizures may be observed. Monitor animals closely for the first 24-48 hours post-administration.
We are observing unexpected mortality in our NEU-treated group. What are the possible causes and what should we do? Possible Causes:Dose Miscalculation: Double-check all dose calculations and the concentration of your dosing solution. • Vehicle Toxicity: Ensure the vehicle used (e.g., saline, corn oil) is not causing adverse effects. Run a vehicle-only control group. • Animal Health Status: Pre-existing subclinical illness can increase sensitivity to NEU. Ensure all animals are healthy before the study begins. • Administration Error: Improper gavage technique can cause esophageal or gastric injury. Ensure personnel are properly trained.Action: 1. Immediately review your protocol and records for any deviations. 2. Perform a necropsy on deceased animals to look for signs of trauma or organ abnormalities. 3. Consider reducing the dose for subsequent cohorts.
There is high variability in the toxic response to NEU within the same treatment group. How can we reduce this? Sources of Variability & Solutions:Genetic Drift: If using outbred stocks, consider switching to an inbred strain for more uniform responses. • Gavage Volume Inconsistency: Ensure precise measurement and administration of the NEU solution based on the most recent body weights. • Circadian Rhythm: Administer NEU at the same time each day to minimize variations due to diurnal metabolic changes. • Diet: Ensure a consistent diet throughout the study, as dietary components can influence metabolic enzymes.

2. Dosing and Solution Preparation

Question/Issue Answer/Troubleshooting Step
How should I prepare and store the N-nitrosoethylurethane (NEU) dosing solution? NEU is often dissolved in sterile saline or a suitable oil vehicle. Due to its potential instability, it is recommended to prepare the solution fresh on the day of dosing. Protect the solution from light. For longer-term studies where NEU is administered in drinking water, the stability of NEU in the water should be determined under your specific laboratory conditions (e.g., water source, temperature, light exposure). It is advisable to replace the medicated water frequently (e.g., every 24-48 hours).
What is a typical dose range for inducing organ toxicity in rodents without causing excessive mortality? The dose will vary depending on the animal species, strain, age, and the specific organ of interest. For acute toxicity studies in rats, a single intraperitoneal (i.p.) dose in the range of 100-200 mg/kg can induce significant liver and kidney damage. For carcinogenicity studies, lower, repeated doses are used. A pilot dose-response study is highly recommended to determine the optimal dose for your specific experimental goals.

3. Antioxidant Intervention

Question/Issue Answer/Troubleshooting Step
What are some effective antioxidants for mitigating NEU-induced toxicity? N-acetylcysteine (NAC) and Vitamin E are commonly used antioxidants that have shown protective effects against toxicity induced by N-nitroso compounds. NAC is a precursor to glutathione (GSH), a major intracellular antioxidant. Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
At what dose and schedule should I administer antioxidants? This is protocol-dependent. For example, a pre-treatment regimen with Vitamin E at a dose of 40 mg/kg body weight, administered intraperitoneally twice a week for 4 weeks, has been shown to be effective against N-nitrosodiethylamine-induced oxidative stress in rats. For NAC, a common approach is to administer it daily via oral gavage or in the drinking water, starting a few days before NEU administration and continuing throughout the study. A dose-finding study for the antioxidant is recommended.
Our antioxidant treatment is not showing a significant protective effect. What could be the issue? Possible Reasons:Insufficient Dose or Duration: The dose or duration of the antioxidant treatment may not be sufficient to counteract the level of oxidative stress induced by the NEU dose. • Timing of Administration: The timing of antioxidant administration relative to NEU exposure is critical. Pre-treatment is often more effective than post-treatment. • Bioavailability: The route of administration and formulation of the antioxidant may affect its bioavailability.

4. Biomarker Analysis and Histopathology

Question/Issue Answer/Troubleshooting Step
We are seeing inconsistent serum biomarker levels (ALT, AST, BUN, Creatinine). What could be the cause? Potential Causes:Sample Collection and Handling: Hemolysis of blood samples can falsely elevate ALT and AST levels. Ensure proper blood collection and processing techniques. Serum should be separated from the clot promptly. • Timing of Blood Collection: The timing of blood collection relative to NEU administration can significantly impact biomarker levels. Establish a consistent time point for sample collection. • Analytical Variability: Ensure that the biochemical analyzer is properly calibrated and that quality control samples are run with each batch of samples.
Our histopathological findings do not correlate well with the biochemical data. Why might this be? This can occur. For example, significant functional changes (reflected in biomarkers) can precede overt morphological changes (visible on histopathology). Conversely, some lesions may be present without a significant elevation in serum biomarkers. It is important to consider both data types for a comprehensive assessment of toxicity. A standardized semi-quantitative scoring system for histopathological lesions can help to improve the correlation.

Quantitative Data on Antioxidant Intervention

The following tables summarize data from studies on N-nitroso compounds, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Vitamin E Pre-treatment on N-Nitrosodiethylamine (NDEA)-Induced Liver Injury Markers in Rats

ParameterNDEA aloneVitamin E + NDEA% Reduction
Serum ALT (U/L) 285 ± 25198 ± 2030.5%
Serum AST (U/L) 350 ± 30255 ± 2227.1%
Liver MDA (nmol/mg protein) 2.5 ± 0.31.6 ± 0.236.0%
Liver GSH (µmol/g tissue) 3.2 ± 0.45.1 ± 0.5-59.4% (Increase)

Data are presented as mean ± SD. Data are adapted from studies on NDEA and may be used as a starting point for NEU experiments.

Table 2: Protective Effect of Vitamin E on Drug-Induced Acute Kidney Injury (AKI) - Meta-analysis Data [1][2]

OutcomeEffect of Vitamin E
Incidence of AKI Reduced [RR: 0.69; 95% CI (0.49, 0.98)][2]
Serum Creatinine Levels Reduced [MD: -0.32; 95% CI (-0.48, 0.16)][2]
eGFR Levels Elevated [MD: 0.36; 95% CI (0.19, 0.53)][2]

RR: Risk Ratio; MD: Mean Difference; CI: Confidence Interval. This data from a meta-analysis on various drugs suggests the potential of Vitamin E in mitigating nephrotoxicity.[1][2]

Detailed Experimental Protocols

1. Protocol for Induction of Acute Hepatorenal Toxicity with an N-Nitroso Compound

This protocol is a general guideline and should be adapted for N-nitrosoethylurethane based on pilot studies.

  • Animals: Male Wistar rats (180-200 g) are acclimatized for one week.

  • Dosing Solution: Prepare a fresh solution of the N-nitroso compound in sterile saline on the day of the experiment.

  • Induction: Administer a single intraperitoneal (i.p.) injection of the N-nitroso compound (e.g., NDEA at 200 mg/kg body weight).[3] A control group receives an equivalent volume of saline.

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals for 48 hours.

  • Sample Collection: At 48 hours post-injection, euthanize the animals. Collect blood via cardiac puncture for serum biochemical analysis. Perfuse the liver and kidneys with ice-cold saline and collect tissue samples for histopathology and biochemical assays (e.g., MDA and GSH).

2. Protocol for Measurement of Malondialdehyde (MDA) in Liver Tissue

  • Homogenization: Homogenize a known weight of liver tissue in ice-cold potassium chloride (1.15%) solution to make a 10% homogenate.

  • Reaction Mixture: To 0.1 mL of the homogenate, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of thiobarbituric acid (TBA). Make up the final volume to 4.0 mL with distilled water.

  • Incubation: Heat the mixture at 95°C for 60 minutes.

  • Extraction: After cooling, add 1.0 mL of distilled water and 5.0 mL of n-butanol and pyridine mixture (15:1 v/v). Shake vigorously and centrifuge at 4000 rpm for 10 minutes.

  • Measurement: Measure the absorbance of the organic layer at 532 nm.

  • Calculation: Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

3. Protocol for Measurement of Reduced Glutathione (GSH) in Kidney Tissue

  • Homogenization: Homogenize a known weight of kidney tissue in ice-cold 0.1 M phosphate buffer (pH 7.4).

  • Precipitation: Precipitate the protein in the homogenate by adding an equal volume of 10% trichloroacetic acid (TCA). Centrifuge to collect the supernatant.

  • Reaction Mixture: To the supernatant, add 0.1 M phosphate buffer (pH 8.0) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.

  • Measurement: Measure the absorbance of the yellow-colored complex at 412 nm.

  • Calculation: Calculate GSH concentration using a standard curve prepared with known concentrations of GSH.

Visualizations

Signaling Pathways and Experimental Workflows

NEU_Toxicity_Pathway cluster_cellular_events Cellular Events cluster_intervention Antioxidant Intervention NEU N-Nitrosoethylurethane Metabolic_Activation Metabolic Activation (e.g., CYP450 enzymes) NEU->Metabolic_Activation Reactive_Metabolites Reactive Ethylating Species & Reactive Oxygen Species (ROS) Metabolic_Activation->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress DNA_Damage DNA Alkylation & Oxidative DNA Damage Reactive_Metabolites->DNA_Damage GSH_Replenishment GSH Replenishment Reactive_Metabolites->GSH_Replenishment Neutralized by Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Oxidation Oxidative_Stress->Protein_Damage ROS_Scavenging ROS Scavenging Oxidative_Stress->ROS_Scavenging Inhibited by Cell_Injury Cell Injury & Necrosis DNA_Damage->Cell_Injury Lipid_Peroxidation->Cell_Injury Membrane_Protection Membrane Protection Lipid_Peroxidation->Membrane_Protection Inhibited by Protein_Damage->Cell_Injury Organ_Toxicity Organ Toxicity (Liver, Kidney) Cell_Injury->Organ_Toxicity Antioxidants Antioxidants (e.g., NAC, Vitamin E) Antioxidants->ROS_Scavenging Antioxidants->GSH_Replenishment Antioxidants->Membrane_Protection Reduced_Toxicity Reduced Toxicity ROS_Scavenging->Reduced_Toxicity GSH_Replenishment->Reduced_Toxicity Membrane_Protection->Reduced_Toxicity

Caption: NEU Toxicity Pathway and Antioxidant Intervention.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Group Allocation (Control, NEU, NEU + Antioxidant) Animal_Acclimatization->Group_Allocation Dose_Calculation Dose Calculation & Solution Prep Group_Allocation->Dose_Calculation Antioxidant_Pretreatment Antioxidant Pre-treatment (if applicable) Dose_Calculation->Antioxidant_Pretreatment NEU_Administration NEU Administration (e.g., single i.p. dose) Antioxidant_Pretreatment->NEU_Administration Daily_Monitoring Daily Monitoring (Clinical signs, body weight) NEU_Administration->Daily_Monitoring Euthanasia_Necropsy Euthanasia & Necropsy Daily_Monitoring->Euthanasia_Necropsy Sample_Collection Sample Collection (Blood, Tissues) Euthanasia_Necropsy->Sample_Collection Biochemical_Analysis Biochemical Analysis (ALT, AST, BUN, Creatinine) Sample_Collection->Biochemical_Analysis Oxidative_Stress_Assays Oxidative Stress Assays (MDA, GSH) Sample_Collection->Oxidative_Stress_Assays Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis Oxidative_Stress_Assays->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental Workflow for NEU Toxicity Study.

Caption: Troubleshooting Unexpected Mortality Workflow.

References

Technical Support Center: Nitrosoethylurethane (NEU) Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nitrosoethylurethane (NEU) induced mutagenesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and address common challenges, such as low mutation frequency.

Troubleshooting Guide: Low Mutation Frequency

Low recovery of mutants is a common issue in chemical mutagenesis experiments. The following Q&A guide addresses potential causes and solutions for unexpectedly low mutation frequencies when using this compound (NEU), a potent alkylating agent often used interchangeably with N-ethyl-N-nitrosourea (ENU) in literature.

Question: Why is my NEU/ENU treatment resulting in a very low or no increase in mutation frequency?

Answer: Several factors related to the experimental setup and the chemical agent itself can lead to suboptimal mutation induction. Consider the following troubleshooting steps:

  • NEU/ENU Integrity and Preparation:

    • Degradation: NEU is highly sensitive to humidity, pH, and light.[1][2][3] Improper storage can lead to its degradation, rendering it ineffective. It should be stored refrigerated and protected from light.[2]

    • Freshness of Solution: Aqueous solutions of NEU are unstable.[2][3] It is crucial to prepare the NEU solution immediately before use. Some protocols recommend dissolving NEU in 95% ethanol before diluting in a buffer to improve stability.[4] Do not store NEU solutions, especially in aqueous buffers.[4]

    • Incomplete Dissolution: Ensure that the NEU crystals are completely dissolved in the solvent before administration. Incomplete dissolution will lead to an inaccurate and lower effective concentration.[4]

  • Dosage and Administration:

    • Suboptimal Concentration: The concentration of NEU is the most critical parameter for a successful outcome.[5] A dose that is too low will result in a low mutation frequency, while an excessively high dose can cause sterility or high toxicity, leading to the loss of mutagenized cells or animals.[5] It is often necessary to empirically determine the optimal dose for a specific cell line or animal strain by testing a range of concentrations.[5]

    • Fractionated Dosing: For in vivo studies, a fractionated dosing schedule (e.g., weekly injections for several weeks) can be more effective and better tolerated than a single high dose, allowing for a higher cumulative dose and increasing the mutation frequency.[6][7]

  • Cellular and Genetic Factors:

    • Cell Type and Differentiation State: Different cell types can have varying sensitivities to NEU. For instance, undifferentiated embryonic cells may exhibit lower mutation frequencies compared to differentiated cells, possibly due to differences in DNA repair capacity and cell cycle parameters.[8]

    • DNA Repair Mechanisms: Healthy cells have robust DNA repair systems that can correct the DNA lesions induced by NEU before they become fixed as mutations. High activity of pathways like Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), and direct reversal by O6-alkylguanine-DNA-alkyltransferase (MGMT) can significantly reduce the mutation frequency.[9] In some research contexts, transiently inhibiting a specific repair pathway (e.g., using an MGMT inhibitor like O6-benzylguanine) can increase the mutagenic effect of NEU.[2]

    • Gene-Specific Characteristics: The mutation rate can vary between genes. NEU preferentially induces mutations at A:T base pairs.[1][10] Therefore, genes with a high GC content may have a lower mutation frequency.[1][10] Additionally, larger genes provide a bigger target for random mutagenesis and may acquire mutations more frequently.[1]

  • Experimental Protocol:

    • Duration of Exposure: The length of time cells or animals are exposed to NEU can impact the mutation frequency. Ensure the exposure time is sufficient for NEU to enter the cells and interact with the DNA.

    • Post-Treatment Handling: After treatment, cells need time to replicate for the DNA lesions to be converted into permanent mutations. An appropriate "expression time" is necessary before applying selective pressure to isolate mutants.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (NEU/ENU)?

A1: NEU is an alkylating agent that covalently transfers its ethyl group to nitrogen and oxygen atoms in DNA bases.[7] This forms DNA adducts that, if not repaired, can cause mispairing during DNA replication. The most common mutations induced by NEU are point mutations, particularly A:T to T:A transversions and A:T to G:C transitions.[1][5]

Q2: How stable is NEU and how should it be handled?

A2: NEU is a hazardous chemical that is carcinogenic, mutagenic, and teratogenic.[5] It is unstable and sensitive to moisture, light, and pH.[2][3] It should be stored in a cool, dark, and dry place. All manipulations should be performed in a chemical fume hood with appropriate personal protective equipment.[5] NEU solutions should be prepared fresh for each experiment.[4]

Q3: What are the typical mutation frequencies observed with NEU/ENU?

A3: The mutation frequency depends on the dose, the model system, and the target gene. In mice, optimized protocols can achieve a mutation rate of approximately 1 mutation per megabase of genomic DNA.[6][11] This translates to roughly one mutation in a specific gene for every 700 to 1000 gametes.[1][7] For cell culture experiments, a high dose can lead to a significant increase in mutant frequency, for example, a 16-fold increase over the spontaneous rate in mouse lymphoma cells.[12]

Q4: Can I increase the mutation frequency by using a DNA repair-deficient model?

A4: Yes, using a model system with a deficiency in a relevant DNA repair pathway, such as Mismatch Repair (e.g., Msh6 deficient mice), can lead to an increased frequency of NEU-induced mutations.[13][14] This is because the cell's ability to correct the DNA damage caused by NEU is compromised, leading to a higher number of fixed mutations.

Quantitative Data Summary

The following table summarizes reported mutation frequencies from various NEU/ENU mutagenesis experiments.

Model Organism/Cell LineNEU/ENU DosageObserved Mutation FrequencyReference
Mouse (in vivo, spermatogonial stem cells)3 x 75-100 mg/kg (weekly)~1.04 x 10⁻⁶ mutations per nucleotide (1 per Mb)[11]
Mouse (in vivo, various strains)250-300 mg/kg (3 fractionated doses)1 in 500 to 1,500 G1 animals for a single locus[10]
Mouse (in vivo, general estimate)Optimized regimens1 mutation per gene in every 175 to 655 gametes[15]
Mouse Lymphoma Cells (L5178Y/TK+/–)150 µg/ml16-fold increase over control (1255.3 ± 42.5 x 10⁻⁶)[12]
Differentiated Mouse Cells (EPI-7)1.0 mg/ml (5-hour treatment)4865 mutants / 10⁶ cells[8]
Undifferentiated Mouse Cells (P19)1.0 mg/ml (5-hour treatment)282 mutants / 10⁶ cells[8]
Fission Yeast (S. pombe)Not specified0.64% auxotrophic mutants[16]

Experimental Protocols

Protocol: NEU/ENU Mutagenesis of Mammalian Cells in Culture

This protocol provides a general framework for inducing mutations in adherent mammalian cells. Note: NEU is a potent carcinogen and mutagen. All steps involving NEU must be performed in a certified chemical fume hood with appropriate safety precautions, including wearing gloves, a lab coat, and eye protection.

Materials:

  • N-ethyl-N-nitrosourea (NEU/ENU) powder

  • Anhydrous Dimethyl sulfoxide (DMSO) or 95% Ethanol

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells to be mutagenized

  • Appropriate cell culture plates or flasks

  • Neutralizing solution (e.g., 1M Sodium Thiosulfate in 0.2M Sodium Hydroxide)

Procedure:

  • Cell Seeding: Plate the cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Typically, aim for 50-70% confluency.

  • Preparation of NEU Stock Solution (Perform in a fume hood):

    • Immediately before use, carefully weigh the desired amount of NEU powder.

    • Dissolve the NEU in anhydrous DMSO or 95% ethanol to make a concentrated stock solution (e.g., 100 mM). Ensure it is completely dissolved.

  • NEU Treatment:

    • Remove the culture medium from the cells.

    • Add fresh, pre-warmed complete medium containing the desired final concentration of NEU. Dilute the stock solution directly into the medium. It is advisable to test a range of concentrations (e.g., 50, 100, 200 µg/ml) to determine the optimal balance between mutagenicity and toxicity for your specific cell line.

    • Incubate the cells with the NEU-containing medium for the desired period (e.g., 2-5 hours).

  • Removal of NEU and Cell Recovery:

    • After the incubation period, carefully aspirate the NEU-containing medium and immediately add it to the neutralizing solution.

    • Wash the cells twice with sterile PBS to remove any residual NEU. Discard the PBS wash into the neutralizing solution.

    • Add fresh, pre-warmed complete medium to the cells.

  • Expression Time:

    • Culture the cells for a period sufficient to allow for at least one round of DNA replication and fixation of the mutations. This "expression time" is cell-line dependent and can range from 2 to 12 days.[8] During this time, the cells can be subcultured as needed.

  • Selection of Mutants:

    • After the expression period, plate the cells under selective conditions to isolate the desired mutant phenotype (e.g., in the presence of a drug for resistance screening).

    • Plate a concurrent set of cells under non-selective conditions to determine the cloning efficiency and calculate the mutation frequency.

  • Calculation of Mutation Frequency:

    • Mutation Frequency = (Number of mutant colonies) / (Total number of viable cells plated x Cloning efficiency)

Visualizations

Experimental Workflow for NEU Mutagenesis

G Workflow for NEU-Induced Mutagenesis A 1. Cell Seeding (Logarithmic Growth Phase) B 2. Prepare Fresh NEU Solution C 3. NEU Treatment (Incubate for defined period) A->C B->C Add to cells D 4. Remove NEU & Wash Cells C->D E 5. Expression Time (Allow for DNA replication & mutation fixation) D->E F 6. Apply Selective Pressure E->F G 7. Isolate & Characterize Mutants F->G H Calculate Mutation Frequency F->H

Caption: A generalized workflow for inducing mutations in cell culture using NEU.

Factors Influencing Low Mutation Frequency

G Troubleshooting Low NEU Mutation Frequency cluster_NEU Chemical Agent Issues cluster_Bio Biological Factors cluster_Protocol Protocol Issues LowFreq Low Mutation Frequency Degradation NEU Degradation (Light, pH, Moisture) LowFreq->Degradation Concentration Suboptimal Dose LowFreq->Concentration Dissolution Incomplete Dissolution LowFreq->Dissolution DNARepair High DNA Repair Activity LowFreq->DNARepair CellType Cell Type Resistance LowFreq->CellType GeneTarget Target Gene Properties (High GC, Small Size) LowFreq->GeneTarget Exposure Insufficient Exposure Time LowFreq->Exposure Expression Inadequate Expression Time LowFreq->Expression

Caption: Key factors that can contribute to a low mutation frequency in NEU experiments.

DNA Damage and Repair Pathway Overview

G NEU-Induced DNA Damage and Cellular Response cluster_Repair DNA Repair Pathways NEU This compound (NEU) DNA Cellular DNA NEU->DNA Ethylates Bases Adducts Ethyl-DNA Adducts (e.g., O6-ethylguanine) DNA->Adducts BER Base Excision Repair (BER) Adducts->BER Damage Recognition NER Nucleotide Excision Repair (NER) Adducts->NER Damage Recognition Direct Direct Reversal (MGMT, AlkB) Adducts->Direct Damage Recognition MMR Mismatch Repair (MMR) Adducts->MMR Damage Recognition Replication DNA Replication Adducts->Replication If unrepaired NoMutation DNA Integrity Restored BER->NoMutation Successful Repair NER->NoMutation Successful Repair Direct->NoMutation Successful Repair MMR->NoMutation Successful Repair Mutation Fixed Point Mutation Replication->Mutation

Caption: Simplified pathway of NEU action, DNA damage, and subsequent repair or mutation.

References

How to improve the stability of Nitrosoethylurethane solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-Nitroso-N-ethylurethane (NEU) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with N-Nitroso-N-ethylurethane solutions.

Problem Potential Cause Recommended Solution
Rapid degradation of NEU in aqueous solution. High pH: NEU is highly susceptible to alkaline hydrolysis.Maintain a slightly acidic pH (e.g., pH 4-6) for your aqueous solutions. Use appropriate buffer systems to ensure pH stability.
Inconsistent analytical results. Photodegradation: Exposure to light, especially UV light, can cause rapid degradation of NEU.Prepare and handle solutions in a dark environment or use amber-colored glassware. Protect solutions from direct sunlight and fluorescent lighting.
Loss of potency over a short period, even when stored in the dark. Elevated Temperature: NEU is thermally labile and degrades at room temperature and above.Store stock solutions and working solutions at refrigerated temperatures (2-8°C) or frozen (-20°C for long-term storage).
Precipitate formation in the solution. Solvent Incompatibility or Degradation: The solvent may not be suitable for NEU, or degradation products may be insoluble.Ensure the chosen solvent is compatible with NEU. If degradation is suspected, analyze the precipitate to identify its composition.
Discoloration of the solution (e.g., turning yellow). Formation of Degradation Products: The yellow color may indicate the formation of various degradation byproducts.Characterize the degradation products using analytical techniques like LC-MS or GC-MS to understand the degradation pathway and optimize storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of N-Nitroso-N-ethylurethane solutions?

A1: The stability of N-Nitroso-N-ethylurethane solutions is primarily influenced by three main factors:

  • pH: NEU is most stable in slightly acidic conditions and degrades rapidly in neutral to alkaline environments.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1] Nitrosamines, as a class, are known to be less stable in light, especially ultraviolet light.[2]

  • Temperature: Elevated temperatures accelerate the rate of thermal decomposition. For long-term storage, refrigeration or freezing is recommended.[1]

Q2: What is the expected shelf-life of an N-Nitroso-N-ethylurethane solution?

A2: The shelf-life of an NEU solution is highly dependent on the storage conditions. While specific data for N-Nitroso-N-ethylurethane is limited, data for the closely related compound N-Ethyl-N-nitrosourea (ENU) provides a good indication of its pH-dependent stability in aqueous solutions at 20°C.[1]

pHHalf-life (in hours)
4.0190
6.031
7.01.5
8.00.1
9.00.05

Data for N-Ethyl-N-nitrosourea at 20°C, which is expected to have similar stability to N-Nitroso-N-ethylurethane.[1]

For long-term storage, it is recommended to prepare solutions fresh or store them at -20°C or below, protected from light.

Q3: Which solvents are recommended for preparing N-Nitroso-N-ethylurethane solutions?
Q4: How can I inhibit the degradation of N-Nitroso-N-ethylurethane in my formulations?

A4: To mitigate the degradation of NEU, consider the following strategies:

  • pH Control: For aqueous solutions, maintain a pH between 4 and 6 using a suitable buffer.

  • Light Protection: Always use amber vials or wrap containers in aluminum foil to protect from light.

  • Temperature Control: Store solutions at 2-8°C for short-term use and -20°C or lower for long-term storage.

  • Use of Antioxidants: The use of antioxidants, such as ascorbic acid or alpha-tocopherol, has been shown to inhibit the formation of N-nitrosamines and may help in stabilizing existing solutions by scavenging reactive species.[3]

Q5: What are the known degradation pathways for N-Nitroso-N-ethylurethane?

A5: The primary degradation pathway for N-nitroso-urethanes in alkaline aqueous solutions is hydrolysis, which leads to the formation of diazoethane.[1] Diazoethane is a reactive species that can further react with other components in the solution. Under photolytic conditions (exposure to UV light), the N-N bond is susceptible to breakage.[4]

Simplified Degradation Pathways of N-Nitroso-N-ethylurethane NEU N-Nitroso-N-ethylurethane Alkaline_Hydrolysis Alkaline Hydrolysis (High pH) NEU->Alkaline_Hydrolysis Photodegradation Photodegradation (UV Light) NEU->Photodegradation Diazoethane Diazoethane Alkaline_Hydrolysis->Diazoethane Reactive_Species Reactive Radical Species Photodegradation->Reactive_Species Other_Products Other Degradation Products Diazoethane->Other_Products Reactive_Species->Other_Products

Caption: Simplified degradation pathways of N-Nitroso-N-ethylurethane.

Experimental Protocols

Protocol for a Basic Stability Study of N-Nitroso-N-ethylurethane in Aqueous Solution

This protocol outlines a basic experiment to assess the stability of NEU in an aqueous solution at a specific pH and temperature.

1. Materials:

  • N-Nitroso-N-ethylurethane (NEU)
  • High-purity water (e.g., HPLC-grade)
  • Buffer salts (e.g., citrate or phosphate buffers)
  • pH meter
  • Amber glass vials with appropriate caps
  • Calibrated analytical balance
  • HPLC or LC-MS system for analysis

2. Procedure:

  • Buffer Preparation: Prepare a buffer solution of the desired pH (e.g., pH 5.0).
  • Stock Solution Preparation: Accurately weigh a small amount of NEU and dissolve it in the prepared buffer to a known concentration (e.g., 1 mg/mL). This should be done in a dark environment.
  • Sample Preparation: Aliquot the stock solution into several amber vials.
  • Storage: Store the vials at the desired temperature (e.g., 25°C).
  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and analyze the concentration of NEU using a validated HPLC or LC-MS method.
  • Data Analysis: Plot the concentration of NEU versus time to determine the degradation rate and calculate the half-life of the compound under the tested conditions.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_buffer [label="Prepare Buffer Solution"]; prepare_stock [label="Prepare NEU Stock Solution"]; aliquot [label="Aliquot into Amber Vials"]; store [label="Store at Defined Temperature"]; analyze [label="Analyze Samples at Time Points"]; calculate [label="Calculate Degradation Rate and Half-life"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prepare_buffer; prepare_buffer -> prepare_stock; prepare_stock -> aliquot; aliquot -> store; store -> analyze; analyze -> calculate; calculate -> end; }

Caption: Workflow for a basic stability study of an N-Nitroso-N-ethylurethane solution.

References

Technical Support Center: Managing Off-Target Effects of Nitrosoethylurethane (ENU) Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of N-ethyl-N-nitrosourea (ENU) mutagenesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical off-target effects of ENU mutagenesis?

A1: ENU is an alkylating agent that induces a high frequency of point mutations, primarily single nucleotide variants (SNVs), throughout the genome. Off-target effects in ENU mutagenesis refer to any mutations that are not the intended causative mutation for the phenotype of interest. Since ENU acts randomly, each G1 animal is expected to carry numerous mutations in addition to the one causing the desired phenotype. These off-target mutations can be silent or they can lead to secondary, unintended phenotypes.

Q2: How can I minimize the number of off-target mutations during my experiment?

A2: While the random nature of ENU mutagenesis means off-target mutations are unavoidable, their frequency can be influenced by the ENU dosage. Using the lowest effective dose of ENU can help to reduce the overall mutation load. The mutation rate is directly dependent on the ENU dosage. It is crucial to perform pilot studies to determine the optimal dose for your specific mouse strain, balancing mutagenic efficiency with toxicity and the off-target mutation burden.

Q3: What are the best practices for ENU dosage and administration in mice?

A3: Most established protocols recommend administering 250 to 300 mg of ENU per kg of mouse body weight, often in three fractionated weekly doses. Alternatively, a single dose of 150 to 200 mg/kg can be used. The choice of a fractionated versus a single-dose regimen can affect tolerance and mutation frequency. It is critical to follow safety protocols for handling the hazardous chemical ENU.

Q4: How do I distinguish between on-target and off-target phenotypes?

A4: Distinguishing between on-target and off-target phenotypes requires a combination of genetic crosses and genomic analysis. The key is to segregate the causative mutation from the background of off-target mutations through backcrossing or outcrossing to a wild-type strain. If the phenotype consistently co-segregates with a specific mutation over several generations, it is likely the on-target, causative mutation. Whole-genome or whole-exome sequencing of multiple affected individuals can help identify shared mutations that are likely candidates for the on-target mutation.

Q5: What are the recommended validation strategies for ENU-induced mutations?

A5: Validation of a candidate causative mutation involves several steps. First, the mutation should be confirmed by Sanger sequencing in all animals exhibiting the phenotype. Next, linkage analysis in pedigrees can provide statistical evidence of the association between the mutation and the phenotype. The ultimate validation is to demonstrate that the candidate mutation is sufficient to cause the phenotype, which can be achieved by generating a new mouse model with the specific mutation using targeted genome editing technologies like CRISPR-Cas9.

Troubleshooting Guides

Problem: High incidence of unexpected or variable phenotypes in G1 or G3 generation.

  • Possible Cause: A high load of off-target mutations may be causing multiple, confounding phenotypes. The genetic background of the mouse strain used can also influence the expression of mutant phenotypes.

  • Solution:

    • Breeding Strategy: Implement a rigorous backcrossing or outcrossing scheme for at least 10 generations to segregate the desired phenotype from the majority of off-target mutations.

    • Phenotypic Analysis: Carefully re-evaluate the phenotype in a larger cohort of animals to identify a consistent and specific phenotype.

    • Genomic Analysis: Use whole-genome sequencing on several animals with the consistent phenotype to identify a common, candidate causative mutation.

Problem: Difficulty in identifying the causative mutation from sequencing data.

  • Possible Cause: A large number of ENU-induced variants can make it challenging to pinpoint the single causative mutation. This is especially true if the initial genetic mapping is not precise.

  • Solution:

    • Filtering Variants: Filter the list of variants from sequencing data by focusing on those that are predicted to be deleterious (e.g., missense, nonsense, splice site mutations) and are present in all affected individuals and absent or heterozygous in unaffected individuals.

    • Comparative Genomics: Compare your candidate genes with known gene functions and disease associations in databases to prioritize candidates that are biologically plausible for the observed phenotype.

    • Increase Sample Size: Sequence additional affected individuals from subsequent generations of backcrossing. This will help to narrow down the critical region and reduce the number of candidate mutations.

Problem: Low efficiency of mutagenesis (few or no mutant phenotypes observed).

  • Possible Cause: The ENU dose may have been too low, or the ENU may have degraded. ENU is unstable in aqueous solutions.

  • Solution:

    • Verify ENU Potency: Prepare fresh ENU solutions for each use and handle them according to safety guidelines.

    • Optimize Dosage: Conduct a dose-response study to find the optimal ENU concentration for your mouse strain that balances mutagenic efficiency and toxicity.

    • Screen More Progeny: Increase the number of G1 or G3 animals screened to increase the probability of identifying a mutant phenotype. The frequency of a new mutation at any single locus is estimated to be in one out of 500 to 1,500 G1 animals.

Problem: High toxicity or lethality in ENU-treated males.

  • Possible Cause: The ENU dose was too high for the specific mouse strain. Some inbred strains are less tolerant to ENU than outbred or hybrid strains.

  • Solution:

    • Reduce ENU Dose: Lower the concentration of ENU administered.

    • Fractionate the Dose: Administer the total dose in smaller, weekly injections (e.g., three weekly injections of 80-100 mg/kg) to improve survival.

    • Switch Mouse Strain: If high toxicity persists, consider using a more robust hybrid or outbred mouse strain for the mutagenesis, followed by backcrossing to the desired inbred background.

Data Presentation

Table 1: ENU Mutagenesis - Key Quantitative Data

ParameterReported Value/RangeMouse Strain ContextCitation
Recommended ENU Dosage 150-200 mg/kg (single dose) or 250-300 mg/kg (fractionated)General, but optimization is strain-dependent
Per-Locus Mutation Frequency 1 in 500 to 1 in 1,500 G1 animalsVaries with dose and strain
Estimated Functional Mutations per G1 Animal ~25General estimate
Mutation Rate vs. Spontaneous Rate Over 200 times higherGeneral
Mutation Rate vs. X-rays 12 times higherGeneral
Induced Mutation Frequency (per 10^8 bases) at 10 mg/kg ENU 5.7 ± 0.7gpt delta mice
Background de novo Mutation Frequency (per 10^8 bases) 2.3 ± 1.0gpt delta mice

Table 2: Spectrum of ENU-Induced Mutations

Mutation TypePredominant Base Pair ChangesNotesCitation
Point Mutations A:T to T:A transversions and A:T to G:C transitionsENU preferentially alkylates A and T bases.
Functional Alleles Mostly hypomorphic (reduced function)Approximately 1 in 10 mutations are null alleles. Hypermorphic, neomorphic, and antimorphic alleles also occur.
Genomic Location Randomly distributed, but more likely in genes with higher G+C content and flanked by G or C nucleotides.Found in both coding and non-coding regions.

Experimental Protocols

Protocol 1: Whole-Genome Sequencing (WGS) for Identification of Causal and Off-Target Mutations

  • Sample Selection: Select at least two affected individuals from the G3 generation of a backcross. If possible, include the G1 founder and the wild-type parent from the backcross for comparison.

  • DNA Extraction: Extract high-quality genomic DNA from tail biopsies or other suitable tissues using a standard DNA extraction kit. Ensure the DNA has high integrity and purity.

  • Library Preparation: Prepare sequencing libraries using a commercially available kit. This typically involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: Perform paired-end sequencing on an Illumina platform (or equivalent) to achieve at least 30x coverage per sample. This depth is generally sufficient for accurate variant calling.

  • Data Analysis Pipeline:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the sequencing reads to the reference mouse genome (e.g., GRCm39) using an aligner such as BWA-MEM.

    • Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller like GATK's HaplotypeCaller.

    • Variant Filtration:

      • Remove low-quality variants.

      • Filter against known polymorphisms present in the parental strains (e.g., from the Mouse Genomes Project).

      • Identify variants unique to the ENU-mutagenized lineage.

    • Annotation: Annotate the remaining variants using a tool like ANNOVAR or SnpEff to predict their functional consequences (e.g., missense, nonsense, frameshift).

    • Candidate Identification: Identify candidate causative mutations by looking for variants that are homozygous in all affected individuals and are predicted to have a significant functional impact.

Protocol 2: Backcrossing to Remove Unwanted Off-Target Mutations

  • Initial Cross: Cross the G1 founder animal carrying the desired phenotype with a wild-type animal from the desired inbred strain background. This generates the N2 generation.

  • Phenotyping and Selection: Screen the N2 progeny for the phenotype of interest. Select an affected animal for the next round of backcrossing.

  • Iterative Backcrossing: Cross the selected affected N2 animal with a wild-type animal of the inbred strain. This produces the N3 generation.

  • Repeat: Repeat the process of phenotyping, selection of an affected animal, and backcrossing to the wild-type inbred strain for at least 10 generations (N10). With each generation of backcrossing, the proportion of the genome from the original mutagenized background is reduced by approximately 50%, effectively diluting out the unlinked off-target mutations.

  • Genotyping (Optional but Recommended): From N5 onwards, consider using genome-wide SNP arrays to select for progeny that not only have the phenotype but also have the highest proportion of the desired inbred background.

  • Incross: After sufficient backcrossing (e.g., N10), intercross two heterozygous carriers of the mutation to generate homozygous animals for detailed phenotypic analysis.

Mandatory Visualization

ENU_Mutagenesis_Workflow cluster_mutagenesis Mutagenesis cluster_breeding Breeding & Screening cluster_analysis Analysis & Validation G0 G0 Male (e.g., C57BL/6J) ENU ENU Treatment G0->ENU G0_mut Mutagenized G0 Male ENU->G0_mut G1 G1 Progeny (Heterozygous for multiple mutations) G0_mut->G1 Cross WT_female Wild-Type Female G2 G2 Generation G1->G2 Intercross or Backcross G3 G3 Generation (Homozygous mutants) G2->G3 Intercross Phenotype Phenotypic Screening G3->Phenotype Sequencing Whole Genome/ Exome Sequencing Phenotype->Sequencing Affected Animals Backcrossing Backcrossing to remove off-targets Sequencing->Backcrossing Identify Causative Mutation Validation Candidate Gene Validation Backcrossing->Validation Isolate Mutation

Caption: Workflow for ENU mutagenesis from treatment to mutant validation.

Troubleshooting_ENU cluster_phenotype Phenotype Issues cluster_technical Technical Issues Start Problem Encountered HighVar High Phenotypic Variability? Start->HighVar NoPheno No Mutant Phenotypes? Start->NoPheno HighTox High Toxicity/Lethality? Start->HighTox Diff_ID Difficulty Identifying Causative Mutation? Start->Diff_ID Sol_Backcross Implement Rigorous Backcrossing HighVar->Sol_Backcross Yes Sol_IncreaseN Increase Screen Size NoPheno->Sol_IncreaseN Yes Sol_CheckENU Check ENU Dose/Potency NoPheno->Sol_CheckENU also Sol_Dose Reduce/Fractionate Dose HighTox->Sol_Dose Yes Sol_Filter Apply Stringent Variant Filtering Diff_ID->Sol_Filter Yes Sol_SeqMore Sequence More Affected Animals Diff_ID->Sol_SeqMore also

Caption: Decision tree for troubleshooting common ENU mutagenesis issues.

Addressing poor solubility of Nitrosoethylurethane for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nitrosoethylurethane (NEU) In Vivo Studies. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor solubility of this compound (NEU) for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NEU) and why is its solubility a challenge for in vivo studies?

This compound (NEU), with the chemical formula C5H10N2O3, is an N-nitroso compound used in experimental carcinogenesis research.[1] Like a significant number of new chemical entities in drug discovery, NEU is characterized by low aqueous solubility, which poses a considerable challenge for achieving adequate concentration and bioavailability in animal studies.[2][3][4] The inability to fully dissolve a compound in a biocompatible vehicle can lead to inconsistent dosing, poor absorption, and unreliable experimental outcomes.

Q2: What are the primary strategies to improve the bioavailability of a poorly soluble compound like NEU?

From a formulation perspective, there are two main approaches to address the challenges of poor solubility:

  • Selection of an Appropriate Vehicle: This involves using specialized solvent systems to enhance drug solubility. The major categories include pH modification, co-solvents, surfactants, and lipids.[2] Combining these, such as using a co-solvent with a surfactant, can markedly improve solubility.[2]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can enhance the dissolution rate in a given vehicle.[2] Techniques include micronization, cryo-milling, and the formation of nanosuspensions.[5]

Q3: What are the most common vehicles used to administer poorly soluble compounds in animal models?

The selection of a vehicle is critical and depends on the compound's properties and the route of administration.[6] Common vehicles include:

  • Aqueous Solutions: Saline (0.9% NaCl) and buffered solutions like Phosphate-Buffered Saline (PBS) are used for water-soluble compounds and are ideal for intravenous administration due to their isotonic nature.[6]

  • Co-solvent Formulations: These are mixtures of water-miscible organic solvents and aqueous solutions. Common components include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), Propylene Glycol (PG), and ethanol.[6][7]

  • Oil-Based Vehicles: For highly lipophilic compounds, oils like corn oil, olive oil, or sesame oil are suitable for oral or intraperitoneal administration.[6][8]

  • Suspensions: When a compound cannot be dissolved, it can be suspended in a liquid medium. Suspending agents like methyl cellulose (MC) or carboxymethyl cellulose (CMC) are often used to create uniform dispersions for oral gavage.[8][9]

  • Surfactant-Based Vehicles: Surfactants like Polysorbate 80 (Tween 80) can be used to create micellar solutions that increase the solubility of hydrophobic compounds.[8]

Troubleshooting Guide

Q: My NEU powder is not dissolving in standard saline or PBS. What should I try next?

A: This is expected for a poorly soluble compound. The recommended next step is to develop a co-solvent formulation. Start with a small amount of a strong organic solvent like DMSO to create a concentrated stock solution, then dilute it with other co-solvents like PEG 400 or an aqueous buffer. Always add aqueous components last and slowly, observing for any signs of precipitation.

Q: I successfully dissolved NEU in a co-solvent mixture, but it crashed out of solution (precipitated) when I administered it. How can I prevent this?

A: This phenomenon, known as "fall-out," occurs when the formulation is diluted in the aqueous environment of the body. To mitigate this, you can:

  • Optimize the Formulation: Reduce the percentage of the primary organic solvent (e.g., DMSO) and increase the proportion of more biocompatible co-solvents like PEG 400 or Propylene Glycol.

  • Incorporate a Surfactant: Adding a small amount of a surfactant like Tween 80 can help stabilize the compound in a micellar structure, preventing precipitation upon dilution.[8]

  • Switch to a Suspension: If solubility remains a persistent issue, preparing a micronized suspension in a vehicle like 0.5% methyl cellulose is a reliable alternative, particularly for oral administration.[8][9]

Q: What are the advantages and disadvantages of using a solution versus a suspension for my in vivo study?

A: Both solutions and suspensions can be administered to animals, but the choice depends on the compound's properties and the experimental design.[10]

Formulation TypeAdvantagesDisadvantages
Solution Homogeneous mixture ensures dose uniformity. Suitable for intravenous administration (must be particle-free).[10]Risk of precipitation upon administration if the compound is poorly soluble.[10] Potential for vehicle-induced toxicity at high solvent concentrations.[8]
Suspension Suitable for very poorly soluble compounds. Can improve oral absorption by presenting the drug in a high-surface-area form.Heterogeneous mixture requires constant agitation to ensure dose uniformity. Particle size must be controlled. Not suitable for intravenous administration.[10]

Vehicle Formulation Data

The following tables summarize common components and example formulations for delivering poorly soluble compounds.

Table 1: Common Vehicle Components for In Vivo Studies

Component Type Example Typical Use & Route Notes on Toxicity / Limitations
Organic Solvent Dimethyl Sulfoxide (DMSO) Dissolving lipophilic drugs (IV, IP, Oral) Can cause local irritation and systemic toxicity at high concentrations.[6] The No-Observed-Effect Level (NOEL) could not be determined in one rat study due to effects at the lowest dose (1,100 mg/kg/day).[8]
Organic Solvent Polyethylene Glycol 400 (PEG 400) Intermediate solubility drugs (IV, IP, Oral) Generally well-tolerated.[6] The NOEL in a 2-week rat study was 1,250 mg/kg/day.[8] Can cause pressor effects (hypertension) that may confound cardiovascular studies.[7]
Surfactant Polysorbate 80 (Tween 80) Enhances solubility and stability (IV, IP, Oral) The NOEL in a 2-week rat study was 250 mg/kg/day.[8]
Suspending Agent Methyl Cellulose (MC) 0.5% w/v Creating suspensions (Oral) Commonly used and well-tolerated.[8]

| Oil Vehicle | Corn Oil / Olive Oil | Highly lipophilic drugs (IP, Oral) | Not suitable for IV administration.[6] NOEL for olive oil in a 2-week rat study was 4,500 mg/kg/day.[8] |

Table 2: Example Co-Solvent Vehicle Formulations

Formulation Name Composition Application Note Reference
DPP Vehicle 20% N,N-Dimethylacetamide (DMA) 40% Propylene Glycol (PG) 40% Polyethylene Glycol (PEG 400) Designed for intravenous screening of poorly soluble compounds; shown to have no adverse cardiovascular effects in a rat model, unlike PEG-400 alone. [7]
Standard PEG/TWEEN/Saline 10% DMSO 40% PEG 400 5% Tween 80 45% Saline A common starting formulation for IV or IP administration. The final concentration of each component should be optimized for solubility and tolerability. Synthesized from principles in[6][8]

| Simple DMSO/Oil | 5-10% DMSO 90-95% Corn Oil | Used for administering highly lipophilic compounds via intraperitoneal (IP) injection or oral gavage. | Synthesized from principles in[6] |

Experimental Protocols & Workflows

The following diagrams and protocols provide a systematic approach to formulation development and preparation for NEU.

G cluster_prep Formulation Preparation start Start: Weigh NEU Powder sol Add Primary Solvent (e.g., 100% DMSO) start->sol vortex1 Vortex/Sonicate Until Dissolved sol->vortex1 cosol Add Co-solvent(s) (e.g., PEG 400) vortex1->cosol vortex2 Mix Thoroughly cosol->vortex2 aq Slowly Add Aqueous Vehicle (e.g., Saline) vortex2->aq observe Visually Inspect for Precipitation aq->observe end Final Formulation Ready for Dosing observe->end

Caption: Workflow for preparing a co-solvent dosing solution.

Protocol 1: Preparation of a Co-Solvent Formulation

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Add a minimal volume of a strong organic solvent (e.g., 100% DMSO) to the powder to create a concentrated stock solution.

  • Solubilize: Vortex or sonicate the mixture until the NEU is completely dissolved.

  • Add Co-solvent: Add any intermediate co-solvents, such as PEG 400 or Propylene Glycol, and mix thoroughly.

  • Aqueous Dilution: Slowly add the aqueous component (e.g., saline or PBS) to the organic mixture dropwise while vortexing.

  • Final Inspection: Carefully inspect the final formulation for any signs of precipitation or cloudiness. If the solution is not clear, further optimization of the vehicle composition is required.

  • Administration: Use the final, clear solution for animal dosing immediately or store as per stability data.

G cluster_select Formulation Selection Strategy start Assess NEU Solubility in Aqueous Buffer sol Soluble? start->sol aq_veh Use Simple Aqueous Vehicle (Saline / PBS) sol->aq_veh Yes cosol_path Try Co-Solvent System (e.g., DMSO/PEG/Saline) sol->cosol_path No precip Precipitates upon dilution? cosol_path->precip precip->aq_veh No Solution is Stable optimize Optimize Co-Solvent Ratios Add Surfactant (Tween 80) precip->optimize Yes optimize->precip susp_path Prepare Suspension (e.g., in 0.5% Methyl Cellulose) optimize->susp_path Optimization Fails

Caption: Decision workflow for selecting an appropriate formulation.

Protocol 2: Preparation of a Suspension Formulation

  • Weigh Compound: Accurately weigh the required amount of NEU powder.

  • Particle Size Reduction: If necessary, gently grind the powder in a mortar and pestle to achieve a fine, uniform particle size. This is a form of micronization that aids in creating a stable suspension.[2]

  • Prepare Vehicle: Prepare the suspension vehicle, for example, a 0.5% (w/v) solution of methyl cellulose in purified water.

  • Wetting the Powder: Add a small amount of the vehicle to the NEU powder to form a thick, uniform paste. This ensures that all particles are adequately wetted and prevents clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve the final desired concentration.

  • Maintain Uniformity: A magnetic stirrer should be used to keep the suspension homogenous during dosing to ensure each animal receives the correct amount of the compound.

Mechanism of Action Pathway

This compound is an alkylating agent, a class of compounds known to exert their effects by covalently modifying DNA. This action triggers a cellular DNA Damage Response (DDR).

G cluster_pathway Simplified DNA Damage Response to NEU neu This compound (NEU) (Alkylating Agent) dna Nuclear DNA neu->dna Covalently Modifies adduct DNA Alkylation (e.g., N7-ethylguanine) dna->adduct parp PARP1 Activation (NAD+ Consumption) adduct->parp sirt SIRT1 Activation (NAD+ Consumption) adduct->sirt repair Recruitment of DNA Repair Machinery parp->repair sirt->repair outcome Cell Cycle Arrest, Apoptosis, or Repair repair->outcome

Caption: NEU-induced DNA alkylation and damage response pathway.

This pathway illustrates that NEU causes DNA alkylation, which is recognized by the cell.[11] This damage activates sensor proteins like Poly (ADP-ribose) polymerase 1 (PARP1) and Sirtuin 1 (SIRT1).[12] These enzymes consume NAD+ as a co-substrate to signal the presence of DNA damage and recruit repair machinery, ultimately leading to outcomes such as cell cycle arrest to allow for repair, or apoptosis if the damage is too severe.[12]

References

Minimizing mosaicism in Nitrosoethylurethane-treated founder animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing mosaicism and optimizing mutation recovery in N-Ethyl-N-Nitrosourea (ENU)-treated founder animals.

I. Troubleshooting Guide: Optimizing Germline Transmission from ENU-Treated Male Founders

When adult male rodents are treated with ENU, the goal is to induce a wide array of point mutations in the spermatogonial stem cells. This results in the founder (G0) male having a mosaic germline, meaning different sperm cells carry different mutations. The key to a successful mutagenesis screen is to ensure efficient transmission of this diverse pool of mutations to the G1 offspring. The following table addresses common issues encountered during this process.

Problem Potential Cause(s) Recommended Solution(s)
High mortality or severe toxicity in G0 males ENU dose is too high for the specific mouse strain. Improper ENU solution preparation or administration.Consult literature for strain-specific ENU sensitivity. A common fractionation regimen is 3 weekly injections of 80-100 mg/kg.[1] Reduce the ENU dosage. Ensure ENU is properly dissolved and the pH is buffered correctly before injection.
Complete or prolonged infertility of G0 males ENU treatment temporarily depletes spermatogonial stem cells.[2] The ENU dose may be too high, causing irreversible damage.Allow for a recovery period of 8-13 weeks post-treatment for fertility to return.[3] Test mate G0 males with wild-type females to confirm fertility before starting large-scale breeding. If infertility persists, the ENU dose was likely too high.
Low frequency of mutations in G1 offspring Insufficient ENU dosage. Inefficient germline transmission from the G0 founder. Suboptimal breeding scheme.Optimize ENU dosage; a fractionated dose often yields higher mutation frequencies than a single large dose.[3] Ensure the G0 male is fertile and actively breeding. Use a rotational mating strategy, pairing the G0 male with one or two new females each week to maximize the sampling of different mutations from the mosaic germline.[1]
Recovery of the same mutation in multiple G1 offspring Oversampling of gametes from a single G0 male, leading to the repeated isolation of mutations from the same spermatogonial stem cell clone.To ensure a diverse representation of mutations, limit the number of offspring screened per G0 founder. It is recommended to sample approximately 30-50 gametes (G1 animals) per mutagenized male.[4]
Difficulty identifying recessive phenotypes Recessive mutations will not be phenotypically apparent in the G1 generation. The breeding scheme is not designed to produce homozygous individuals.Implement a three-generation breeding scheme to produce G3 animals that can be homozygous for the ENU-induced mutations.[2][5]

II. Frequently Asked Questions (FAQs)

General ENU Mutagenesis

Q1: What is ENU and how does it induce mutations? A1: N-ethyl-N-nitrosourea (ENU) is a potent chemical mutagen that acts as an alkylating agent. It transfers its ethyl group to DNA bases, primarily thymine, leading to mispairing during DNA replication and resulting in single base-pair substitutions, or point mutations.[6] The most common mutations are A-T to T-A transversions and A-T to G-C transitions.

Q2: Why are male animals typically used for ENU mutagenesis? A2: ENU is most effective at inducing mutations in spermatogonial stem cells, the precursors to sperm.[6] This allows for the continuous production of a diverse pool of mutated gametes once the male recovers fertility. Mutagenesis in female germ cells is significantly less efficient.

Q3: What is germline mosaicism in the context of ENU-treated founder males? A3: A G0 male treated with ENU will have different mutations in his population of spermatogonial stem cells. This means his germline is a mosaic of different mutations. As a result, his offspring (G1 generation) will each inherit a different set of mutations, but the G1 animals themselves are not mosaic.[4]

Q4: How can I determine the optimal ENU dose for my specific mouse strain? A4: Different inbred mouse strains have varying sensitivities to ENU. It is crucial to consult existing literature for recommended dosage regimens for your strain of interest. If protocols are unavailable, a pilot study with a range of doses is recommended to determine the maximum tolerated dose that maintains a reasonable level of fertility. A common starting point is a fractionated dose of 250 to 300 mg/kg administered over three weekly injections.[3]

Breeding and Screening

Q5: What is the difference between a dominant and a recessive screen? A5: In a dominant screen, G1 animals are directly observed for phenotypes, as a mutation in one copy of a gene is sufficient to cause a visible trait. For a recessive screen, a three-generation breeding program is typically required to produce G3 animals that are homozygous for the mutation, which is necessary for the phenotype to be expressed.[2][4]

Q6: How many offspring should I screen from each G0 male? A6: To avoid repeatedly identifying the same mutation and to ensure a broad survey of the induced mutations, it is advisable to limit the number of G1 offspring screened from each G0 founder. For dominant screens, around 50 offspring per male is a common recommendation, while for recessive screens, this is often reduced to about 30.[4]

III. Experimental Protocols & Data

ENU Dosage and Administration

The following table summarizes commonly used ENU dosage regimens for different mouse strains. It is critical to note that these are starting points and may require optimization.

Mouse Strain Dosage Regimen Reference
C57BL/6J (B6)3 weekly injections of 90 mg/kg[3]
129S1/SvImJ (129S1)Single injection of 150 mg/kg[3]
General Recommendation3 weekly injections of 80-100 mg/kg[1]
General RecommendationSingle dose of 150-200 mg/kg or 3 fractionated doses totaling 250-300 mg/kg[3]

Protocol for ENU Preparation and Administration (Intraperitoneal Injection):

CAUTION: ENU is a potent carcinogen, mutagen, and teratogen. Always handle ENU in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Preparation of ENU Solution:

    • Prepare a buffered ethanol-phosphate solution. A common buffer is a phosphate/citrate buffer.

    • Weigh the crystalline ENU in a fume hood. Do not open the bottle outside of the hood.

    • Dissolve the ENU in the buffered ethanol-phosphate solution to the desired concentration immediately before use. ENU is unstable in aqueous solutions.

  • Administration:

    • Administer the freshly prepared ENU solution to 8-10 week old male mice via intraperitoneal (i.p.) injection.

    • The injection volume should be appropriate for the mouse's weight.

  • Post-Injection Monitoring:

    • House the injected mice in a designated, properly ventilated area for at least 24 hours to manage hazardous waste.

    • Monitor the animals closely for any signs of toxicity.

    • After the initial 24-hour period, animals can be returned to standard housing, but all bedding and waste should be handled as hazardous for a designated period according to institutional guidelines.

Breeding Scheme for Recessive Mutations

A three-generation breeding scheme is essential for the identification of recessive phenotypes.

  • G0 Generation: An ENU-mutagenized male (G0) is mated with a wild-type female of the same strain.

  • G1 Generation: The resulting G1 offspring are heterozygous for various mutations. G1 males are then mated with wild-type females.

  • G2 Generation: The G2 offspring have a 50% chance of carrying a specific mutation.

  • G3 Generation: G2 females are backcrossed to their G1 father. The resulting G3 progeny will have a 25% chance of being homozygous for a given recessive mutation, at which point they can be screened for phenotypes.[5]

IV. Visualizations

ENU_Mutagenesis_Workflow cluster_G0 G0 Generation cluster_Breeding1 First Cross cluster_G1 G1 Generation cluster_Breeding2 Second Cross (for Recessive Screen) cluster_G2 G2 Generation cluster_Breeding3 Third Cross (Backcross) cluster_G3 G3 Generation G0_male Male Mouse (G0) ENU ENU Treatment G0_male->ENU Mutagenesis of Spermatogonial Stem Cells WT_female_G0 Wild-Type Female ENU->WT_female_G0 Mating G1_progeny G1 Progeny (Heterozygous Carriers) WT_female_G0->G1_progeny G1_male G1 Male WT_female_G1 Wild-Type Female G1_male->WT_female_G1 Mating G2_progeny G2 Progeny WT_female_G1->G2_progeny G2_female G2 Female G1_male_ref G1 Male G2_female->G1_male_ref Backcross G3_progeny G3 Progeny (Screen for Homozygous Phenotypes) G1_male_ref->G3_progeny Germline_Mosaicism cluster_Germline Mosaic Germline cluster_Gametes Resulting Gametes cluster_G1 Non-Mosaic G1 Offspring G0_Founder G0 Founder Male (Post-ENU) SSC1 G0_Founder->SSC1 SSC2 G0_Founder->SSC2 SSC3 G0_Founder->SSC3 SSC4 G0_Founder->SSC4 SpermA Sperm with Mutation A SSC1->SpermA SpermB Sperm with Mutation B SSC2->SpermB SpermWT Wild-Type Sperm SSC3->SpermWT SpermC Sperm with Mutation C SSC4->SpermC G1_A G1 Offspring (Heterozygous for A) SpermA->G1_A Fertilization G1_B G1 Offspring (Heterozygous for B) SpermB->G1_B Fertilization G1_WT G1 Offspring (Wild-Type) SpermWT->G1_WT Fertilization G1_C G1 Offspring (Heterozygous for C) SpermC->G1_C Fertilization

References

Technical Support Center: Overcoming Challenges in Screening for Nitrosoethylurethane-Induced Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and navigating the complexities of screening for phenotypes induced by the chemical mutagen Nitrosoethylurethane (NEU).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NEU) and how does it induce mutations?

This compound (NEU) is a chemical mutagen that belongs to the same class of N-nitroso compounds as the more commonly used N-ethyl-N-nitrosourea (ENU). These compounds are alkylating agents, meaning they act by transferring an ethyl group to nucleotide bases within a DNA molecule.[1] This alkylation can lead to mispairing during DNA replication, resulting in permanent, heritable point mutations.[1] The primary target for these mutagens in vivo is often spermatogonial stem cells, which allows for the generation of stable mutant lines in animal models.[1]

Q2: What is the difference between this compound (NEU) and N-ethyl-N-nitrosourea (ENU)?

Both NEU and ENU are potent ethylating mutagens used in forward genetics to induce random point mutations. While ENU is more extensively studied and characterized, NEU is also effective. The primary differences lie in their relative mutagenic potency and toxicity, which can vary between model organisms and even between different strains of the same species. Generally, ENU is considered one of the most potent mutagens in mice.[1]

Q3: What types of mutations are induced by NEU?

Similar to ENU, NEU primarily induces point mutations, which are changes in a single DNA base pair.[1] These can result in various types of mutations at the protein level, including:

  • Missense mutations: A single nucleotide change results in a codon that codes for a different amino acid.

  • Nonsense mutations: A codon is changed to a premature stop codon, leading to a truncated protein.

  • Splice site mutations: Mutations at intron-exon boundaries that can affect proper mRNA splicing.

This ability to generate a wide range of alleles, from complete loss-of-function to subtle changes in protein function, makes these mutagens valuable for studying gene function.

Q4: What are the key considerations for designing an NEU mutagenesis screen?

A successful NEU screen requires careful planning. Key considerations include:

  • Model Organism: The choice of organism (e.g., mouse, zebrafish, fly) will dictate the specifics of the protocol, including NEU dosage and breeding schemes.

  • Breeding Strategy: The screen can be designed to identify dominant mutations (observable in the first generation) or recessive mutations, which require more complex, multi-generational breeding schemes to produce homozygous individuals.

  • Phenotyping Pipeline: A robust and sensitive phenotyping platform is crucial for identifying mutants of interest. This may involve a broad, multi-system screen or a more focused screen for specific abnormalities.

  • Gene Identification: Once a heritable phenotype is identified, a strategy for mapping and identifying the causative mutation is necessary. This typically involves genetic mapping followed by sequencing.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Mutation Frequency / No Observable Phenotypes - Ineffective NEU dosage (too low).- Strain-specific resistance to mutagenesis.- Insufficient number of animals screened.- Phenotyping assays are not sensitive enough.- Perform a dose-response study to determine the optimal NEU concentration that balances mutagenicity and toxicity for your specific strain.- Increase the number of G1 or G3 animals screened to improve the statistical power of detecting rare phenotypes.- Validate your phenotyping protocols with known mutant lines or by inducing known phenotypes with other methods.
High Toxicity / Low Survival Rate Post-NEU Treatment - NEU dosage is too high.- The solvent used to dissolve NEU is toxic.- Poor animal health prior to treatment.- Strain-specific sensitivity to NEU toxicity.- Reduce the NEU dosage or administer it in a fractionated dosing schedule.- Ensure the vehicle for NEU administration is non-toxic and properly prepared.- Use only healthy, young adult males for mutagenesis.- Consider using a more robust or resistant strain for mutagenesis.
Inconsistent or Non-Heritable Phenotypes - Phenotype is due to environmental factors or spontaneous mutations, not NEU-induced.- Incomplete penetrance or variable expressivity of the phenotype.- Errors in breeding and tracking of animals.- Confirm the phenotype in subsequent generations through controlled breeding.- Increase the number of offspring analyzed to account for incomplete penetrance.- Implement a rigorous animal identification and record-keeping system.
Difficulty in Identifying the Causative Mutation - Complex genetic background.- Multiple NEU-induced mutations in the critical region.- The causative mutation is in a non-coding region.- Outcross the mutant line to a different genetic background to facilitate mapping.- Use whole-genome sequencing to identify all variants in the mapped interval.- Employ bioinformatic tools to predict the functional impact of non-coding variants.

Quantitative Data Summary

The following table summarizes key quantitative data related to chemical mutagenesis, primarily drawing from studies on ENU due to the limited availability of specific data for NEU. These values should be considered as estimates, and optimal conditions should be empirically determined for each experiment.

Parameter Value Model Organism Notes
Typical NEU/ENU Dosage 80-100 mg/kg (single or fractionated doses)MouseDosage is highly strain-dependent and should be optimized.[2]
Mutation Frequency ~1 mutation per 1-2.7 MbMouse (ENU)This translates to approximately one new mutation in every 700 gametes for a given gene.[1]
Types of Induced Mutations A:T -> T:A transversions are common, but all types of point mutations can occur.Mouse (ENU)The spectrum of mutations can be influenced by the specific mutagen and the DNA repair mechanisms of the cell.
Period of Sterility Post-Treatment ~10 weeksMouse (ENU)This is the time required for spermatogonial stem cells to recover and produce mature sperm.[1]

Detailed Experimental Protocol: Generalized Chemical Mutagenesis Screen in Mice

This protocol provides a general framework for conducting a phenotype-driven screen for recessive mutations using a chemical mutagen like NEU or ENU.

1. Mutagen Preparation and Administration: a. Prepare a fresh solution of the mutagen in a suitable solvent (e.g., ethanol and phosphate buffer). b. Treat young adult male mice (8-10 weeks old) with the chosen dose of the mutagen via intraperitoneal injection.

2. Breeding and Screening: a. G0 Generation: The mutagenized males. b. G1 Generation: After the period of sterility, cross G0 males with wild-type females. The resulting G1 offspring will be heterozygous for various induced mutations. c. G2 Generation: Cross G1 males with wild-type females to produce G2 offspring. d. G3 Generation: Intercross G2 siblings. This will produce G3 offspring, of which approximately 25% will be homozygous for any given recessive mutation carried by the G1 founder. e. Phenotyping: Screen the G3 generation for phenotypes of interest using a standardized and comprehensive phenotyping pipeline.

3. Confirmation and Mapping: a. Heritability Testing: Once a putative mutant is identified, perform further breeding to confirm that the phenotype is heritable. b. Genetic Mapping: Outcross the confirmed mutant line to a polymorphic strain to generate F1 hybrids. Intercross the F1 generation and analyze the segregation of the phenotype with genetic markers to map the mutation to a specific chromosomal region. c. Gene Identification: Sequence the candidate region in the mutant animals to identify the causative mutation.

Visualizations

experimental_workflow cluster_mutagenesis Mutagenesis cluster_breeding Breeding Scheme cluster_analysis Analysis G0 G0 Males (Mutagen Treatment) G1 G1 Generation (Heterozygous) G0->G1 Cross w/ Wild-Type G2 G2 Generation G1->G2 Cross w/ Wild-Type G3 G3 Generation (Homozygous Recessive) G2->G3 Intercross Phenotyping Phenotypic Screening G3->Phenotyping Mapping Genetic Mapping Phenotyping->Mapping Heritable Phenotype Sequencing Gene Identification Mapping->Sequencing

Caption: Workflow for a three-generation recessive screen.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (Inactive) Kinase2->TF Phosphorylation TF_active Transcription Factor (Active) TF->TF_active Translocation Gene Target Gene TF_active->Gene Binds Promoter Protein Protein Product (Phenotype) Gene->Protein Transcription & Translation

Caption: Hypothetical signaling pathway leading to a phenotype.

References

Technical Support Center: Safe Handling and Disposal of Nitrosoethylurethane Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and disposing of waste containing N-Ethyl-N-nitrosourethane (NEU), a potent carcinogenic compound. Adherence to these guidelines is critical to ensure laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N-Ethyl-N-nitrosourethane?

A1: N-Ethyl-N-nitrosourethane is a suspected human carcinogen and mutagen. It is highly toxic if swallowed, and harmful in contact with skin or if inhaled.[1] It is also sensitive to moisture and light and can decompose to form hazardous products.[2] Alkaline hydrolysis, in particular, can produce a highly explosive gas.[2]

Q2: What immediate steps should be taken in case of accidental exposure to N-Ethyl-N-nitrosourethane?

A2: In case of accidental exposure, it is crucial to act swiftly:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[1]

Q3: How should I handle a spill of N-Ethyl-N-nitrosourethane?

A3: In the event of a spill, the following steps should be taken:

  • Evacuate all non-essential personnel from the area.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solution. A common recommendation for nitrosamides is a solution of 10% sodium thiosulfate, followed by a thorough wash with soap and water.

Q4: What are the proper storage conditions for N-Ethyl-N-nitrosourethane?

A4: N-Ethyl-N-nitrosourethane should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition. It should be kept in a tightly sealed container and stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.

Troubleshooting Guide

Issue Possible Cause Solution
Visible degradation of N-Ethyl-N-nitrosourethane (e.g., color change, gas evolution) Exposure to light, moisture, or incompatible materials.Do not use the degraded material. Dispose of it as hazardous waste immediately, following the established protocols. Review storage conditions to prevent future degradation.
Unexplained or inconsistent experimental results Decomposition of the N-Ethyl-N-nitrosourethane stock solution.Prepare fresh solutions for each experiment. If storing solutions, protect them from light and use them within a validated stability window.
Contamination of work surfaces or equipment Improper handling or inadequate decontamination procedures.Review and reinforce proper handling techniques with all laboratory personnel. Ensure that the decontamination protocol is effective for nitrosamides.

Quantitative Data Summary

The stability of N-nitroso compounds is highly dependent on pH. While specific data for N-Ethyl-N-nitrosourethane is limited, the following table provides stability data for the closely related compound, N-Nitroso-N-ethylurea, which can serve as a general guideline.

pHHalf-life at 20°C (in hours)
4.0190
6.031
7.01.5
8.00.1
9.00.05

Data for N-Nitroso-N-ethylurea, adapted from available safety data sheets.[2] This data illustrates the rapid decomposition of the compound in neutral to alkaline conditions.

Experimental Protocols

Protocol 1: Decontamination of N-Ethyl-N-nitrosourethane Waste

This protocol is based on a method proven effective for a mixture of seven N-nitroso compounds, including N-Ethyl-N-nitrosourethane.

Materials:

  • Waste containing N-Ethyl-N-nitrosourethane

  • Aluminum-nickel (Al-Ni) alloy powder

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium carbonate (Na₂CO₃) solution

  • Potassium hydroxide (KOH) solution

  • Appropriate hazardous waste container

Procedure:

  • In a designated fume hood, carefully add the N-Ethyl-N-nitrosourethane waste to a suitable reaction vessel.

  • Add a saturated solution of sodium bicarbonate to the waste.

  • Slowly add aluminum-nickel alloy powder to the mixture while stirring.

  • Gradually increase the basicity of the solution by adding sodium carbonate solution, followed by potassium hydroxide solution. This progressive increase in pH is crucial for controlled decomposition.

  • Allow the reaction to proceed until the complete destruction of the nitrosamide is confirmed (if analytical capabilities are available).

  • Neutralize the resulting solution and dispose of it as hazardous chemical waste according to your institution's and local regulations.

Visualizations

Handling_and_Disposal_Workflow cluster_handling Handling cluster_spill Spill Response cluster_disposal Waste Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Fume Hood PPE->FumeHood During Experiment Storage Store in Cool, Dry, Dark, & Sealed Container FumeHood->Storage After Use CollectWaste Collect Waste in Labeled Container FumeHood->CollectWaste Generate Waste Evacuate Evacuate Area Absorb Absorb Spill with Inert Material Evacuate->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Decontaminate Decontaminate Surface Collect->Decontaminate HazardousWaste Dispose as Hazardous Waste Decontaminate->HazardousWaste Dispose of Contaminated Materials Deactivation Chemical Deactivation (e.g., Al-Ni Alloy Method) CollectWaste->Deactivation Deactivation->HazardousWaste

Caption: Workflow for the safe handling and disposal of N-Ethyl-N-nitrosourethane waste.

References

Validation & Comparative

A Comparative Analysis of the Mutagenic Potency: Nitrosoethylurethane vs. ENU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mutagenic potency of two alkylating agents: N-nitroso-N-ethylurethane (Nitrosoethylurethane) and N-ethyl-N-nitrosourea (ENU). While both are known mutagens, the available experimental data consistently indicates that ENU possesses a significantly higher mutagenic potential. This document summarizes the existing quantitative data, outlines key experimental methodologies, and illustrates the mechanistic pathways involved.

Executive Summary

N-ethyl-N-nitrosourea (ENU) is widely recognized as one of the most potent chemical mutagens in experimental systems, particularly in mice. In stark contrast, N-nitroso-N-ethylurethane is reported to be a weak mutagen. This difference in potency is evident in the limited comparative studies and the broader body of literature on ENU's extensive use in mutagenesis research.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the mutagenic effects of this compound and ENU from various assays. It is important to note that direct comparative studies are scarce, and data for this compound is limited.

Table 1: Mutagenic Potency in the Mouse Spot Test

CompoundDose (mg/kg)Number of OffspringNumber of Recessive SpotsFrequency of Recessive Spots (%)Reference
This compound (NEC)10028920.7[1]
ENU50704436.1[1]

As demonstrated in the mouse spot test, ENU is significantly more effective at inducing recessive spot mutations than this compound (referred to as NEC in the study)[1].

Table 2: Mutagenicity in Colletotrichum coccodes

CompoundConcentrationSurvival (%)Mutation Frequency (%)Reference
N-nitroso-N-ethylurethane (NEU)Not specifiedLower toxicityLess mutagenic than NMU[2]
N-nitroso-N-methylurethane (NMU)Not specifiedHigher toxicityMore mutagenic than NEU[2]

In the fungus Colletotrichum coccodes, N-nitroso-N-ethylurethane (NEU) was found to be less toxic and less mutagenic than its methyl analog, N-nitroso-N-methylurethane (NMU)[2].

Table 3: Mutagenic Potency of ENU in the Mouse Specific-Locus Test

CompoundDose (mg/kg)Number of OffspringNumber of MutationsMutation Rate per Locus (x 10^-5)Reference
ENU25075843259.3[3][4]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing mutagenicity data. Below are outlines of the key experimental protocols cited in this guide.

Mouse Spot Test

The mouse spot test is an in vivo assay that detects somatic cell mutations.

  • Animal Model: Typically, pregnant female mice from a cross of two specific strains (e.g., (T x HT)F1) are used.

  • Treatment: The test compound (this compound or ENU) is administered to the pregnant females, usually via intraperitoneal injection, at a specific stage of embryonic development (e.g., day 10.25 of gestation).

  • Observation: Offspring are observed for the presence of coat color spots that result from a somatic mutation in a melanocyte precursor cell.

  • Data Analysis: The frequency of recessive spots is calculated as the number of offspring with spots divided by the total number of offspring.

Fungal Mutagenicity Test (Colletotrichum coccodes)

This assay assesses the lethal and mutagenic effects of chemicals on a fungal organism.

  • Organism: Conidia of Colletotrichum coccodes are used.

  • Treatment: A suspension of conidia is treated with different concentrations of the test compound (e.g., N-nitroso-N-ethylurethane) for a defined period.

  • Plating: Treated and untreated conidia are plated on a complete medium to determine survival and on a minimal medium to select for auxotrophic mutants.

  • Data Analysis: Survival curves are generated, and the mutation frequency is calculated based on the number of mutant colonies relative to the number of surviving colonies.

Mouse Specific-Locus Test

This in vivo assay measures the frequency of induced germline mutations at specific genetic loci.

  • Animal Model: Male mice of a wild-type strain are treated with the mutagen.

  • Treatment: The test compound (e.g., ENU) is administered to the male mice, typically via intraperitoneal injection.

  • Mating: After a period to allow for the maturation of treated spermatogonia, the males are mated with females homozygous for recessive alleles at several visible marker loci.

  • Observation: The F1 offspring are examined for phenotypes indicating a mutation at one of the specific loci.

  • Data Analysis: The mutation rate per locus is calculated by dividing the number of observed mutations by the total number of offspring and the number of loci tested.

Mechanism of Action and Signaling Pathways

Both this compound and ENU are alkylating agents that exert their mutagenic effects by transferring an ethyl group to DNA bases. This alkylation can lead to mispairing during DNA replication and result in point mutations.

General Mechanism of N-Nitroso Compounds:

N-nitroso compounds are known to be carcinogenic through their ability to form potent electrophilic alkylating agents in the body. These reactive intermediates can be formed through spontaneous decomposition (in the case of nitrosoureas and related compounds) or metabolic activation. The resulting electrophiles react with DNA, forming altered bases that can initiate carcinogenesis.

G cluster_compound N-Nitroso Compound cluster_activation Activation cluster_intermediate Reactive Intermediate cluster_dna Cellular Target N-Nitroso Compound N-Nitroso Compound Spontaneous Decomposition / Metabolic Activation Spontaneous Decomposition / Metabolic Activation N-Nitroso Compound->Spontaneous Decomposition / Metabolic Activation Electrophilic Alkylating Agent Electrophilic Alkylating Agent Spontaneous Decomposition / Metabolic Activation->Electrophilic Alkylating Agent DNA DNA Electrophilic Alkylating Agent->DNA Reacts with DNA Adducts DNA Adducts DNA->DNA Adducts Forms Mispairing during Replication Mispairing during Replication DNA Adducts->Mispairing during Replication Leads to Point Mutation Point Mutation Mispairing during Replication->Point Mutation Results in

Mechanism of ENU:

ENU acts as a potent mutagen by transferring its ethyl group to oxygen and nitrogen atoms in DNA bases. This leads to the formation of various DNA adducts, with O6-ethylguanine being a critical premutagenic lesion. During DNA replication, O6-ethylguanine can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation.

G ENU ENU DNA DNA ENU->DNA Ethylates Guanine O6-ethylguanine O6-ethylguanine DNA->O6-ethylguanine Forms DNA_Replication DNA Replication O6-ethylguanine->DNA_Replication Mispairing Mispairing with Thymine DNA_Replication->Mispairing Mutation G:C to A:T Transition Mispairing->Mutation

Conclusion

References

A Researcher's Guide to Validating Nitrosoethylurethane-Induced Mutations via DNA Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of chemically-induced mutations is a cornerstone of genetic research. N-nitroso-N-ethylurethane (NEU), a potent alkylating agent, is widely used to induce random point mutations in model organisms. This guide provides a comprehensive comparison of DNA sequencing methodologies for the validation of NEU-induced mutations, supported by experimental data and detailed protocols.

This guide will delve into the intricacies of validating NEU-induced mutations, comparing the gold-standard Sanger sequencing with the high-throughput power of Next-Generation Sequencing (NGS). We will also explore alternative validation techniques, providing a holistic view for selecting the most appropriate method for your research needs.

Performance Comparison of Mutation Validation Methods

The choice of a mutation validation method hinges on a balance of accuracy, throughput, cost, and sensitivity. Below is a summary of how different techniques compare across these key performance indicators.

FeatureSanger SequencingNext-Generation Sequencing (NGS)TILLING (Targeting Induced Local Lesions IN Genomes)Duplex Sequencing
Primary Use Validation of specific, known mutationsHigh-throughput discovery and validation of unknown mutationsScreening for mutations in a specific gene within a large populationUltra-sensitive detection of rare mutations
Accuracy >99.99%99.0% - 99.9% (platform dependent)Indirect; requires sequencing for confirmation>99.9999% (error rate <1 in 10^7)
Throughput Low (one read at a time)High (millions of reads in parallel)High (screening of pooled samples)Moderate to High
Cost per Sample ~$5 - $20 per reactionVariable; ~$50 - $1000+ (depends on coverage and platform)Relatively low for initial screeningHigher due to complex library preparation
Cost per Megabase ~$500/Mb~$0.50/MbN/AHigher than standard NGS
Sensitivity ~15-20% mutant allele frequencyDown to 1-5% mutant allele frequencyDependent on pooling strategyAs low as 1 in 10^7 mutant allele frequency
Turnaround Time 1-3 days3-10 daysWeeks to months for a full screen3-5 days

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for key experiments in the validation of NEU-induced mutations.

NEU Mutagenesis in Mice (In Vivo)

This protocol outlines the procedure for inducing mutations in male mice using NEU.

Materials:

  • N-nitroso-N-ethylurethane (NEU)

  • 95% Ethanol (non-denatured)

  • Phosphate-citrate buffer

  • Syringes and needles (various sizes)

  • Animal handling equipment

Procedure:

  • Preparation of NEU solution: In a chemical fume hood, dissolve NEU in 95% ethanol. Further dilute the stock solution in phosphate-citrate buffer to the desired final concentration.

  • Animal Dosing: Administer the NEU solution to male mice via intraperitoneal injection. The dosage will depend on the desired mutation rate and the mouse strain. A commonly used dose is 100 mg/kg body weight, administered as a single injection.

  • Post-injection Monitoring: House the injected mice in a designated area for at least 24 hours to monitor for any adverse reactions.

  • Breeding: After a period of temporary sterility (typically 8-12 weeks), the mutagenized males can be mated with wild-type females to produce F1 offspring carrying potential mutations.

Genomic DNA Extraction from Mouse Tissue

This protocol describes the extraction of high-quality genomic DNA from mouse tail snips or other tissues.

Materials:

  • Mouse tail snip (~0.5 cm) or other tissue

  • Lysis buffer (containing Proteinase K)

  • RNase A

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol

  • 70% Ethanol

  • TE buffer or nuclease-free water

Procedure:

  • Tissue Lysis: Place the tissue sample in a microcentrifuge tube with lysis buffer and Proteinase K. Incubate at 55°C overnight with agitation until the tissue is completely lysed.

  • RNA Removal: Add RNase A to the lysate and incubate at 37°C for 30-60 minutes.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge. Carefully transfer the upper aqueous phase to a new tube. Repeat this step.

  • Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge. Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 0.7 volumes of isopropanol to the aqueous phase and mix gently until a DNA precipitate is visible.

  • DNA Washing: Centrifuge to pellet the DNA. Discard the supernatant and wash the pellet with 70% ethanol.

  • DNA Resuspension: Air-dry the pellet and resuspend the DNA in TE buffer or nuclease-free water.

Validation of Mutations by Sanger Sequencing

Sanger sequencing is the gold standard for validating specific, targeted mutations.

Materials:

  • Genomic DNA from wild-type and potentially mutant animals

  • PCR primers flanking the region of interest

  • Taq DNA polymerase and dNTPs

  • PCR purification kit

  • Sequencing primers

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)

  • Capillary electrophoresis instrument

Procedure:

  • PCR Amplification: Amplify the genomic region of interest from both wild-type and putative mutant DNA using PCR.

  • PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.

  • Cycle Sequencing: Perform the cycle sequencing reaction using the purified PCR product, a sequencing primer, and the BigDye™ Terminator mix.

  • Sequencing Product Purification: Purify the cycle sequencing product to remove unincorporated dye terminators.

  • Capillary Electrophoresis: Run the purified sequencing product on a capillary electrophoresis instrument.

  • Data Analysis: Analyze the resulting chromatograms to identify any base changes in the mutant sample compared to the wild-type sequence.

High-Throughput Mutation Detection by Next-Generation Sequencing (NGS)

NGS allows for the unbiased, genome-wide identification of mutations.

Materials:

  • High-quality genomic DNA

  • NGS library preparation kit (e.g., Illumina DNA Prep)

  • NGS instrument (e.g., Illumina NovaSeq)

  • Bioinformatics software for data analysis

Procedure:

  • Library Preparation:

    • Fragmentation: Shear the genomic DNA into fragments of a desired size (typically 200-500 bp).

    • End Repair and A-tailing: Repair the ends of the DNA fragments and add a single adenine base to the 3' ends.

    • Adapter Ligation: Ligate NGS adapters to the ends of the DNA fragments. These adapters contain sequences for binding to the flow cell and for indexing (barcoding) different samples.

    • Library Amplification: Amplify the adapter-ligated library via PCR to generate enough material for sequencing.

  • Sequencing: Pool the indexed libraries and sequence them on an NGS instrument.

  • Bioinformatics Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the sequencing reads to a reference genome.

    • Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) by comparing the aligned reads to the reference genome. Popular variant callers include GATK HaplotypeCaller and VarScan.

    • Annotation and Filtering: Annotate the identified variants to determine their potential functional impact and filter out common polymorphisms to enrich for NEU-induced mutations.

Alternative Method: Targeting Induced Local Lesions IN Genomes (TILLING)

TILLING is a reverse genetics approach used to screen for mutations in a specific gene within a large mutagenized population.

Materials:

  • Genomic DNA from a large population of NEU-mutagenized individuals

  • Gene-specific primers (one labeled with a fluorescent dye)

  • CEL I or a similar mismatch-specific endonuclease

  • Denaturing high-performance liquid chromatography (DHPLC) or gel electrophoresis system

Procedure:

  • DNA Pooling: Pool genomic DNA from multiple individuals.

  • PCR Amplification: Amplify the target gene from the pooled DNA using fluorescently labeled primers.

  • Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutant DNA strands.

  • Enzymatic Mismatch Cleavage: Treat the heteroduplexes with a mismatch-specific endonuclease (e.g., CEL I), which will cleave at the site of the mutation.

  • Fragment Analysis: Separate the cleaved and uncleaved fragments by DHPLC or gel electrophoresis. The presence of cleaved fragments indicates a mutation in the pool.

  • Identification of the Mutant Individual: Deconvolute the pool to identify the individual carrying the mutation.

  • Sequence Validation: Sequence the target gene from the identified individual to confirm the mutation.

Alternative Method: Duplex Sequencing

Duplex Sequencing is an ultra-sensitive NGS method for detecting very rare mutations.

Materials:

  • Genomic DNA

  • Duplex Sequencing library preparation kit (includes adapters with unique molecular identifiers - UMIs)

  • NGS instrument

  • Specialized bioinformatics software for Duplex Sequencing analysis

Procedure:

  • Library Preparation:

    • Ligate specialized adapters containing random, complementary UMIs to both ends of sheared DNA fragments.

    • PCR amplify the adapter-ligated fragments.

  • Sequencing: Sequence the library on an NGS platform.

  • Bioinformatics Analysis:

    • Group reads into families based on their unique molecular identifiers.

    • Generate a consensus sequence for each strand of the original DNA molecule.

    • Compare the two consensus sequences. A true mutation must be present in both strands to be called, effectively eliminating sequencing and PCR errors.

Visualizing the Workflow and Underlying Biology

To better understand the processes involved, the following diagrams illustrate the experimental workflows and the biological pathways affected by NEU.

NEU-Induced DNA Damage and Repair Pathway

NEU_DNA_Damage_Repair cluster_repair DNA Repair Pathways NEU NEU DNA_Adducts O6-ethylguanine (O6-EtG) NEU->DNA_Adducts Alkylation Mispairing O6-EtG pairs with Thymine DNA_Adducts->Mispairing BER Base Excision Repair (BER) DNA_Adducts->BER Repair of alkylated bases NER Nucleotide Excision Repair (NER) DNA_Adducts->NER Repair of bulky adducts Mutation A:T to G:C Transition A:T to T:A Transversion Mispairing->Mutation MMR Mismatch Repair (MMR) Mispairing->MMR Correction of mismatches Phenotype Phenotype Mutation->Phenotype Altered Protein Function

Experimental Workflow for Validating NEU-Induced Mutations

Validation_Workflow cluster_sanger Sanger Sequencing cluster_ngs Next-Generation Sequencing (NGS) Start Start: NEU-treated Animal DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction QC DNA Quality & Quantity Control DNA_Extraction->QC Sanger_PCR Targeted PCR QC->Sanger_PCR Known Locus NGS_Library Library Preparation QC->NGS_Library Genome-wide Sanger_Seq Sanger Sequencing Sanger_PCR->Sanger_Seq Sanger_Analysis Chromatogram Analysis Sanger_Seq->Sanger_Analysis Validation_Result Validated Mutation Sanger_Analysis->Validation_Result NGS_Seq High-Throughput Sequencing NGS_Library->NGS_Seq NGS_Analysis Bioinformatics Analysis (Alignment, Variant Calling) NGS_Seq->NGS_Analysis NGS_Analysis->Validation_Result

Logical Relationship of Mutation Validation Techniques

Logical_Relationship High_Throughput_Screening High-Throughput Screening (NGS, TILLING) Candidate_Mutations Candidate Mutations High_Throughput_Screening->Candidate_Mutations Identifies Low_Frequency_Mutation Low-Frequency Mutation High_Throughput_Screening->Low_Frequency_Mutation May miss Gold_Standard_Validation Gold-Standard Validation (Sanger Sequencing) Candidate_Mutations->Gold_Standard_Validation Requires Confirmed_Mutation Confirmed Mutation Gold_Standard_Validation->Confirmed_Mutation Confirms Rare_Variant_Detection Ultra-Sensitive Detection (Duplex Sequencing) Rare_Variant_Detection->Confirmed_Mutation Confirms Low_Frequency_Mutation->Rare_Variant_Detection Requires

A Researcher's Guide to Cross-Validation of Phenotypes from N-ethyl-N-nitrosourea (ENU) Genetic Screens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, N-ethyl-N-nitrosourea (ENU) mutagenesis remains a powerful tool for forward genetics, enabling the discovery of novel gene functions and the creation of valuable animal models for human diseases. However, the journey from an observed phenotype in a mutagenized mouse to a validated and translatable finding requires a rigorous cross-validation process. This guide provides an objective comparison of various methods for phenotype validation, supported by experimental data and detailed protocols, to aid researchers in designing robust validation strategies.

The strength of ENU mutagenesis lies in its ability to induce random point mutations throughout the genome, leading to a wide spectrum of alleles, including hypomorphs (reduced function), neomorphs (new function), and null alleles.[1] This diversity of mutations can result in a range of phenotypic severities, often more closely mimicking the complexity of human genetic disorders than traditional knockout models, which typically result in a complete loss of gene function.[1] The validation of these ENU-induced phenotypes is therefore a critical step to ensure the biological relevance and reproducibility of the findings.

The Imperative of Phenotype Cross-Validation

An initial phenotype observed in an ENU screen is a promising starting point, but it requires systematic confirmation and characterization. Cross-validation serves several key purposes:

  • Confirmation of Heritability: Ensuring the observed phenotype is a direct result of a genetic alteration and is passed on to subsequent generations.

  • Exclusion of Artifacts: Ruling out environmental factors, spontaneous mutations unrelated to the ENU treatment, or experimental variability as the cause of the phenotype.

  • In-depth Characterization: Gaining a comprehensive understanding of the phenotype by examining it across multiple biological domains (e.g., behavioral, metabolic, immunological).

  • Establishing Causality: Unequivocally linking the phenotype to a specific ENU-induced mutation.

  • Assessing Translatability: Determining the relevance of the mouse phenotype to human disease, a crucial step for the development of new therapeutics.

The following sections will delve into the various strategies and methodologies for the comprehensive cross-validation of phenotypes discovered in ENU genetic screens.

A Multi-tiered Approach to Phenotype Validation

A robust cross-validation strategy typically involves a hierarchical approach, moving from initial confirmation to deep phenotyping and comparison with alternative models.

G A Initial Phenotype Discovery (Primary Screen) B Heritability Testing and Confirmation (Secondary Screen) A->B Confirmation C Deep Phenotyping and Quantitative Analysis B->C Characterization D Comparison with Alternative Genetic Models C->D Comparative Analysis E Correlation with Human Disease and Preclinical Validation D->E Translational Relevance

Caption: A hierarchical workflow for the cross-validation of ENU-induced phenotypes.

Secondary Screening: The First Line of Validation

Once a putative mutant with an interesting phenotype is identified in a primary screen, the immediate next step is to confirm its heritability and initial characteristics through secondary screening.[2][3] This involves a more focused and detailed analysis of the specific phenotype.

Experimental Protocols:

  • Behavioral Phenotyping: For neurological or behavioral phenotypes, standardized tests are employed to quantify the observed abnormalities. The modified-SHIRPA (SmithKline Beecham, Harwell, Imperial College, Royal London Hospital, phenotype assessment) protocol is a comprehensive, multi-stage assessment of mouse behavior.[2]

  • Metabolic Phenotyping: For metabolic phenotypes, a battery of tests is conducted to assess parameters like glucose tolerance, insulin sensitivity, and energy expenditure. The Mouse Metabolic Phenotyping Centers (MMPC) provide standardized protocols for these assays.

  • Immunophenotyping: For immunological phenotypes, flow cytometry is a powerful tool to characterize immune cell populations in various tissues.

Table 1: Comparison of Primary and Secondary Screening Methodologies

Screening StageObjectiveMethodologyThroughputData Output
Primary Screen High-throughput identification of potential mutants.Broad, often observational, and rapid assays.HighQualitative or semi-quantitative.
Secondary Screen Confirmation and initial characterization of the phenotype.More detailed, quantitative assays focused on the specific phenotype.Medium to LowQuantitative data for statistical analysis.
Deep Phenotyping: A Comprehensive Characterization

Following confirmation, deep phenotyping aims to provide a holistic understanding of the mutant's biology. This involves a battery of tests across various physiological systems to uncover pleiotropic effects of the mutation and to build a comprehensive phenotypic profile.

G center ENU Mutant behavior Behavioral Phenotyping center->behavior metabolic Metabolic Phenotyping center->metabolic immuno Immunophenotyping center->immuno histo Histopathology center->histo G cluster_mouse Mouse Model cluster_human Human Disease cluster_drug_dev Drug Development ENU_Phenotype ENU-induced Phenotype Human_Symptoms Clinical Symptoms ENU_Phenotype->Human_Symptoms Phenotypic Correlation Mouse_Genetics Mouse Genetics Human_Genetics Disease Genetics Mouse_Genetics->Human_Genetics Genetic Orthology Mouse_Pathways Affected Pathways Human_Pathophysiology Disease Pathophysiology Mouse_Pathways->Human_Pathophysiology Pathway Conservation Target_Validation Target Validation Human_Symptoms->Target_Validation Preclinical_Testing Preclinical Testing Preclinical_Testing->Target_Validation

References

Efficacy of Nitrosoethylurethane in Different Mouse Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of N-nitroso-N-ethylurea (ENU), also known as nitrosoethylurethane, in inducing lung tumors in different mouse strains. Understanding the strain-specific responses to this carcinogen is crucial for designing robust preclinical cancer models and for the development of novel therapeutic and preventative strategies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological processes.

Comparative Efficacy of this compound

The susceptibility to this compound-induced lung tumorigenesis varies significantly among different inbred mouse strains. This variation is attributed to genetic factors that influence carcinogen metabolism, DNA repair mechanisms, and immune responses. Below is a summary of the reported efficacy of ENU in three commonly used mouse strains: A/J, BALB/c, and C57BL/6.

Mouse StrainSusceptibility to ENU-induced Lung TumorsTumor IncidenceTumor Multiplicity (Mean Tumors per Mouse)Tumor LatencyKey References
A/J High100% in studies with appropriate dosage[1]High (e.g., >25 tumors/mouse)[2]Short (tumors can be observed as early as 16 weeks)[3][1][2][4]
BALB/c IntermediateHigh, but generally lower than A/J mice. One study observed tumors in 12 out of 15 mice.Moderate (e.g., approximately 7.6 tumors/mouse in one study)Intermediate to Long (tumors observed after several months)[5][6][5][6][7]
C57BL/6 Low / ResistantVery low, often require higher doses or co-carcinogens to induce tumors.Low (<1 tumor/mouse)[2]Long[2][7][8]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of carcinogenesis studies. The following sections outline common experimental protocols for inducing lung tumors with this compound in A/J, BALB/c, and C57BL/6 mice.

Protocol 1: Intraperitoneal Injection for A/J Mice

This protocol is adapted for the highly susceptible A/J strain.

Materials:

  • N-nitroso-N-ethylurea (ENU)

  • Sterile 0.9% saline solution

  • A/J mice (typically 6-8 weeks old)

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Preparation of ENU Solution: On the day of injection, dissolve ENU in sterile 0.9% saline to the desired concentration. A typical dose is a single intraperitoneal (i.p.) injection. The solution should be handled with extreme care in a chemical fume hood due to its high carcinogenicity.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the exact volume of ENU solution to be administered.

    • Restrain the mouse securely.

    • Administer the ENU solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.[9]

  • Post-injection Monitoring:

    • House the mice in a well-ventilated area.

    • Monitor the animals regularly for any signs of toxicity or distress.

    • Provide standard chow and water ad libitum.

  • Tumor Assessment:

    • Euthanize the mice at a predetermined time point (e.g., 16-25 weeks post-injection).[3]

    • Perform a necropsy and carefully dissect the lungs.

    • Count the number of visible tumor nodules on the lung surface.

    • For histopathological analysis, fix the lungs in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

Protocol 2: Transplacental Carcinogenesis for BALB/c and C57BL/6J Mice

This protocol is used to induce tumors in offspring by exposing pregnant dams to ENU.[7]

Materials:

  • N-nitroso-N-ethylurea (ENU)

  • Sterile buffer solution (e.g., citrate-phosphate buffer, pH 6.0)

  • Pregnant BALB/c or C57BL/6J mice (typically on gestation day 17)[7]

  • Sterile syringes and needles

Procedure:

  • Preparation of ENU Solution: Dissolve ENU in the sterile buffer solution to the desired concentration (e.g., 40 mg/kg body weight).[7] Prepare the solution fresh before use.

  • Animal Handling and Injection:

    • Weigh the pregnant dam on the day of injection.

    • Administer a single intraperitoneal injection of the ENU solution to the pregnant mouse.[7]

  • Post-injection and Postnatal Care:

    • Allow the pregnant mice to give birth naturally.

    • House the dams and their litters under standard conditions.

    • Wean the offspring at approximately 3-4 weeks of age.

  • Tumor Assessment in Offspring:

    • Euthanize the offspring at a specified age (e.g., 24-32 weeks).[7]

    • Harvest the lungs and assess for tumor development as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a typical in vivo study investigating the efficacy of this compound.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase ENU_prep Prepare ENU Solution Dosing ENU Administration (Intraperitoneal or Transplacental) ENU_prep->Dosing Animal_acclimatization Animal Acclimatization Animal_acclimatization->Dosing Observation Monitor Animal Health and Tumor Development Dosing->Observation Euthanasia Euthanasia and Necropsy Observation->Euthanasia Tumor_assessment Tumor Incidence, Multiplicity, and Latency Assessment Euthanasia->Tumor_assessment Histo Histopathological Analysis Tumor_assessment->Histo Molecular Molecular Analysis (e.g., Gene Mutation) Tumor_assessment->Molecular signaling_pathway ENU-Induced Lung Carcinogenesis Signaling Pathway cluster_initiation Initiation cluster_activation Signal Transduction cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response ENU This compound (ENU) DNA_damage DNA Alkylation ENU->DNA_damage Kras_mutation K-ras Gene Mutation (Codons 12, 61) DNA_damage->Kras_mutation Active_Kras Constitutively Active KRAS Protein Kras_mutation->Active_Kras RAF RAF Active_Kras->RAF PI3K PI3K Active_Kras->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Enhanced Cell Survival AKT->Survival mTOR->Proliferation Tumor Tumor Formation Proliferation->Tumor Survival->Tumor

References

Nitrosoethylurethane vs. N-ethyl-N-nitrosourea: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and biomedical research, the choice of a mutagenic agent is critical for creating robust experimental models. N-ethyl-N-nitrosourea (ENU) is a well-established and potent mutagen widely used in genetic research. This guide provides a comprehensive comparison between ENU and a potential alternative, Nitrosoethylurethane (NEU), also known as N-ethyl-N-nitrosourethane, to inform the selection process for mutagenesis studies.

Based on available experimental data, N-ethyl-N-nitrosourea (ENU) is a significantly more potent mutagen than this compound (NEU). While both are ethylating agents capable of inducing genetic mutations, studies directly comparing the two demonstrate that ENU is far more effective at inducing mutations in model organisms. This disparity in mutagenic efficacy, coupled with the extensive characterization and established protocols for ENU, positions it as the superior choice for most research applications requiring a chemical mutagen.

Chemical and Physical Properties

A fundamental comparison of the chemical and physical properties of this compound and N-ethyl-N-nitrosourea reveals differences in their molecular structure and stability.

PropertyThis compound (NEU)N-ethyl-N-nitrosourea (ENU)
Synonyms N-ethyl-N-nitrosourethane, Ethyl N-ethylnitrosocarbamate, NECENU, 1-Ethyl-1-nitrosourea, Nitrosoethylurea
CAS Number 614-95-9759-73-9
Molecular Formula C5H10N2O3C3H7N3O2
Molecular Weight 146.14 g/mol 117.11 g/mol
Appearance -Light yellow powder or yellow-pink crystals.[1]
Stability -Sensitive to light and moisture; unstable in aqueous solutions at basic pH.[2]

Mutagenic and Carcinogenic Potential

The most striking difference between NEU and ENU lies in their mutagenic potency. Experimental evidence from a mouse spot test, a method for detecting somatic mutations, showed that NEU is only weakly mutagenic compared to ENU. In this study, ENU was found to be more effective than NEU across all measured endpoints, including mutagenicity, toxicity, and teratogenicity.

N-ethyl-N-nitrosourea is recognized as one of the most potent mutagens in mice. It can induce a high frequency of point mutations, with an estimated rate of one new mutation in every 700 loci for a given gene.[2] This high efficiency has made it a preferred tool for large-scale mutagenesis screens.

Both compounds are considered carcinogenic. The International Agency for Research on Cancer (IARC) has evaluated compounds structurally related to NEU, such as N-nitroso-N-methylurethane, and classified them as Group 2B carcinogens, meaning they are possibly carcinogenic to humans. ENU is also a potent carcinogen, known to induce various tumors in experimental animals and is classified as a probable human carcinogen.[3]

Mechanism of Action and DNA Adducts

Both NEU and ENU are alkylating agents that exert their mutagenic effects by transferring an ethyl group to DNA bases. This leads to the formation of DNA adducts, which if not repaired, can cause mispairing during DNA replication and result in permanent mutations.

For ENU, the primary mutagenic DNA adducts are O6-ethylguanine, O4-ethylthymine, and O2-ethylthymine. The formation of O6-ethylguanine, in particular, is strongly associated with the GC to AT transition mutations commonly induced by ENU. The full spectrum of DNA adducts formed by ENU is well-characterized and includes various other ethylated bases.

Detailed information on the specific DNA adduct profile of NEU is less readily available in the scientific literature. However, as an ethylating agent, it is expected to form a similar range of ethylated DNA bases as ENU, though likely at a much lower frequency, which would be consistent with its weaker mutagenic activity.

Experimental Protocols

The widespread use of ENU in mutagenesis research has led to the development of well-established and optimized experimental protocols. These protocols provide detailed guidance on dose preparation, administration routes (typically intraperitoneal injection), and breeding schemes for producing and screening for mutations in mice. A common protocol involves a fractionated dose of ENU to maximize mutation induction while managing toxicity.

In contrast, detailed and standardized experimental protocols for the use of this compound as a mutagen in research settings are not readily found in the scientific literature. This lack of established methodology further limits its utility as a viable alternative to ENU.

Signaling Pathways

Exposure to DNA damaging agents like ENU activates complex cellular signaling pathways involved in DNA damage response and repair. ENU-induced DNA lesions trigger the activation of key checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like Chk1 and Chk2 to coordinate cell cycle arrest and allow for DNA repair. If the damage is too severe, these pathways can induce apoptosis (programmed cell death).

While it is known that NEU can also activate DNA damage surveillance pathways, the specific details and the extent of this activation are not as thoroughly characterized as for ENU.

Conclusion: Is this compound a Viable Alternative?

Based on the currently available scientific evidence, This compound is not a viable alternative to N-ethyl-N-nitrosourea for most mutagenesis applications in a research setting. The significantly lower mutagenic potency of NEU, as demonstrated in direct comparative studies, is the primary limiting factor. Furthermore, the lack of well-established experimental protocols, and less comprehensive data on its DNA adduct profile, mutational spectrum, and effects on cellular signaling pathways make it a less reliable and efficient tool for researchers compared to the highly characterized and potent mutagen, ENU.

For researchers, scientists, and drug development professionals seeking to induce a high frequency of random mutations for genetic screens or disease modeling, N-ethyl-N-nitrosourea remains the superior and recommended chemical mutagen.

Visualizations

experimental_workflow

dna_damage_response cluster_damage DNA Damage Induction cluster_lesions DNA Lesions cluster_sensing Damage Sensing cluster_transduction Signal Transduction cluster_outcomes Cellular Outcomes ENU N-ethyl-N-nitrosourea (ENU) Adducts DNA Adducts (e.g., O6-ethylguanine) ENU->Adducts Ethylates DNA ATM_ATR ATM / ATR Kinases Adducts->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates CellCycleArrest Cell Cycle Arrest Chk1_Chk2->CellCycleArrest DNARepair DNA Repair Chk1_Chk2->DNARepair Apoptosis Apoptosis Chk1_Chk2->Apoptosis

References

A Comparative Analysis of the Carcinogenic Potential of Nitrosoethylurethane and Other Nitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the carcinogenic potential of N-nitrosoethylurethane (ENUR) and other selected nitrosamines. The information presented is based on experimental data from long-term animal carcinogenicity studies, primarily in rats. This document aims to be an objective resource, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key biological pathways to aid in research and risk assessment.

Quantitative Assessment of Carcinogenic Potency

The carcinogenic potency of nitrosamines is often quantified by the TD50 value, which is the chronic daily dose rate in mg/kg body weight/day that would induce tumors in half of the test animals that would have remained tumor-free at a zero dose.[1] The following table summarizes the TD50 values for N-nitrosoethylurethane and several other nitrosamines in rats, primarily sourced from the Carcinogenic Potency Database (CPDB). A lower TD50 value indicates a higher carcinogenic potency.

NitrosamineCAS NumberTD50 (mg/kg/day) in RatsTarget Organs
N-Nitrosoethylurethane (ENUR) 614-95-9Data not explicitly available as a single TD50 value. A dose-response study showed significant tumor induction in the upper digestive tract at doses of 0.6 ppm and higher in drinking water over two years.Upper digestive tract (oral cavity, esophagus, forestomach)
N-Nitrosodimethylamine (NDMA) 62-75-90.0959Liver, kidney, lung, vascular system[1]
N-Nitrosodiethylamine (NDEA) 55-18-50.0442Liver, esophagus, nasal cavity
N-Nitrosopyrrolidine (NPYR) 930-55-20.679Liver, nasal cavity
N-Nitrosopiperidine (NPIP) 100-75-40.499Esophagus, nasal cavity, liver[2]
N-Nitroso-N-methylurea (NMU) 684-93-50.96Mammary gland, forestomach, nervous system

Experimental Protocols for Carcinogenicity Bioassays

The standard for assessing the carcinogenic potential of chemical substances is the long-term carcinogenicity bioassay in rodents. The methodologies for these studies are highly standardized to ensure the reliability and comparability of the data. The OECD Guideline 452 for Chronic Toxicity Studies provides a comprehensive framework for these experiments.[3][4][5][6]

Key Aspects of a Standard 2-Year Rat Carcinogenicity Study (based on OECD Guideline 452):
  • Test Animals: Typically, young, healthy rats (e.g., Fischer 344 or Sprague-Dawley strains) of both sexes are used. Animals are randomly assigned to control and treatment groups.[6]

  • Group Size: At least 50 animals per sex per group are recommended to provide sufficient statistical power.[3]

  • Dose Selection and Administration: At least three dose levels of the test substance and a concurrent control group (receiving the vehicle only) are used. The highest dose should be a maximum tolerated dose (MTD), which is expected to produce some signs of toxicity without significantly altering the animals' lifespan from effects other than cancer. The lower doses are typically fractions of the MTD. The substance is usually administered daily, seven days a week, for the duration of the study (typically 24 months for rats). Common routes of administration for nitrosamines include in drinking water, by gavage, or in the diet.[5]

  • In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly for the first few months and then at least monthly.[3]

  • Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die or are euthanized during the study). All organs and tissues are examined macroscopically for any abnormalities. A comprehensive list of tissues from all animals in the control and high-dose groups is examined microscopically. All gross lesions and target organs from all dose groups are also examined microscopically.

  • Data Analysis: The incidence of tumors in each treatment group is compared to the control group using appropriate statistical methods. The time to tumor onset is also analyzed.

The following diagram illustrates a typical workflow for a long-term carcinogenicity bioassay.

experimental_workflow cluster_planning Study Planning cluster_in_life In-Life Phase (2 years) cluster_end_of_study End-of-Study Phase cluster_analysis Data Analysis & Reporting dose_selection Dose Range Finding (Subchronic Studies) protocol_dev Protocol Development (OECD 452) dose_selection->protocol_dev animal_acclimation Animal Acclimation protocol_dev->animal_acclimation randomization Randomization to Groups animal_acclimation->randomization dosing Daily Dosing randomization->dosing observation Clinical Observation Body Weight Food/Water Intake dosing->observation necropsy Necropsy observation->necropsy histopathology Histopathology necropsy->histopathology stat_analysis Statistical Analysis (Tumor Incidence) histopathology->stat_analysis td50_calc TD50 Calculation stat_analysis->td50_calc final_report Final Report td50_calc->final_report

A simplified workflow for a long-term carcinogenicity bioassay.

Mechanisms of Carcinogenesis and Involved Signaling Pathways

The carcinogenic activity of nitrosamines is primarily attributed to their metabolic activation into reactive electrophilic species that can alkylate DNA, leading to mutations if not repaired.[7][8] This process initiates a cascade of cellular events that can ultimately result in neoplastic transformation.

Metabolic Activation

The initial and critical step in the carcinogenesis of most nitrosamines is their metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1, in the liver and other tissues.[8] This enzymatic reaction, typically an α-hydroxylation, generates unstable α-hydroxynitrosamines. These intermediates spontaneously decompose to form highly reactive alkyldiazonium ions, which are potent alkylating agents. These ions can then react with nucleophilic sites on DNA bases, forming various DNA adducts.

The following diagram illustrates the general metabolic activation pathway of nitrosamines.

metabolic_activation Nitrosamine N-Nitrosamine CYP450 Cytochrome P450 (e.g., CYP2E1) Nitrosamine->CYP450 AlphaHydroxy α-Hydroxynitrosamine (Unstable) CYP450->AlphaHydroxy α-hydroxylation Alkyldiazonium Alkyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Alkyldiazonium Spontaneous Decomposition DNA_Adducts DNA Adducts Alkyldiazonium->DNA_Adducts Alkylation Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer signaling_pathways cluster_stimulus Carcinogenic Stimulus cluster_pathways Dysregulated Signaling Pathways cluster_outcome Cellular Outcome Nitrosamine Nitrosamine Exposure Metabolic_Activation Metabolic Activation (CYP450) Nitrosamine->Metabolic_Activation DNA_Damage DNA Damage (Adducts) Metabolic_Activation->DNA_Damage PI3K_Akt PI3K/Akt Pathway (Survival & Proliferation ↑) DNA_Damage->PI3K_Akt MAPK_ERK MAPK/ERK Pathway (Proliferation & Growth ↑) DNA_Damage->MAPK_ERK p53_pathway p53 Pathway (Apoptosis & Repair ↓) DNA_Damage->p53_pathway Genomic_Instability Genomic Instability DNA_Damage->Genomic_Instability Uncontrolled_Proliferation Uncontrolled Proliferation PI3K_Akt->Uncontrolled_Proliferation MAPK_ERK->Uncontrolled_Proliferation Apoptosis_Evasion Evasion of Apoptosis p53_pathway->Apoptosis_Evasion Cancer Cancer Progression Uncontrolled_Proliferation->Cancer Apoptosis_Evasion->Cancer Genomic_Instability->Cancer

References

Validating the Specificity of Nitrosoethylurethane as a Point Mutagen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nitrosoethylurethane (NEU) with other commonly used point mutagens, namely Ethyl methanesulfonate (EMS) and N-ethyl-N-nitrosourea (ENU). The specificity of a mutagen is a critical factor in genetic screens and the development of disease models. This document summarizes the available experimental data to help researchers make informed decisions for their experimental designs.

Executive Summary

This compound (NEU) is a potent alkylating agent that has been shown to induce point mutations. However, when compared to well-characterized mutagens such as Ethyl methanesulfonate (EMS) and N-ethyl-N-nitrosourea (ENU), the specificity of NEU is less defined in the scientific literature. While EMS is known to predominantly induce G:C to A:T transitions, and ENU demonstrates high efficiency in generating a broad spectrum of point mutations, the detailed mutational signature of NEU is not as thoroughly documented. This guide presents a comparative analysis based on available data and outlines the experimental protocols necessary to validate mutagenic specificity.

Comparative Analysis of Mutagen Specificity

The following table summarizes the known mutational spectra of NEU, EMS, and ENU. It is important to note that the data for NEU is less comprehensive than for EMS and ENU.

MutagenPrimary Mutation TypeOther Reported MutationsPotencyReferences
This compound (NEU) Alkylating agent, likely induces point mutations.Different mutation spectrum from N-nitroso-N-methyl-urethane (NMU).Mutagenic, but potency relative to EMS and ENU is not well-established in recent comparative studies.[1]
Ethyl methanesulfonate (EMS) G:C → A:T transitionsA:T → G:C transitions, transversions (less frequent)Potent mutagen, widely used in model organisms.
N-ethyl-N-nitrosourea (ENU) High frequency of various point mutations, with a preference for mutations at A:T base pairs.A:T → T:A transversions, A:T → G:C transitions, G:C → A:T transitions.Highly potent mutagen, considered one of the most efficient for inducing point mutations in mice.[2][2][3]

Mechanism of Action and Mutational Pathways

The mutagenicity of these alkylating agents stems from their ability to transfer an ethyl group to DNA bases. The specific adducts formed and the subsequent cellular repair or replication processes determine the resulting mutational signature.

G cluster_mutagens Alkylating Mutagens cluster_adducts DNA Adduct Formation cluster_outcomes Mutational Outcomes NEU NEU O6-ethylguanine O6-ethylguanine NEU->O6-ethylguanine Alkylation EMS EMS EMS->O6-ethylguanine Predominant alkylation ENU ENU ENU->O6-ethylguanine O4-ethylthymine O4-ethylthymine ENU->O4-ethylthymine G:C -> A:T transition G:C -> A:T transition O6-ethylguanine->G:C -> A:T transition Mispairing with T during replication A:T -> G:C transition A:T -> G:C transition O4-ethylthymine->A:T -> G:C transition Mispairing with G during replication N7-ethylguanine N7-ethylguanine DNA repair DNA repair N7-ethylguanine->DNA repair Base Excision Repair Other adducts Other adducts Transversions Transversions Other adducts->Transversions

Caption: Alkylation of DNA bases by NEU, EMS, and ENU leading to different mutational outcomes.

Experimental Protocols

To rigorously validate the specificity of this compound and compare it to other mutagens, a combination of classical and modern molecular assays is recommended.

Ames Test for General Mutagenicity Assessment

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol:

  • Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) that are sensitive to different types of mutations (frameshift vs. base substitution).

  • Metabolic Activation: Perform the assay with and without the addition of a mammalian liver extract (S9 fraction) to determine if metabolic activation is required for mutagenicity.

  • Exposure: Expose the bacterial strains to a range of NEU concentrations. Include appropriate positive controls (e.g., sodium azide for TA1535 and TA100, 2-nitrofluorene for TA98) and a negative control (solvent).

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

In Vivo Mutagenesis and Next-Generation Sequencing (NGS) for Specificity Analysis

This approach allows for the precise determination of the mutational spectrum induced by a mutagen in a whole organism or cellular model.

G Start Start Model System Select Model System (e.g., C. elegans, Mice, Cell Line) Start->Model System Mutagenesis Expose to NEU, EMS, ENU and Control Model System->Mutagenesis DNA_Extraction Isolate Genomic DNA Mutagenesis->DNA_Extraction Library_Prep Prepare NGS Libraries DNA_Extraction->Library_Prep Sequencing Whole Genome or Exome Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis: Variant Calling & Annotation Sequencing->Data_Analysis Spectrum Determine Mutational Spectrum & Signature Data_Analysis->Spectrum End End Spectrum->End

Caption: Workflow for determining the mutational spectrum of a chemical mutagen using NGS.

Protocol:

  • Model System and Treatment:

    • Choose a suitable model system with a well-annotated reference genome (e.g., C. elegans, Drosophila melanogaster, mouse, or a specific cell line).

    • Expose the model system to a sublethal concentration of NEU, EMS, and ENU, alongside a vehicle control group. The treatment duration and concentration should be optimized to induce a sufficient number of mutations without excessive toxicity.

  • DNA Isolation and Sequencing:

    • Isolate high-quality genomic DNA from the treated and control groups.

    • Perform whole-genome or whole-exome sequencing using a high-fidelity next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads to the reference genome.

    • Use bioinformatics pipelines to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) that are unique to the mutagen-treated groups.

    • Filter out pre-existing and spontaneous mutations by comparing with the control group.

    • Classify the identified mutations by type (e.g., transitions, transversions) and sequence context.

  • Data Interpretation:

    • Generate a mutational spectrum for each mutagen, showing the relative frequencies of different mutation types.

    • Analyze the sequence context of the mutations to identify any nucleotide preferences flanking the mutated base.

Conclusion

The validation of this compound's specificity as a point mutagen requires further rigorous investigation using modern molecular techniques. While it is established as a mutagenic agent, a detailed quantitative analysis of its mutational spectrum is necessary for its effective and predictable application in genetic research. Researchers are encouraged to perform comparative studies alongside well-characterized mutagens like EMS and ENU to establish a clear and comprehensive mutational signature for NEU. This will ultimately enable more precise and targeted genetic modifications, advancing our understanding of gene function and disease.

References

Safety Operating Guide

Proper Disposal of Nitrosoethylurethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper handling and disposal of nitrosoethylurethane, a potent carcinogen. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires strict safety protocols. All handling of this compound and its waste should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically impermeable gloves.

  • Eye Protection: Use tightly fitting safety goggles with side shields.

  • Lab Coat: A fully buttoned lab coat is mandatory.

  • Respiratory Protection: If there is a risk of aerosol formation, use a NIOSH-approved respirator.

Spill Cleanup: In the event of a spill, evacuate the area and prevent others from entering. For small spills, moisten the material with a 5% acetic acid solution to prevent it from becoming airborne. Carefully collect the spilled material using a HEPA-filter vacuum or absorbent pads and place it in a sealed, labeled container for hazardous waste disposal. The contaminated area should then be thoroughly decontaminated with a 5% acetic acid solution.

Disposal Plan for this compound Waste

All materials contaminated with this compound, including unused product, reaction mixtures, and contaminated labware, must be treated as hazardous waste.[1]

Waste Collection and Storage:

  • Container: Use a dedicated, leak-proof, and compatible container for this compound waste. The container must be clearly labeled as "Hazardous Waste: this compound, Carcinogen."

  • Segregation: Do not mix this compound waste with other waste streams, especially alkaline solutions, to prevent hazardous reactions.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from light and incompatible materials. Ensure the container is tightly sealed when not in use.

Disposal Methods: Due to the high toxicity and reactivity of this compound, direct disposal without deactivation is not recommended. The primary methods for disposal involve incineration by a licensed hazardous waste disposal company or chemical degradation to less hazardous products.

Hiring a Professional Waste Disposal Service: Engaging a certified hazardous waste disposal company is the most recommended and compliant method for the final disposal of this compound waste.[2][3][4][5] These companies have the expertise and facilities to handle and incinerate such hazardous materials safely.

Chemical Degradation Protocol

For laboratories equipped to perform chemical degradation of hazardous waste, the following protocol, adapted from methods for the destruction of N-nitroso compounds, is provided. This procedure should only be carried out by trained personnel in a controlled laboratory setting, within a chemical fume hood.

Method: Acidic Hydrolysis with Hydrogen Bromide in Acetic Acid

This method is based on the principle that hydrobromic acid in glacial acetic acid can hydrolyze N-nitroso compounds to nitrite and the corresponding amine.[6][7]

Reagents and Equipment:

  • Hydrogen bromide (HBr), 48% in acetic acid

  • Glacial acetic acid

  • This compound waste

  • Appropriate reaction vessel (e.g., round-bottom flask with a stirrer)

  • Sodium bicarbonate for neutralization

  • pH indicator paper

Experimental Protocol:

  • Preparation: In a chemical fume hood, carefully prepare a 1:1 (v/v) solution of 48% HBr in acetic acid and glacial acetic acid.

  • Reaction: Slowly and cautiously add the this compound waste to the HBr/acetic acid solution in the reaction vessel. The reaction can be exothermic; control the rate of addition to maintain a safe temperature.

  • Stirring: Stir the reaction mixture at room temperature for a minimum of 24 hours to ensure complete degradation.

  • Neutralization: After the reaction is complete, slowly and carefully neutralize the acidic solution by adding sodium bicarbonate until the pH is between 6 and 8. Be aware that this will generate carbon dioxide gas.

  • Disposal: The neutralized solution can now be disposed of as chemical waste according to your institution's and local regulations.

Caution:

  • This procedure involves the use of corrosive acids and should be performed with appropriate PPE.

  • The reaction may produce nitrogen oxides, which are toxic. Ensure adequate ventilation.

  • Crucially, avoid the use of alkaline solutions (e.g., potassium hydroxide) for the degradation of this compound, as this can produce highly explosive diazoalkanes.

Quantitative Data Summary

ParameterValueReference
Spill Decontamination Solution5% Acetic AcidNew Jersey Department of Health
Chemical Degradation Reagent1:1 (v/v) 48% HBr in Acetic Acid : Glacial Acetic AcidAnalytical Letters, 4:6, 383-386 (1971)
Recommended Reaction TimeMinimum 24 hoursGeneral practice for complete reaction
Final pH after Neutralization6 - 8Standard for neutral chemical waste

Logical Workflow for this compound Disposal

G cluster_0 Waste Generation & Collection cluster_1 Disposal Options cluster_2 Professional Disposal Workflow cluster_3 In-house Degradation Workflow A Generate this compound Waste B Segregate Waste in a Labeled, Compatible Container A->B C Option 1: Professional Disposal (Recommended) B->C D Option 2: In-house Chemical Degradation B->D E Contact Licensed Hazardous Waste Disposal Company C->E G Prepare 1:1 HBr/Acetic Acid Solution D->G F Arrange for Waste Pickup and Incineration E->F H React Waste with Acidic Solution (min. 24h) G->H I Neutralize with Sodium Bicarbonate H->I J Dispose of Neutralized Waste as per Regulations I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Guide for N-Nitroso-N-ethylurethane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Nitroso-N-ethylurethane (also known as N-ethyl-N-nitrosourea or ENU). Strict adherence to these guidelines is critical due to the significant health risks associated with this compound.

Core Hazards and Safety Summary

N-Nitroso-N-ethylurethane is a potent carcinogen, mutagen, and teratogen and must be handled with extreme caution.[1] It is toxic if swallowed and harmful in contact with skin or if inhaled. All contact should be minimized to the lowest possible level, as there may be no safe exposure level.[1] The compound is a light yellow powder or yellow-pink crystal and is sensitive to moisture and light.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure user safety. The following table summarizes the required protective equipment.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves such as Nitrile or Natural Rubber are recommended.[1] Always inspect gloves for defects before use and wash hands before and after.[2]To prevent skin contact, which can be harmful.
Body Protection A disposable, solid protective clothing material such as Tyvek® is recommended.[1] A lab coat should be worn over personal clothing.To protect the skin from contamination. Contaminated clothing should be removed immediately.[3]
Eye and Face Protection Use safety glasses with side shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] A face shield may be necessary for splash-prone activities.To protect against splashes and dust.
Respiratory Protection Work should be conducted in a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved air-purifying respirator with an N95 filter or a powered-air purifying respirator should be used.[1] A full-face respirator offers more protection.[1]To prevent inhalation of the powdered compound, which is a primary route of exposure.[1]
Operational and Handling Plan

A designated and clearly marked area should be established for handling N-Nitroso-N-ethylurethane.[1]

Preparation and Handling:

  • Work Area: Always handle N-Nitroso-N-ethylurethane within a certified chemical fume hood or a Class I, Type B biological safety hood to minimize inhalation exposure.[1]

  • Avoid Dust: Do not dry sweep the compound.[1] Handle it carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, smoking, or using the toilet.[1] Contaminated clothing must be removed immediately.[3]

Spill Response:

  • Evacuate: Immediately evacuate and secure the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: For small spills, moisten the spilled material with 5% acetic acid before carefully transferring it to a sealed, labeled container for disposal.[1][4] Use absorbent paper dampened with 5% acetic acid to clean the area.[4] Do not use a standard shop vacuum; a HEPA-filter vacuum is required for cleanup.[1]

  • Decontaminate: Wash the contaminated surface with 5% acetic acid, followed by a soap and water solution.[4]

Disposal Plan

N-Nitroso-N-ethylurethane and any contaminated materials must be treated as hazardous waste.

  • Waste Collection: All contaminated materials, including gloves, disposable lab coats, and spill cleanup materials, should be collected in a sealed, clearly labeled, vapor-tight plastic bag for disposal.[4]

  • Decontamination of Wastes: An improved procedure for the chemical decontamination of N-nitroso compounds involves treatment with aluminum:nickel alloy powder in a basic solution. This method has been shown to achieve at least 99.98% destruction.

  • Regulatory Compliance: Contact your institution's environmental health and safety office, the state Department of Environmental Protection (DEP), or the regional Environmental Protection Agency (EPA) for specific disposal recommendations.[1]

Emergency First Aid
  • Inhalation: Move the person to fresh air immediately. If breathing has stopped, begin rescue breathing. Seek prompt medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin with large amounts of water.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical and seek immediate medical attention.[4]

Workflow for Safe Handling of N-Nitroso-N-ethylurethane

Safe Handling Workflow for N-Nitroso-N-ethylurethane cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Coat, Goggles) prep_area Prepare Designated Handling Area (Fume Hood) prep_ppe->prep_area handle_chem Handle Chemical (Avoid Dust Generation) prep_area->handle_chem decon_area Decontaminate Work Area handle_chem->decon_area spill Spill Occurs handle_chem->spill dispose_waste Segregate Hazardous Waste decon_area->dispose_waste final_disposal Dispose via Approved Hazardous Waste Stream dispose_waste->final_disposal spill_proc Follow Spill Cleanup Protocol spill->spill_proc spill_proc->dispose_waste

Caption: Workflow for the safe handling of N-Nitroso-N-ethylurethane.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrosoethylurethane
Reactant of Route 2
Nitrosoethylurethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.